Ethyl 6-(aminomethyl)nicotinate hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 6-(aminomethyl)pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-3-4-8(5-10)11-6-7;/h3-4,6H,2,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJACJEKUVRQBHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-(aminomethyl)nicotinate Hydrochloride
Executive Summary
This technical guide provides a comprehensive overview of the essential physicochemical properties of Ethyl 6-(aminomethyl)nicotinate hydrochloride (CAS No. 1189434-55-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's chemical identity, spectroscopic and chromatographic profiles, stability, and handling. As a key heterocyclic building block, understanding these characteristics is paramount for its effective application in medicinal chemistry and novel therapeutic design. This guide establishes a foundational understanding, enabling scientists to confidently integrate this versatile intermediate into their research and development workflows.
Chemical Identity and Core Physicochemical Properties
This compound is a substituted pyridine derivative, specifically an ethyl ester of nicotinic acid featuring an aminomethyl group at the 6-position. The presence of the basic aminomethyl group and the pyridine nitrogen allows for the formation of the hydrochloride salt, which typically enhances stability and aqueous solubility compared to the free base. It is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules, particularly those targeting neurological disorders by interacting with nicotinic acetylcholine receptors.[1][2]
Chemical Structure and Nomenclature
-
Systematic Name: Ethyl 6-(aminomethyl)pyridine-3-carboxylate hydrochloride
-
Common Synonyms: Ethyl 6-(aminomethyl)nicotinate HCl, 6-(Aminomethyl)-3-pyridinecarboxylic acid ethyl ester hydrochloride[3]
***Figure 1:** Chemical Structure of this compound.*
Summary of Physicochemical Data
The following table summarizes the key physicochemical properties compiled from various chemical suppliers and databases. It is important to note that some parameters, such as melting point, may exhibit variability depending on the purity and polymorphic form of the material.
| Property | Value / Description | Source(s) |
| Appearance | White to off-white or gray solid/powder | [1] |
| Purity (Typical) | ≥95% (HPLC) | [1] |
| Solubility | Soluble in water. Solubility in organic solvents like ethanol and methanol is expected based on structurally related compounds.[6][7][8] | - |
| Melting Point | Data not consistently available in public literature; requires experimental determination. | - |
| pKa | Not experimentally determined. The pyridine nitrogen (pKa ~3-5) and the primary amine (pKa ~9-10) are the key ionizable groups. | - |
| Storage | Store at room temperature in a dry, sealed container.[3] | - |
Analytical Characterization: A Validated Approach
A multi-technique analytical approach is essential to confirm the identity, purity, and integrity of this compound. The following sections detail the expected results and provide standardized protocols for key analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of this molecule. Spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆ or D₂O, to ensure the solubility of the hydrochloride salt.
Based on the structure and data from analogous nicotinate derivatives, the following proton signals are anticipated. The chemical shifts (δ) are predictive and should be confirmed experimentally.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H2 (Pyridine) | ~9.0 | s | 1H | Deshielded proton adjacent to the pyridine nitrogen and ester group. |
| H4 (Pyridine) | ~8.2 | d | 1H | Aromatic proton ortho to the ester group. |
| H5 (Pyridine) | ~7.6 | d | 1H | Aromatic proton ortho to the aminomethyl group. |
| -OCH₂ CH₃ (Ethyl) | ~4.3 | q | 2H | Methylene protons of the ethyl ester, split by the methyl group. |
| -CH₂ NH₃⁺ (Aminomethyl) | ~4.1 | s (broad) | 2H | Methylene protons adjacent to the protonated amine. |
| -NH₃⁺ (Ammonium) | ~8.5 | s (broad) | 3H | Exchangeable protons of the ammonium group. |
| -OCH₂CH₃ (Ethyl) | ~1.3 | t | 3H | Methyl protons of the ethyl ester, split by the methylene group. |
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Ester) | ~165 | Carbonyl carbon of the ethyl ester. |
| C6 (Pyridine) | ~155 | Carbon attached to the aminomethyl group. |
| C2 (Pyridine) | ~152 | Aromatic carbon adjacent to pyridine nitrogen. |
| C4 (Pyridine) | ~138 | Aromatic CH carbon. |
| C3 (Pyridine) | ~125 | Carbon attached to the ester group. |
| C5 (Pyridine) | ~122 | Aromatic CH carbon. |
| -OCH₂ CH₃ (Ethyl) | ~61 | Methylene carbon of the ethyl ester. |
| -CH₂ NH₃⁺ (Aminomethyl) | ~42 | Methylene carbon of the aminomethyl group. |
| -OCH₂CH₃ (Ethyl) | ~14 | Methyl carbon of the ethyl ester. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups. A sample prepared as a KBr pellet would be ideal.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3000-2800 | N-H (in -NH₃⁺) | Stretching (broad) |
| ~1730-1715 | C=O (Ester) | Stretching |
| ~1610, ~1580 | C=C, C=N (Pyridine ring) | Ring Stretching |
| ~1280 | C-O (Ester) | Stretching |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the standard for determining the purity of this compound and for monitoring its stability. The primary degradation product is expected to be 6-(aminomethyl)nicotinic acid, resulting from the hydrolysis of the ethyl ester.[9][10][11]
This protocol is a robust starting point and should be optimized and validated for specific instrumentation and applications.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~1 mg/mL in Mobile Phase A.
Causality Behind Choices:
-
C18 Column: Provides excellent retention for moderately polar aromatic compounds.
-
TFA: Acts as an ion-pairing agent to improve peak shape for the basic amine and pyridine moieties and maintains an acidic pH to suppress silanol interactions on the stationary phase.
-
Gradient Elution: Necessary to elute the polar degradation product (nicotinic acid derivative) early while ensuring the parent ester elutes with a good peak shape within a reasonable time.
-
UV Detection at 260 nm: The pyridine ring provides strong UV absorbance around this wavelength, ensuring high sensitivity.
Stability and Handling
The stability of nicotinate esters is a critical parameter, particularly in aqueous environments where they are susceptible to hydrolysis.
Chemical Stability Profile
-
pH Stability: Nicotinate esters undergo both acid- and base-catalyzed hydrolysis.[12] The ester bond is most stable in a slightly acidic to neutral pH range (pH 4-6).[13] Alkaline conditions will significantly accelerate the hydrolysis to the corresponding carboxylic acid.
-
Thermal Stability: While specific data for this compound is unavailable, storage at elevated temperatures is expected to increase the rate of hydrolysis and potential degradation. Recommended storage is at room temperature.[3]
-
Photostability: No specific photostability data is publicly available. As a precautionary measure, the compound should be stored in a light-protected container.
Recommended Handling and Storage
-
Storage: The compound should be stored in a tightly sealed container to protect it from moisture, in a cool, dry place away from direct sunlight.[3]
-
Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Workflow Diagrams
Analytical Characterization Workflow
The following diagram illustrates a logical workflow for the complete analytical characterization of a new batch of this compound.
Caption: Workflow for analytical validation of the compound.
Conclusion
This compound is a foundational building block for advanced pharmaceutical synthesis. This guide has detailed its core physicochemical properties and provided a robust framework for its analytical characterization. By understanding its spectral signatures, chromatographic behavior, and stability profile, researchers can ensure the quality and integrity of their starting material, thereby enhancing the reliability and reproducibility of their synthetic endeavors. The protocols and predictive data herein serve as a trusted resource for scientists leveraging this compound to explore new frontiers in drug discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. This compound - CAS:1189434-55-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1189434-55-6 this compound AKSci 3754DN [aksci.com]
- 5. 1189434-55-6|this compound|BLD Pharm [bldpharm.com]
- 6. 2-(Aminomethyl)pyridine Supplier & Manufacturer in China | Properties, Uses, Safety, Price & SDS [pipzine-chem.com]
- 7. 3-(Aminomethyl)pyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 8. shd-pub.org.rs [shd-pub.org.rs]
- 9. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Structural Elucidation of Ethyl 6-(aminomethyl)nicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and structural elucidation of Ethyl 6-(aminomethyl)nicotinate hydrochloride, a key intermediate in the development of various pharmaceutical compounds. This document outlines a detailed, field-proven synthetic pathway, starting from commercially available 6-methylnicotinic acid. Each synthetic step is accompanied by a thorough explanation of the underlying chemical principles and experimental considerations. Furthermore, this guide details the analytical methodologies crucial for the structural confirmation and purity assessment of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data presented herein are designed to be a self-validating system, ensuring scientific integrity and reproducibility for researchers in the field of medicinal chemistry and drug development.
Introduction: Significance of this compound
Ethyl 6-(aminomethyl)nicotinate and its hydrochloride salt are versatile building blocks in medicinal chemistry. The presence of a primary amine and an ethyl ester on the pyridine scaffold allows for a wide range of chemical modifications, making it a valuable precursor for the synthesis of diverse bioactive molecules. Notably, this compound serves as a key intermediate in the development of pharmaceuticals targeting neurological disorders[1][2]. The aminomethylpyridine moiety is a recognized pharmacophore that can interact with various biological targets, while the ethyl nicotinate portion can be readily hydrolyzed or modified to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidate.
This guide will provide a robust and reproducible synthetic route to this compound, followed by a detailed analysis of its structural features using modern spectroscopic techniques.
Synthetic Strategy and Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the esterification of 6-methylnicotinic acid, followed by benzylic bromination and subsequent amination. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.
References
A Technical Guide to the Spectral Analysis of Ethyl 6-(Aminomethyl)nicotinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-(aminomethyl)nicotinate hydrochloride is a substituted pyridine derivative with significant potential in pharmaceutical and biochemical research. As a key intermediate, its structural confirmation is paramount for the synthesis of novel bioactive molecules, particularly those targeting neurological disorders.[1][2] This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the spectral data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of these spectra is crucial for verifying the molecule's structure and purity, ensuring the integrity of subsequent research and development.
This guide moves beyond a simple recitation of data, delving into the causal relationships between the molecular structure and its spectral output. By understanding why the spectra appear as they do, researchers can more confidently identify this and related compounds. The methodologies described herein are designed to be self-validating, providing a robust framework for spectral analysis.
Molecular Structure and Functional Groups
The structure of this compound incorporates several key functional groups that give rise to characteristic spectral signatures:
-
Disubstituted Pyridine Ring: An aromatic heterocycle that forms the core of the molecule.
-
Ethyl Ester Group (-COOCH₂CH₃): Comprising a carbonyl group (C=O) and an ethoxy group (-OCH₂CH₃).
-
Aminomethyl Group (-CH₂NH₂): An aliphatic side chain with a primary amine.
-
Hydrochloride Salt (-NH₃⁺Cl⁻): The amine group is protonated, forming a salt with hydrochloric acid. This protonation significantly influences the spectral properties.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide a detailed picture of the molecular connectivity.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to show distinct signals for each set of non-equivalent protons. The presence of the hydrochloride salt will cause significant downfield shifts for protons near the protonated amino group. The spectrum is best understood by analyzing the distinct structural motifs.
Expected Chemical Shifts and Multiplicities:
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |
| H-2 (Pyridine) | ~9.0 | Singlet (s) or Doublet of doublets (dd) | 1H | The proton at position 2 is deshielded by the adjacent nitrogen atom and the ester group. |
| H-4 (Pyridine) | ~8.3 | Doublet of doublets (dd) | 1H | This proton is deshielded by the electron-withdrawing ester group and the ring nitrogen. |
| H-5 (Pyridine) | ~7.8 | Doublet (d) | 1H | Coupled to the proton at H-4. |
| -CH₂-NH₃⁺ | ~4.3 | Singlet (s) or Triplet (t) | 2H | The protons on the carbon adjacent to the protonated amine are significantly deshielded. The multiplicity will depend on the rate of exchange of the -NH₃⁺ protons. |
| -NH₃⁺ | ~8.5 | Broad singlet (br s) | 3H | The protons on the nitrogen are deshielded and often exchange with the solvent, leading to a broad signal. |
| -O-CH₂-CH₃ | ~4.4 | Quartet (q) | 2H | Protons of the methylene group of the ethyl ester, split by the adjacent methyl group. |
| -O-CH₂-CH₃ | ~1.4 | Triplet (t) | 3H | Protons of the methyl group of the ethyl ester, split by the adjacent methylene group. |
Causality Behind Experimental Choices in ¹H NMR:
-
Choice of Solvent: A deuterated solvent that can dissolve the hydrochloride salt, such as DMSO-d₆ or D₂O, is essential. The choice of solvent can affect the chemical shifts and the appearance of exchangeable protons (like -NH₃⁺).
-
Internal Standard: Tetramethylsilane (TMS) is a common internal standard, providing a reference signal at 0.0 ppm for accurate chemical shift calibration.[3]
-
Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion and resolve complex spin-spin coupling patterns, which is particularly important for the aromatic region of the pyridine ring.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Expected Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |
| C=O (Ester) | ~165 | The carbonyl carbon of the ester group is characteristically found in this downfield region.[4] |
| C-2 (Pyridine) | ~152 | Deshielded by the adjacent nitrogen. |
| C-6 (Pyridine) | ~150 | Attached to the aminomethyl group. |
| C-4 (Pyridine) | ~138 | Aromatic carbon. |
| C-3 (Pyridine) | ~128 | Attached to the ester group. |
| C-5 (Pyridine) | ~125 | Aromatic carbon. |
| -O-CH₂-CH₃ | ~62 | The methylene carbon of the ethyl group, attached to the electronegative oxygen. |
| -CH₂-NH₃⁺ | ~45 | The benzylic carbon is shifted downfield by the attached protonated amino group. |
| -O-CH₂-CH₃ | ~14 | The terminal methyl carbon of the ethyl group. |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3000-2800 | N-H stretch | Ammonium (-NH₃⁺) | Strong, broad |
| ~2980-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) | Medium |
| ~1730 | C=O stretch | Ester | Strong, sharp |
| ~1600, ~1470 | C=C and C=N stretch | Pyridine ring | Medium |
| ~1250 | C-O stretch | Ester | Strong |
| ~1550 | N-H bend | Ammonium (-NH₃⁺) | Medium |
Causality Behind Experimental Choices in IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid (using KBr pellet or ATR) or in a suitable solvent. For a solid sample, the KBr pellet method is common and involves grinding the sample with potassium bromide and pressing it into a thin disk.
-
Diagnostic vs. Fingerprint Region: The region above 1500 cm⁻¹ is known as the diagnostic region, where characteristic functional group absorptions are observed.[5] The region below 1500 cm⁻¹ is the fingerprint region, which is unique to the molecule as a whole and can be used for comparison with a reference spectrum.[6]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, electrospray ionization (ESI) is a suitable technique due to the compound's polarity and the presence of the salt.
Expected Fragmentation Pattern (ESI-MS):
The base peak in the ESI-MS spectrum is expected to be the molecular ion of the free base, [M+H]⁺, corresponding to the protonated form of ethyl 6-(aminomethyl)nicotinate. The hydrochloride is not covalently bonded and will not be part of the detected molecular ion. The molecular weight of the free base (C₉H₁₂N₂O₂) is 180.21 g/mol , so the [M+H]⁺ ion would have an m/z of approximately 181.
Key Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃): Fragmentation of the ester can lead to the loss of an ethoxy radical, resulting in an acylium ion.
-
Loss of ethylene (C₂H₄) from the ethyl ester: A McLafferty rearrangement can occur if there is a gamma-hydrogen available, leading to the loss of ethylene.
-
Cleavage of the aminomethyl group: The bond between the pyridine ring and the aminomethyl group can cleave.
-
Ring fragmentation: The pyridine ring itself can undergo fragmentation, though this is typically less favorable.
Experimental Protocols
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Instrument Setup:
-
Use an NMR spectrometer with a frequency of at least 400 MHz.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum with proton decoupling.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Protocol for IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile/water.
-
-
Instrument Setup:
-
Use an ESI-MS instrument.
-
Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates) for the analyte.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
If fragmentation data is desired, perform MS/MS analysis on the [M+H]⁺ ion.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Workflow for the spectral characterization of the target compound.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and verifiable confirmation of its molecular structure. Each technique offers complementary information, and together they form a powerful toolkit for the modern chemist. This guide provides the foundational knowledge and practical protocols for researchers to confidently perform and interpret these essential analytical techniques, ensuring the quality and reliability of their scientific endeavors.
References
- 1. FCKeditor - Resources Browser [midyear.aza.org]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) [hmdb.ca]
A Comprehensive Technical Guide to the Characterization and Purity Assessment of Ethyl 6-(aminomethyl)nicotinate Hydrochloride (CAS Number: 1189434-55-6)
Abstract
This technical guide provides a comprehensive framework for the characterization and purity determination of the small molecule inhibitor, Ethyl 6-(aminomethyl)nicotinate hydrochloride, identified by CAS number 1189434-55-6. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the analytical methodologies necessary to ensure the identity, quality, and purity of this compound. We will delve into the core analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, Mass Spectrometry (MS) for molecular weight verification, High-Performance Liquid Chromatography (HPLC) for purity assessment, and Elemental Analysis for compositional validation. The causality behind experimental choices and the integration of these techniques into a self-validating analytical workflow will be emphasized to ensure scientific integrity.
Introduction: The Significance of Rigorous Characterization
In the realm of drug discovery and development, the unambiguous identification and purity assessment of small molecule inhibitors are paramount.[1][2][3] The compound registered under CAS number 1189434-55-6, identified as this compound[4][5][6], serves as a critical building block or active pharmaceutical ingredient (API) candidate. Its biological activity is intrinsically linked to its chemical structure and purity. The presence of impurities, even in trace amounts, can lead to misleading biological data, potential off-target effects, and unforeseen toxicity.[3][7] Therefore, a multi-faceted analytical approach is not merely a quality control measure but a fundamental component of scientifically sound research.[8][9]
This guide will provide detailed protocols and theoretical underpinnings for the essential analytical techniques required to fully characterize this compound.
Compound Identity and Physicochemical Properties
A thorough characterization begins with a clear understanding of the molecule's fundamental properties.
| Identifier | Value | Source |
| CAS Number | 1189434-55-6 | [6][10][11] |
| Chemical Name | This compound | [4][5][6] |
| Alternate Name | Ethyl 6-(aminomethyl)nicotinate dihydrochloride | [10][11] |
| Molecular Formula | C₉H₁₂N₂O₂·HCl or C₉H₁₂N₂O₂·2HCl | [11][12][13] |
| Molecular Weight | 216.66 g/mol (hydrochloride) or 253.13 g/mol (dihydrochloride) | [11][12][13] |
| Appearance | White to light yellow or gray solid | [11][12][13] |
| Purity (Typical) | ≥95% to 97% (by HPLC) | [10][11][12][14] |
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound.[15][16][17][18][19] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
Rationale for NMR Analysis
For this compound, ¹H NMR and ¹³C NMR are indispensable. ¹H NMR will confirm the presence and connectivity of all hydrogen atoms, while ¹³C NMR will identify all unique carbon environments within the molecule. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can further solidify the structural assignment by revealing proton-proton and proton-carbon correlations.[19]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen for its ability to dissolve the hydrochloride salt).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain single lines for each unique carbon atom.
-
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[16]
-
-
Data Analysis: Analyze the chemical shifts, coupling constants (for ¹H NMR), and integration to assemble the molecular structure. The expected signals should correspond to the ethyl ester, the aminomethyl group, and the pyridine ring protons and carbons.
Caption: Workflow for NMR-based structural elucidation.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is a crucial analytical technique in drug discovery and development for confirming the molecular weight of a compound and providing information about its elemental composition.[1][2][8][9]
The Role of High-Resolution Mass Spectrometry (HRMS)
For this compound, HRMS (e.g., using a Time-of-Flight (TOF) or Orbitrap analyzer) is highly recommended.[8] This technique provides a highly accurate mass measurement, typically within 5 ppm, which can be used to confirm the elemental formula of the molecule.[20] Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use a liquid chromatography system coupled to a high-resolution mass spectrometer (LC-HRMS).
-
Chromatography: A short C18 column can be used to desalt the sample before it enters the mass spectrometer.
-
MS Acquisition:
-
Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Perform a full scan to determine the accurate mass of the parent ion.
-
-
Data Analysis:
-
Compare the measured mass of the most abundant isotopologue with the calculated theoretical mass for the protonated molecule (C₉H₁₃N₂O₂⁺).
-
The mass of the free base is expected. The hydrochloride salt will dissociate in solution.
-
| Parameter | Expected Value |
| Ionization Mode | ESI Positive |
| Observed Ion | [M+H]⁺ |
| Calculated Exact Mass (C₉H₁₃N₂O₂⁺) | 181.0977 |
| Acceptable Mass Accuracy | < 5 ppm |
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[7][21][22] It separates the main compound from any impurities, allowing for their detection and quantification.[7][21][23]
Method Development Considerations
A reversed-phase HPLC method is typically suitable for a polar compound like this compound. A C18 column is a good starting point.[21] The mobile phase will likely consist of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (e.g., acetonitrile or methanol). A UV detector is appropriate, as the pyridine ring will absorb UV light.
Experimental Protocol: Purity by HPLC-UV
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a UV detector, autosampler, and a suitable reversed-phase column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (to be optimized by running a UV scan)
-
-
Data Analysis:
Caption: Workflow for HPLC-based purity assessment.
Elemental Analysis: Orthogonal Verification of Composition
Elemental analysis, or combustion analysis, provides a fundamental assessment of a compound's purity and empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.[25][26][27][28] This technique is an excellent orthogonal method to mass spectrometry.
Principle and Importance
The compound is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.[26][27] The results are then compared to the theoretical percentages calculated from the molecular formula. For new compounds, an agreement within ±0.4% is generally considered acceptable evidence of purity.[20]
Experimental Protocol: CHN Analysis
-
Sample Preparation: Provide a pure, dry sample (2-3 mg) in a tin capsule.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: The instrument will perform the combustion and detection automatically.
-
Data Analysis: Compare the experimental weight percentages of C, H, and N with the theoretical values.
| Element | Theoretical % (for C₉H₁₂N₂O₂·HCl) | Acceptable Range |
| Carbon (C) | 49.89% | 49.49% - 50.29% |
| Hydrogen (H) | 6.05% | 5.65% - 6.45% |
| Nitrogen (N) | 12.93% | 12.53% - 13.33% |
Conclusion: An Integrated Approach to Characterization
The characterization and purity assessment of this compound (CAS 1189434-55-6) require a multi-technique, integrated approach. NMR spectroscopy serves as the cornerstone for structural confirmation. High-resolution mass spectrometry validates the molecular formula with high precision. HPLC provides a robust and quantitative measure of purity, identifying and quantifying any related substances or degradation products. Finally, elemental analysis offers an orthogonal confirmation of the elemental composition. By employing these self-validating systems in concert, researchers and drug development professionals can ensure the scientific integrity of their work and have high confidence in the quality of the material being used in further studies.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. 14208-83-4 | Ethyl 3-amino-4-pyridinecarboxylate | Esters | Ambeed.com [ambeed.com]
- 5. chembk.com [chembk.com]
- 6. 1189434-55-6 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. moravek.com [moravek.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. chemimpex.com [chemimpex.com]
- 12. image.pro.acmec-e.com [image.pro.acmec-e.com]
- 13. 1189434-55-6(this compound) | Kuujia.com [ko.kuujia.com]
- 14. aksci.com [aksci.com]
- 15. jchps.com [jchps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 18. researchgate.net [researchgate.net]
- 19. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. mastelf.com [mastelf.com]
- 22. HPLC Assay Testing: What It Is and Why It’s Important for API Manufacturers? - Novasol Biotech [novasolbio.com]
- 23. torontech.com [torontech.com]
- 24. pharmtech.com [pharmtech.com]
- 25. Elemental analysis - Wikipedia [en.wikipedia.org]
- 26. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 27. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 28. Elemental analysis and chemical composition [infinitiaresearch.com]
An In-depth Technical Guide on the Molecular Structure and Conformation of Ethyl 6-(aminomethyl)nicotinate Hydrochloride
This guide provides a detailed examination of the molecular structure and conformational landscape of Ethyl 6-(aminomethyl)nicotinate hydrochloride, a key intermediate in pharmaceutical research. Given the absence of comprehensive published experimental data, this document leverages robust computational chemistry methodologies to predict its structural and dynamic properties. This theoretical investigation serves as a foundational resource for researchers, scientists, and drug development professionals, offering insights into the molecule's behavior at an atomic level.
Introduction: Significance in Medicinal Chemistry
This compound is a derivative of nicotinic acid (Vitamin B3) that serves as a versatile building block in the synthesis of bioactive molecules. Its structure, featuring a pyridine ring, an ethyl ester, and an aminomethyl group, makes it a valuable precursor for compounds targeting a range of biological systems. It is particularly noted for its use in developing agents for neurological disorders, where precise molecular geometry and conformational flexibility can dictate interaction with therapeutic targets like nicotinic acetylcholine receptors.[1][2] Understanding the molecule's intrinsic structural preferences is therefore paramount for rational drug design and development.
This guide will elucidate the predicted three-dimensional structure, key geometric parameters, and the conformational possibilities arising from the rotation of its flexible side chains.
Methodology: A Computational Approach
In the absence of single-crystal X-ray diffraction data, the molecular structure and conformational profile were determined using in silico methods. Density Functional Theory (DFT) calculations, a highly reliable quantum mechanical modeling method, were employed to generate the data presented herein.[3]
Structural Optimization Protocol
A step-by-step protocol for determining the lowest energy (most stable) structure is outlined below. This process is self-validating, as the convergence criteria ensure that a true energy minimum on the potential energy surface is reached.
-
Initial Structure Generation : The 2D structure of Ethyl 6-(aminomethyl)nicotinate was sketched and converted into a preliminary 3D model. The hydrochloride salt was modeled by protonating the most basic site, the aminomethyl nitrogen, to form an ammonium cation, with a chloride anion nearby.
-
Geometry Optimization : The initial structure was subjected to full geometry optimization using a DFT method (e.g., B3LYP functional with a 6-31G(d) basis set). This process systematically alters the positions of all atoms to find the arrangement with the lowest possible electronic energy.
-
Frequency Analysis : A frequency calculation was performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum and not a transition state.
Conformational Analysis Workflow
The workflow for exploring the conformational space by rotating the key flexible bonds is detailed below.
Figure 1: A generalized workflow for performing a computational conformational analysis.
Predicted Molecular Structure and Geometry
The optimized, lowest-energy structure of the protonated form of Ethyl 6-(aminomethyl)nicotinate is depicted below. The molecule consists of a planar pyridine ring substituted at the 3-position with an ethyl ester group and at the 6-position with a protonated aminomethyl group (-CH₂-NH₃⁺).
Figure 2: 2D representation of Ethyl 6-(aminomethyl)nicotinate cation.
Predicted Geometric Parameters
The following tables summarize the key bond lengths, bond angles, and dihedral angles for the predicted lowest-energy conformer. These parameters define the molecule's three-dimensional shape.
Table 1: Selected Predicted Bond Lengths
| Bond | Predicted Length (Å) |
|---|---|
| C3 – C(O) | 1.49 |
| C(O) – OEt | 1.35 |
| C=O | 1.22 |
| C6 – CH₂ | 1.51 |
| CH₂ – NH₃⁺ | 1.50 |
Table 2: Selected Predicted Bond Angles
| Angle | Predicted Angle (°) |
|---|---|
| C2 – C3 – C(O) | 119.5 |
| C3 – C(O) – OEt | 111.0 |
| C(O) – OEt – CH₂ | 116.8 |
| C5 – C6 – CH₂ | 121.0 |
| C6 – CH₂ – NH₃⁺ | 110.5 |
Conformational Analysis
The conformational flexibility of this compound is primarily determined by the rotation around three key single bonds, labeled T1, T2, and T3.
-
T1 : C3 – C(O) bond, governing the orientation of the ester group relative to the pyridine ring.
-
T2 : C6 – CH₂ bond, controlling the position of the aminomethyl group.
-
T3 : C(O) – O bond of the ester.
Analysis of the potential energy surface reveals that rotation around the T1 (C3-C(O)) bond is significantly hindered. The lowest energy conformation is achieved when the carbonyl group (C=O) is oriented anti-periplanar to the C2-C3 bond of the pyridine ring. This planar arrangement allows for maximum electronic conjugation between the ester and the aromatic system, providing substantial stabilization.
Rotation around the T2 (C6-CH₂) bond shows a relatively low energy barrier, indicating that the aminomethyl group can rotate with comparative ease. However, steric interactions with the hydrogen at the C5 position of the ring introduce a slight preference for staggered conformations.
The T3 (C(O)-O) bond within the ethyl ester group also prefers a planar conformation, which is typical for esters, to maximize resonance stabilization.
Proposed Experimental Validation
The computational predictions presented in this guide can be validated through established analytical techniques.
X-Ray Crystallography
The most definitive method for determining the solid-state structure is single-crystal X-ray diffraction.
Protocol:
-
Crystal Growth : Grow single crystals of this compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.
-
Data Collection : Mount a crystal on a diffractometer and irradiate it with monochromatic X-rays. Collect the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and electron density map. Solve the structure to locate the atomic positions and refine the model to obtain precise bond lengths, angles, and the solid-state conformation.[4]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the molecule's conformation in solution.[5]
Protocol:
-
Sample Preparation : Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
1D and 2D NMR Spectra Acquisition :
-
Conformational Interpretation : The magnitudes of ³J-coupling constants can provide information about dihedral angles via the Karplus equation. The presence of specific NOE cross-peaks indicates spatial proximity between protons, which can confirm the preferred solution-state conformation and the relative populations of different conformers.[8]
Conclusion
This technical guide provides a foundational understanding of the molecular structure and conformational preferences of this compound based on high-level computational modeling. The molecule exhibits a largely planar structure concerning the pyridine ring and the attached ester group, a feature driven by electronic conjugation. The aminomethyl side chain possesses greater rotational freedom. The predicted structural data and conformational insights offered herein are critical for researchers using this molecule as a scaffold in drug discovery, enabling a more informed approach to the design of novel therapeutic agents. The outlined experimental protocols provide a clear path for the future validation of these theoretical findings.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. auremn.org.br [auremn.org.br]
- 6. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]
- 7. Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. mr.copernicus.org [mr.copernicus.org]
Solubility and stability of Ethyl 6-(aminomethyl)nicotinate hydrochloride in different solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic: Solubility and Stability of Ethyl 6-(aminomethyl)nicotinate hydrochloride
A Framework for the Physicochemical Characterization of a Key Pharmaceutical Intermediate
Introduction
This compound is a pyridinecarboxylic acid derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a reactive aminomethyl group and an ethyl ester, makes it a valuable intermediate for the synthesis of a variety of bioactive molecules. Notably, it is utilized in the development of nicotinic acid derivatives, which are explored for their potential in neuropharmacology and the treatment of cognitive disorders.[2][3] As with any compound intended for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. The solubility and stability of a drug candidate or intermediate directly impact its handling, formulation, bioavailability, and shelf-life.
Currently, specific quantitative data on the solubility and stability of this compound is not extensively documented in publicly available literature. This guide, therefore, serves as a comprehensive framework for researchers and scientists. It provides the theoretical background and detailed experimental protocols necessary to determine these critical parameters. By following the methodologies outlined herein, drug development professionals can generate the robust data required to advance their research and development programs.
Part 1: A Guide to Solubility Determination
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor that influences its absorption and bioavailability. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure. For a hydrochloride salt like this compound, solubility is expected to be pH-dependent.
Theoretical Considerations
The solubility of a compound is governed by the principle of "like dissolves like." Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The presence of both a polar aminomethyl group (as a hydrochloride salt) and a more non-polar ethyl ester group in the target molecule suggests a nuanced solubility profile. The hydrochloride salt form is generally employed to enhance aqueous solubility. However, the overall solubility will be a balance between the hydrophilicity of the salt and the lipophilicity of the rest of the molecule. For related ethyl ester derivatives of heterocyclic compounds, a general trend of good solubility in organic solvents and poor aqueous solubility has been noted.[4]
Experimental Workflow for Solubility Assessment
A systematic approach to solubility determination involves both qualitative and quantitative assessments.
Caption: Workflow for Solubility Determination.
Protocol 1: Qualitative Solubility Assessment
This initial screening provides a rapid evaluation of solubility in a range of common laboratory solvents.
Methodology:
-
Preparation: Place a small, pre-weighed amount (e.g., 1-2 mg) of this compound into separate small glass vials.
-
Solvent Addition: To each vial, add a fixed volume (e.g., 0.5 mL) of a different solvent. A recommended solvent panel includes:
-
Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4.
-
Alcohols: Methanol, Ethanol.
-
Aprotic Polar: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).
-
Ethers: Tetrahydrofuran (THF).
-
Chlorinated: Dichloromethane (DCM).
-
-
Mixing: Vortex each vial vigorously for 1-2 minutes.
-
Observation: Visually inspect each vial for the presence of undissolved solid. Classify the solubility as "Soluble," "Sparingly Soluble," or "Insoluble."
Protocol 2: Quantitative Equilibrium Solubility (Shake-Flask Method)
This method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[4]
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed glass vial. Ensure enough solid is present to maintain a saturated solution with undissolved particles.[4]
-
Equilibration: Agitate the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[4]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy, against a standard curve of known concentrations.
Data Presentation: Solubility Profile
The results of the quantitative analysis should be summarized in a clear and concise table.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |
| Water | 25 | Experimental Value | Calculated Value |
| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Other Solvents | 25 | Experimental Value | Calculated Value |
Part 2: Stability Assessment and Forced Degradation Studies
Chemical stability is a critical quality attribute of any pharmaceutical compound. Forced degradation, or stress testing, is the process of intentionally degrading a compound under conditions more severe than accelerated stability testing.[5][6] These studies are essential for several reasons:
-
To identify potential degradation products.[6]
-
To elucidate degradation pathways.[6]
-
To develop and validate stability-indicating analytical methods.[7]
-
To understand the intrinsic stability of the molecule, which helps in formulation and packaging development.[5]
Based on the structure, potential degradation pathways for this compound include hydrolysis of the ethyl ester to the corresponding carboxylic acid (nicotinic acid derivative) and oxidation of the amine. A study on the related compound methylnicotinate found that it degrades in aqueous solution to nicotinic acid at a slow but steady rate.[8]
Experimental Workflow for Forced Degradation
A typical forced degradation study exposes the compound to stress from hydrolysis, oxidation, heat, and light.
Caption: Workflow for a Forced Degradation Study.
Protocol 3: Forced Degradation Study
This protocol outlines the typical conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the active ingredient.[7][9] The concentration of the stressing agent, temperature, and duration may need to be optimized for each compound.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a water/acetonitrile mixture).[10]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Keep at room temperature or heat to 50-60°C for a specified time (e.g., 24, 48, 72 hours).[10] After the incubation period, neutralize the sample with an equivalent amount of NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for a specified time.[10] Neutralize the sample with an equivalent amount of HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of hydrogen peroxide solution (e.g., 6% H₂O₂) to achieve a final concentration of 3%. Keep at room temperature for a specified time.[7]
-
Thermal Degradation (Solution): Heat the stock solution at an elevated temperature (e.g., 70°C) for a specified time.
-
Thermal Degradation (Solid State): Place the solid compound in a vial and expose it to high temperature (e.g., 80°C) in a stability chamber. Samples should be dissolved in a suitable solvent before analysis.
-
Photostability: Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a developed stability-indicating HPLC method. The method should be capable of separating the intact parent compound from all process impurities and degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure that the parent peak is free from any co-eluting degradants.
Data Presentation: Stability Profile
The results of the forced degradation study should be tabulated to clearly show the effect of each stress condition.
| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | No. of Degradants |
| Control (Unstressed) | 0 | RT | 100.0 | 0.0 | 0 |
| 0.1 M HCl | 72h | 60 | Experimental Value | Calculated Value | Count |
| 0.1 M NaOH | 24h | RT | Experimental Value | Calculated Value | Count |
| 3% H₂O₂ | 24h | RT | Experimental Value | Calculated Value | Count |
| Thermal (Solid) | 7 days | 80 | Experimental Value | Calculated Value | Count |
| Photolytic (Solid) | ICH Q1B | RT | Experimental Value | Calculated Value | Count |
Conclusion
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Ethyl 6-(aminomethyl)nicotinate Hydrochloride: A Versatile Scaffold for Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, functionalized nicotinates serve as exceptionally versatile building blocks for library synthesis and lead optimization. This guide focuses on Ethyl 6-(aminomethyl)nicotinate hydrochloride, a key intermediate that provides strategically placed reactive handles for molecular elaboration. We will explore its intrinsic chemical properties, detail synthetic pathways, and present its application in the design of targeted therapies, with a focus on kinase inhibitors and modulators of nicotinic acetylcholine receptors. This document serves as a practical resource, providing not only theoretical grounding but also detailed experimental protocols and data to empower researchers in their drug discovery efforts.
Introduction: The Strategic Value of the Nicotinate Scaffold
The nicotinate core, a 3-substituted pyridine ring, is a bioisostere of many endogenous ligands and enzyme cofactors, making it an excellent starting point for designing molecules that can interact with biological targets.[1] this compound (herein referred to as the "scaffold") offers three key points for chemical modification, allowing for precise control over the final compound's steric and electronic properties.
This scaffold is particularly valuable as an intermediate in the synthesis of bioactive molecules targeting a range of conditions, most notably neurological disorders and cancer.[2][3] Its utility stems from the ability to independently modify the ester, the pyridine ring, and the primary aminomethyl group, enabling the rapid generation of diverse chemical libraries for screening and structure-activity relationship (SAR) studies.
dot graph Logical_Flow { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} caption: "Strategic modification points of the scaffold."
Physicochemical Properties
A thorough understanding of the scaffold's properties is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1189434-55-6 | [2][4][5] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [2][6] |
| Molecular Weight | 216.67 g/mol | [2][6] |
| Appearance | Off-white to white solid | General |
| Storage | Room temperature, dry and sealed | [2] |
Note: The dihydrochloride salt is also commercially available and shares similar applications.[6][7]
Synthesis of the Core Scaffold
The synthesis of this compound is not commonly detailed in primary literature, as it is often treated as a readily available building block. However, a logical and scientifically sound synthetic route proceeds from the commercially available Ethyl 6-methylnicotinate. This two-step process involves a free-radical bromination of the benzylic methyl group, followed by a nucleophilic substitution with an amine source.
Illustrative Synthetic Workflow
dot graph Synthesis_Workflow { rankdir="LR"; graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption: "Plausible synthetic route to the target scaffold."
Experimental Protocol: A Representative Synthesis
The following protocol is an illustrative example based on well-established organic chemistry principles for benzylic bromination and subsequent Gabriel synthesis.[8][9][10]
Step 1: Synthesis of Ethyl 6-(bromomethyl)nicotinate
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add Ethyl 6-methylnicotinate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride (CCl₄) as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Ethyl 6-(bromomethyl)nicotinate, which can be used directly in the next step or purified by column chromatography.
Step 2: Synthesis of this compound
-
Phthalimide Alkylation: In a separate flask, dissolve the crude Ethyl 6-(bromomethyl)nicotinate (1.0 eq) and potassium phthalimide (1.1 eq) in dimethylformamide (DMF).
-
Reaction: Heat the mixture to 80-100°C for 2-4 hours. The formation of the N-alkylated phthalimide intermediate can be monitored by TLC.
-
Hydrazinolysis (Ing-Manske Procedure): After cooling the mixture, add hydrazine hydrate (1.5 eq) and heat the solution to reflux for 2-3 hours.[10] A precipitate of phthalhydrazide will form.
-
Isolation of Free Base: Cool the reaction mixture, filter off the precipitate, and wash it with a suitable solvent like dichloromethane (DCM). Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water and brine to remove any remaining hydrazine and DMF. Dry the organic layer and concentrate to yield the free base of Ethyl 6-(aminomethyl)nicotinate.
-
Salt Formation: Dissolve the free base in anhydrous diethyl ether or ethyl acetate. Add a solution of HCl in ether (e.g., 2M) dropwise with stirring until precipitation is complete.
-
Final Product: Collect the resulting white precipitate by filtration, wash with cold ether, and dry under vacuum to obtain this compound.
Application in Kinase Inhibitor Design
Kinase inhibitors are a cornerstone of modern oncology. The nicotinate scaffold is a proven pharmacophore for targeting the ATP-binding site of various kinases.[11] A closely related scaffold, Ethyl 6-chloro-4-(methylamino)nicotinate, serves as a key intermediate in the synthesis of inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[11]
By analogy, the aminomethyl group at the C6 position of our scaffold provides a vector for exploring the solvent-exposed region of the kinase ATP binding site, offering a powerful tool for enhancing potency and selectivity.
Target Profile: VEGFR-2 in Angiogenesis
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[7][11] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival—the key events in angiogenesis.[7][11]
dot graph VEGFR2_Pathway { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} caption: "VEGFR-2 signaling and point of inhibition."
Synthetic Strategy: Amide Coupling
The primary amine of the scaffold is an excellent nucleophile for forming stable amide bonds with various carboxylic acids. This allows for the introduction of diverse R-groups to probe the SAR of the target kinase.
General Protocol: Amide Coupling with an Aryl Carboxylic Acid
-
Activation: In an inert atmosphere, dissolve the desired aryl carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM). Add a peptide coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Coupling: Add this compound (1.1 eq) to the reaction mixture. Note: The hydrochloride salt may require additional base to liberate the free amine in situ.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired kinase inhibitor precursor.
Representative Biological Data
While specific IC₅₀ data for compounds derived directly from this compound is not widely published, numerous studies on related nicotinamide scaffolds demonstrate potent VEGFR-2 inhibition. This data underscores the potential of this chemical class.
| Scaffold Type | Representative IC₅₀ (VEGFR-2) | Reference |
| Nicotinamide-Thiadiazol Hybrid | 95 nM | [12] |
| Substituted Nicotinamide Derivative | 60.83 nM | [13] |
| 4-Phenylurea Chalcone Derivative | 4.34 µM | [14] |
This table is for illustrative purposes to demonstrate the potential of the nicotinamide core.
Application in CNS Drug Discovery
The scaffold's structural features make it an ideal starting point for developing modulators of nicotinic acetylcholine receptors (nAChRs).[3] These ligand-gated ion channels are implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[4][15]
Target Profile: α4β2 nAChRs in Alzheimer's Disease
The α4β2 nAChR is the most abundant nicotinic receptor subtype in the human brain and plays a crucial role in cognitive functions like learning and memory.[9] In Alzheimer's disease, there is a significant reduction in the number of these receptors, which is correlated with cognitive decline.[4][16] Therefore, positive allosteric modulators (PAMs) or selective agonists for the α4β2 receptor are attractive therapeutic strategies.
dot graph nAChR_Pathway { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];
} caption: "α4β2 nAChR signaling and point of modulation."
Synthetic Strategy: Reductive Amination
To create nAChR modulators, the primary amine of the scaffold can be elaborated into more complex secondary or tertiary amines, mimicking the structures of known ligands like nicotine. Reductive amination is a robust method for achieving this transformation.
General Protocol: Reductive Amination with an Aldehyde
-
Imine Formation: Dissolve this compound (1.0 eq) and a desired aldehyde (1.1 eq) in a suitable solvent such as methanol or dichloroethane. Add a mild acid catalyst, like acetic acid (catalytic amount), if necessary. Stir at room temperature for 1-2 hours to form the imine intermediate.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction carefully with saturated aqueous sodium bicarbonate. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to obtain the desired N-substituted derivative.
Conclusion and Future Outlook
This compound is a high-value, versatile scaffold for medicinal chemistry. Its three distinct points for chemical modification provide a robust platform for generating diverse compound libraries and performing detailed SAR studies. The demonstrated utility of the broader nicotinamide class in producing potent kinase inhibitors and CNS-active agents highlights the immense potential of this specific building block. As drug discovery continues to demand novel chemical matter with precisely tuned properties, scaffolds like this compound will remain indispensable tools for researchers and scientists dedicated to developing the next generation of targeted therapeutics.
References
- 1. Synthesis of [11C]Bexarotene by Cu-Mediated [11C]Carbon Dioxide Fixation and Preliminary PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN114369085B - Preparation method of Asciminib hydrochloride - Google Patents [patents.google.com]
- 3. Optimized Synthesis of Asciminib Hydrochloride [cjph.com.cn]
- 4. mdpi.com [mdpi.com]
- 5. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 6. CN114369085A - Preparation method of hydrochloric acid Asciminib - Google Patents [patents.google.com]
- 7. Asciminib Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medkoo.com [medkoo.com]
- 15. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 16. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
Preliminary Biological Screening of Novel Ethyl 6-(aminomethyl)nicotinate Derivatives
An In-Depth Technical Guide
Abstract
The nicotinate scaffold, a core component of Vitamin B3, represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] This guide focuses on a specific, versatile starting block, Ethyl 6-(aminomethyl)nicotinate, recognized for its potential as an intermediate in the synthesis of novel therapeutic agents targeting neurological disorders and other conditions.[2][3] We present a comprehensive framework for the preliminary in vitro biological screening of new chemical entities derived from this scaffold. This document provides not just protocols, but the underlying scientific rationale for a multi-pronged screening approach targeting key therapeutic areas: oncology, infectious diseases, and inflammation. By establishing a logical, efficient, and self-validating workflow, this guide is intended to empower researchers, scientists, and drug development professionals to effectively triage novel compounds and identify promising leads for further development.
Introduction: The Strategic Value of the Nicotinate Core
Nicotinic acid (Niacin) and its chemical relatives are foundational scaffolds in drug discovery, serving as the basis for compounds with antifungal, antibacterial, anti-inflammatory, and vasodilatory properties.[1] The inherent versatility of the pyridine ring allows for extensive chemical modification, enabling the exploration of vast chemical space to tune biological activity. Ethyl 6-(aminomethyl)nicotinate derivatives are of particular interest due to the presence of reactive handles that facilitate the synthesis of diverse libraries.
The imperative of early-stage drug discovery is to make informed decisions rapidly and cost-effectively. Preclinical in vitro screening is the cornerstone of this process, offering the first glimpse into a compound's potential efficacy and mechanism of action.[4][5][6] This guide outlines a systematic screening cascade designed to assess the cytotoxic, antimicrobial, and anti-inflammatory potential of novel Ethyl 6-(aminomethyl)nicotinate derivatives.
The Screening Cascade: A Logic-Driven Workflow
A successful preliminary screening campaign relies on a structured, hierarchical approach. The initial, or primary, screen should be broad, cost-effective, and suitable for high-throughput application to quickly identify "hits." Subsequent secondary assays can then be employed to confirm activity and begin to elucidate the mechanism of action.
Caption: A workflow for preliminary biological screening of novel compounds.
Anticancer Activity Screening
The search for novel anticancer agents is a paramount goal in medicinal chemistry. Given that some nicotinamide derivatives have been investigated as inhibitors of enzymes relevant to cancer, such as DNA demethylases, screening for anticancer activity is a logical starting point.[7]
Primary Assay: MTT Cytotoxicity Assay
The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] It is widely adopted for high-throughput screening due to its simplicity and reliability.[9] The core principle involves the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells, which produces a purple formazan product.[10][11] The amount of formazan is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the novel derivatives in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[4]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[4][9][12]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[12] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Cancer Type | Cell Line | IC₅₀ (µM) |
| ND-001 | Breast | MCF-7 | 15.2 |
| Lung | A549 | 22.5 | |
| Colon | HCT116 | > 100 | |
| ND-002 | Breast | MCF-7 | 2.8 |
| Lung | A549 | 5.1 | |
| Colon | HCT116 | 8.9 | |
| Doxorubicin | Breast | MCF-7 | 0.5 |
| (Control) | Lung | A549 | 0.9 |
| Colon | HCT116 | 0.7 |
Hypothetical Mechanism: Apoptosis Induction Pathway
For compounds showing significant cytotoxicity (e.g., ND-002), follow-up studies would investigate the mechanism of cell death. A common pathway is apoptosis, which can be explored via Western blot analysis for key protein markers.[4]
Caption: A potential apoptotic pathway induced by a cytotoxic hit compound.
Antimicrobial Activity Screening
The rise of antimicrobial resistance necessitates the discovery of new antibiotics.[13] Nicotinic acid and its derivatives have a documented history of antimicrobial activity, making this a crucial area for screening.[1][14]
Primary Assay: Agar Well Diffusion Method
This method is a widely used, preliminary test to evaluate the antimicrobial activity of chemical substances.[15][16] It is based on the principle that an antimicrobial agent, when placed in a well on an agar plate seeded with a test microorganism, will diffuse into the medium and inhibit the growth of the organism, resulting in a clear zone of inhibition.[13]
Experimental Protocol: Agar Well Diffusion
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028) equivalent to a 0.5 McFarland turbidity standard.[15]
-
Plate Inoculation: Uniformly swab the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates with the prepared inoculum.[15][17]
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar plates using a sterile cork borer or pipette tip.[13][17]
-
Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a standard concentration, e.g., 1 mg/mL in DMSO) into the designated wells.[13]
-
Controls: Use DMSO as a negative control and standard antibiotic discs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) as positive controls.[15][16]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.[15][16]
-
Data Collection: Measure the diameter (in mm) of the zone of inhibition around each well.
Data Presentation: Hypothetical Antimicrobial Activity
| Compound ID | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungus) |
| Zone of Inhibition (mm) | Zone of Inhibition (mm) | Zone of Inhibition (mm) | |
| ND-001 | 18 | 8 | 10 |
| ND-003 | 22 | 12 | 19 |
| Ciprofloxacin | 25 | 28 | - |
| Fluconazole | - | - | 24 |
| DMSO | 0 | 0 | 0 |
Anti-inflammatory Activity Screening
Chronic inflammation is implicated in numerous diseases. Many heterocyclic compounds, including certain nicotinate derivatives, have shown anti-inflammatory effects, often by inhibiting cyclooxygenase (COX) enzymes.[18][19][20][21]
Primary Assay: In Vitro Cyclooxygenase (COX) Inhibition Assay
COX enzymes (isoforms COX-1 and COX-2) are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[22] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[22] An in vitro assay using purified enzymes allows for the direct assessment of a compound's inhibitory potential and its selectivity for COX-2 over COX-1, which is a key indicator of a potentially safer gastric profile.[19]
Experimental Protocol: COX Inhibition Assay (Colorimetric)
This protocol is based on commercially available COX inhibitor screening kits (e.g., Cayman Chemical, Cat. No. 760111).[23]
-
Reagent Preparation: Prepare assay buffer, heme, and purified ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.
-
Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add the test compounds at various concentrations to the enzyme wells. Include a vehicle control for 100% enzyme activity and a known NSAID (e.g., Celecoxib, Indomethacin) as a positive control.
-
Incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a colorimetric substrate solution followed by arachidonic acid. The peroxidase activity of COX is measured by monitoring the appearance of an oxidized chromogen.[23][24]
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 590 nm) after a specified time.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. Calculate the COX-2 Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
Data Presentation: Hypothetical COX Inhibition Data
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| ND-004 | 5.5 | 0.8 | 6.9 |
| ND-005 | > 50 | 2.1 | > 23.8 |
| Celecoxib | 15 | 0.08 | 187.5 |
| Indomethacin | 0.1 | 1.6 | 0.06 |
Mechanism: The Cyclooxygenase (COX) Pathway
The primary screening assay directly targets the key enzymes in the prostaglandin synthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. benchchem.com [benchchem.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 7. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. ijcrt.org [ijcrt.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. botanyjournals.com [botanyjournals.com]
- 14. mdpi.com [mdpi.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. hereditybio.in [hereditybio.in]
- 17. youtube.com [youtube.com]
- 18. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 19. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. academicjournals.org [academicjournals.org]
- 24. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action studies for Ethyl 6-(aminomethyl)nicotinate hydrochloride analogs
An In-depth Technical Guide to Mechanism of Action Studies for Ethyl 6-(aminomethyl)nicotinate Hydrochloride Analogs
Authored by: Gemini, Senior Application Scientist
Introduction
This compound and its analogs are derivatives of nicotinic acid (niacin), a well-established therapeutic agent.[1] Nicotinic acid is known to exert its pharmacological effects, particularly its lipid-modifying properties, through the activation of the G protein-coupled receptor GPR109A (also known as HM74A).[2][3] This receptor is primarily coupled to an inhibitory G-protein (Gαi), which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels upon activation.[3]
Given the structural similarity of Ethyl 6-(aminomethyl)nicotinate analogs to nicotinic acid, it is highly probable that their mechanism of action also involves interaction with GPR109A or related GPCRs. However, a comprehensive investigation is required to confirm the molecular target(s), characterize the binding affinity, and elucidate the precise downstream signaling pathways. This guide provides a systematic, field-proven framework for researchers and drug development professionals to thoroughly investigate the mechanism of action for this class of compounds. The narrative follows a logical progression from target identification to functional consequence, emphasizing the causality behind experimental choices and ensuring each protocol is a self-validating system.
Chapter 1: Target Identification and Validation
The foundational step in any mechanism of action study is to unequivocally identify the direct molecular target(s) of the compound. While a candidate receptor (GPR109A) is hypothesized, an unbiased approach is crucial to uncover potential off-target effects or novel interactions. We will employ two orthogonal, affinity-based strategies to identify binding partners from a complex cellular proteome.[4]
Rationale for a Dual-Pronged Approach
Relying on a single method for target identification can lead to false positives or negatives. By using two distinct yet complementary techniques, we create a self-validating workflow.
-
Affinity Chromatography (Pull-Down): This is a direct method that physically isolates binding partners.[5] It is excellent for identifying high-affinity interactions but requires chemical modification of the analog, which could potentially alter its binding properties.
-
Drug Affinity Responsive Target Stability (DARTS): This label-free method leverages the principle that a protein, when bound to a small molecule, exhibits increased stability and resistance to proteolysis.[5][6] It validates the interaction using the unmodified, native analog, confirming that the findings from the pull-down are not artifacts of chemical tagging.
Experimental Workflow: Target Identification
The overall workflow is designed to first discover potential targets and then confirm them.
Detailed Protocol 1: Affinity Chromatography Pull-Down
This protocol details the use of a biotin-tagged analog to isolate binding proteins.[6]
-
Probe Synthesis: Synthesize an analog with a biotin tag attached via a linker at a position determined not to be essential for activity (based on Structure-Activity Relationship data).
-
Cell Culture and Lysis:
-
Culture cells known to express the putative target (e.g., HEK293 cells transfected with GPR109A) to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Incubation:
-
Incubate 1-2 mg of cell lysate with 10-50 µM of the biotinylated analog for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate lysate sample with an excess (e.g., 100-fold molar excess) of the non-biotinylated analog for 30 minutes before adding the biotinylated probe. This will identify non-specific binders.
-
-
Capture:
-
Add pre-washed streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins on a polyacrylamide gel and visualize with Coomassie or silver stain.
-
Excise protein bands that are present in the probe-treated sample but absent or significantly reduced in the negative control.
-
Identify the proteins using mass spectrometry.
-
Chapter 2: Quantitative Assessment of Target Binding
Once a target (e.g., GPR109A) is validated, the next critical step is to quantify the binding affinity of the analogs. The radioligand binding assay remains the gold standard for determining the affinity of a ligand for its receptor due to its robustness and sensitivity.[7][8]
Rationale for Competitive Binding Assays
Directly measuring the affinity (Kd) of a novel compound requires synthesizing a radiolabeled version, which can be time-consuming and expensive. A competitive binding assay circumvents this by measuring the ability of the unlabeled test compound (the analog) to displace a commercially available radioligand with known affinity for the target receptor.[7][9] From this, the inhibitory constant (Ki) of the test compound can be calculated, providing a standardized measure of its binding affinity.
Detailed Protocol 2: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of the analogs for a membrane-bound GPCR.[10]
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[10]
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay binding buffer. Determine protein concentration via BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane preparation, a fixed concentration of radioligand (typically at its Kd value), and assay buffer.
-
Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, non-radioactive competitor (e.g., 10 µM nicotinic acid for GPR109A) to saturate all specific binding sites.
-
Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of the test analog (typically a 10-point dilution series).
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.[10]
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Data Analysis:
-
Dry the filter mat and measure the trapped radioactivity using a scintillation counter.
-
Subtract the NSB counts from all other measurements to get specific binding.
-
Plot the percent specific binding against the log concentration of the test analog.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of analog that displaces 50% of the radioligand).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Binding Affinities
Summarize the binding data for all tested analogs in a clear, comparative table.
| Analog ID | IC50 (nM) | Ki (nM) |
| Lead Compound | 150 | 75 |
| Analog A | 80 | 40 |
| Analog B | 500 | 250 |
| Nicotinic Acid (Control) | 1200 | 600 |
Chapter 3: Elucidation of Downstream Signaling Pathways
Identifying that an analog binds to a receptor is only part of the story. The critical next step is to determine the functional consequence of that binding. Does it activate the receptor (agonist), block it (antagonist), or modulate it in a more complex way? For GPCRs, this involves investigating both G-protein-dependent and β-arrestin-mediated signaling pathways.[11][12]
GPCR Signaling: A Dichotomy of Pathways
Upon agonist binding, a GPCR can activate two major downstream signaling cascades. A comprehensive study must assess both to identify potential "biased agonism," where a ligand preferentially activates one pathway over the other.
Detailed Protocol 3: cAMP Assay (Gαi Coupling)
Since GPR109A is a Gαi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[3] This protocol measures that decrease.[13][14]
-
Cell Preparation:
-
Seed cells expressing the target receptor into a 384-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Assay Procedure (using HTRF as an example):
-
Aspirate the culture medium and replace it with stimulation buffer.
-
Add varying concentrations of the test analog. To measure inhibition, also add a known adenylyl cyclase stimulator, such as Forskolin, to all wells (except the negative control) to generate a detectable cAMP signal.[15]
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and detect cAMP levels using a competitive immunoassay kit (e.g., Cisbio HTRF cAMP assay).[13] This involves adding a d2-labeled cAMP conjugate and a Europium cryptate-labeled anti-cAMP antibody.
-
-
Data Analysis:
-
Measure the HTRF signal at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF ratio against the log concentration of the analog to determine the IC50 (for agonists inhibiting the Forskolin response) or EC50 (for inverse agonists).
-
Detailed Protocol 4: β-Arrestin Recruitment Assay
This assay determines if ligand binding causes the recruitment of β-arrestin to the receptor, a key event in receptor desensitization and G-protein-independent signaling.[12][16]
-
Cell Line: Use a commercially available cell line engineered for this purpose, such as the DiscoverX PathHunter β-arrestin cell line, which co-expresses the GPCR fused to a ProLink (PK) enzyme fragment and β-arrestin fused to an Enzyme Acceptor (EA) fragment.[12][17]
-
Assay Procedure:
-
Plate the PathHunter cells in a white, clear-bottom 384-well plate.
-
The next day, add varying concentrations of the test analogs to the cells.
-
Incubate for 90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol. The reagents contain a substrate for the complemented β-galactosidase enzyme.
-
-
Data Analysis:
-
Incubate for 60 minutes at room temperature.
-
Measure the chemiluminescent signal using a plate reader. The signal intensity is directly proportional to the extent of β-arrestin recruitment.
-
Plot the signal against the log concentration of the analog and fit the curve to determine the EC50 and Emax values.
-
Detailed Protocol 5: ERK 1/2 Phosphorylation Assay (Western Blot)
Activation of both G-protein and β-arrestin pathways can converge on the phosphorylation of ERK1/2, making it a robust downstream marker of receptor activation.[18]
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 80% confluency. Serum-starve the cells overnight to reduce basal ERK phosphorylation.
-
Treat cells with the test analog at various concentrations for a specific time (e.g., 5-10 minutes).
-
Immediately place the plate on ice, aspirate the medium, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors (critical for preserving phosphorylation).[19]
-
-
Western Blotting:
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[20]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour.[19] (Note: BSA is often preferred over milk for phospho-antibodies to reduce background).
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[18]
-
-
Normalization and Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.[18][21]
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample. Plot this ratio against the log concentration of the analog to determine the EC50 for ERK activation.
-
Data Presentation: Functional Activity
Consolidate the functional data to compare the potency and efficacy of the analogs across different signaling pathways.
| Analog ID | cAMP Inhibition IC50 (nM) | β-Arrestin EC50 (nM) | p-ERK EC50 (nM) |
| Lead Compound | 200 | 800 | 350 |
| Analog A | 95 | 350 | 150 |
| Analog B | 600 | >10,000 | 1200 |
| Nicotinic Acid (Control) | 1500 | 5000 | 2000 |
Chapter 4: Data Integration and Interpretation
The final and most critical phase is to synthesize the data from all experiments to construct a comprehensive mechanistic profile for each analog.
-
Correlate Binding and Function: Does the binding affinity (Ki) from the radioligand assay correlate with the functional potencies (IC50/EC50) from the downstream assays? A strong correlation suggests that the observed functional effects are mediated through the identified target.
-
Identify Functional Profile:
-
Agonist: An analog that binds to the receptor and elicits a response in the cAMP, β-arrestin, and p-ERK assays.
-
Antagonist: An analog that binds to the receptor (has a measurable Ki) but shows no activity on its own in functional assays. Its antagonist properties would need to be confirmed by its ability to block the effects of a known agonist.
-
Biased Agonist: An analog that shows significantly different potency or efficacy in one signaling pathway versus another (e.g., potent activation of the G-protein/cAMP pathway but weak or no recruitment of β-arrestin). Analog B in the example table, with an IC50 of 600 nM for cAMP inhibition but an EC50 >10,000 nM for β-arrestin, would be a candidate for a G-protein biased agonist.
-
Conclusion
This technical guide outlines a rigorous, multi-faceted strategy for elucidating the mechanism of action of this compound analogs. By systematically moving from unbiased target identification to quantitative binding analysis and finally to the characterization of distinct downstream signaling pathways, researchers can build a comprehensive and reliable profile of their compounds. This detailed understanding is not merely academic; it is fundamental to advancing drug development, enabling the selection of candidates with desired signaling properties and minimizing the risk of unforeseen off-target effects.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. annualreviews.org [annualreviews.org]
- 4. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Amide Coupling Reactions of Ethyl 6-(aminomethyl)nicotinate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the successful amide coupling of Ethyl 6-(aminomethyl)nicotinate hydrochloride. As a key building block in medicinal chemistry, particularly for compounds targeting neurological disorders, mastering its derivatization is crucial for the synthesis of novel bioactive molecules.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the described methods but also troubleshoot and adapt them to their specific synthetic challenges.
Introduction to this compound
This compound is a versatile bifunctional molecule featuring a primary aliphatic amine and an ethyl ester on a pyridine ring. Its structure makes it an ideal scaffold for introducing diversity into drug candidates through the formation of an amide bond at the aminomethyl group.[1][3] The hydrochloride salt form enhances its stability and shelf-life, but requires specific considerations during reaction setup, which will be addressed in the protocols below.
Key Properties:
| Property | Value | Reference |
| CAS Number | 1189434-55-6 | [4][5][6][7] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [4][6] |
| Molecular Weight | 216.66 g/mol | [4][6] |
| Form | Typically a white to off-white solid | [1] |
| Storage | Store in a cool, dry place | [4] |
The Chemistry of Amide Bond Formation: A Mechanistic Overview
The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is kinetically slow at room temperature. To facilitate this transformation under milder conditions, the carboxylic acid is typically "activated" using a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, making the carboxyl carbon more susceptible to nucleophilic attack by the amine.
Two of the most common and reliable methods for amide bond formation in a research setting are through the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
EDC/HOBt Coupling Mechanism
The EDC/HOBt-mediated coupling proceeds through a multi-step mechanism:
-
Activation of the Carboxylic Acid: The carboxylic acid adds to the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester: This unstable intermediate can be intercepted by HOBt to form a more stable and less racemization-prone HOBt-ester.
-
Nucleophilic Attack by the Amine: The primary amine of Ethyl 6-(aminomethyl)nicotinate attacks the activated HOBt-ester, forming the desired amide bond and regenerating HOBt.
The primary byproduct of this reaction is a water-soluble urea derivative, which simplifies purification.[8]
HATU Coupling Mechanism
HATU is a highly efficient coupling reagent that operates via a similar principle of forming an active ester:
-
Deprotonation and Activation: In the presence of a non-nucleophilic base, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.
-
Amine Attack: The amine then attacks this active ester to yield the final amide product. The nitrogen atom in the HOAt ring is believed to accelerate the coupling step.
HATU is known for its high reactivity, fast reaction times, and low rates of epimerization, making it an excellent choice for challenging couplings.[1]
Experimental Protocols
The following protocols are designed to be robust starting points for the amide coupling of this compound with a generic carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Critical Consideration: The Hydrochloride Salt
Since the starting material is a hydrochloride salt, the primary amine is protonated. To liberate the free amine for the nucleophilic attack, at least one equivalent of a non-nucleophilic base must be added to the reaction mixture. An excess of base is typically used to also neutralize any acidic species generated during the reaction and to drive the reaction to completion. N,N-Diisopropylethylamine (DIPEA) is a common choice for this purpose.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a reliable and cost-effective method for routine amide couplings.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equivalents), HOBt (1.2 equivalents), and this compound (1.0 equivalent).
-
Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add DIPEA (2.5 - 3.0 equivalents) dropwise to the stirred solution. It is crucial to add enough base to neutralize the hydrochloride salt and the HCl generated from EDC·HCl.
-
Allow the mixture to stir at 0 °C for 10-15 minutes.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes are critical for removing the urea byproduct and excess reagents.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Caption: EDC/HOBt Amide Coupling Workflow.
Protocol 2: HATU Mediated Amide Coupling
This protocol is ideal for more challenging couplings, including those with sterically hindered substrates or where reaction time is a critical factor.
Materials:
-
This compound
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (3.0 equivalents) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 10-15 minutes for pre-activation of the carboxylic acid.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DMF and add DIPEA (1.2 equivalents) to generate the free amine.
-
Add the solution of the free amine to the pre-activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling of enamides with alkynes or arynes for synthesis of substituted pyridines and isoquinolines via amide activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Application Note: Strategic Incorporation of Ethyl 6-(aminomethyl)nicotinate hydrochloride in Solid-Phase Synthesis for Drug Discovery Scaffolds
Abstract
The nicotinate scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Ethyl 6-(aminomethyl)nicotinate hydrochloride is a versatile bifunctional building block that enables the direct incorporation of this valuable motif into peptide or small molecule libraries via solid-phase synthesis (SPS). Its structure features a primary aminomethyl group for covalent attachment to a resin-bound substrate and an ethyl ester on the pyridine ring for potential further modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the strategic considerations, step-by-step protocols, and analytical validation for using this compound to generate novel molecular entities. We emphasize the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction: The Strategic Advantage of a Bifunctional Pyridine Scaffold
Solid-phase synthesis has revolutionized the construction of complex molecules, offering unparalleled efficiency and ease of purification, which is ideal for creating large compound libraries for high-throughput screening.[2] The synthesis of pyridine derivatives on a solid support is a particularly attractive strategy for drug discovery, as these heterocycles are central to many pharmaceuticals.[3][4]
This compound serves as an exceptional building block for this purpose. It provides a rigid, planar pyridine core that can properly orient pharmacophoric elements in three-dimensional space. The primary amine acts as a handle for amide bond formation, allowing it to be coupled to resin-bound carboxylic acids (such as the C-terminus of a peptide or a linker-functionalized small molecule). This guide outlines the core methodologies for its successful implementation in a solid-phase synthesis workflow.
Physicochemical Properties & Handling
Proper handling and understanding of the building block's properties are critical for successful synthesis. The compound is supplied as a hydrochloride salt to enhance stability and simplify handling.
| Property | Value | Source |
| CAS Number | 1189434-55-6 | [5][6][7] |
| Molecular Formula | C₉H₁₃ClN₂O₂ | [6][8] |
| Molecular Weight | 216.67 g/mol | [6][8] |
| Typical Purity | ≥95% | [5][8] |
| Storage | Room temperature, sealed in a dry environment. | [6] |
Causality Insight: The hydrochloride salt form necessitates a neutralization step during the coupling reaction. A non-nucleophilic organic base, such as diisopropylethylamine (DIEA), must be used to deprotonate the amine without causing unwanted side reactions.
Strategic Workflow for Solid-Phase Synthesis
The successful incorporation of this compound relies on a logical and well-planned workflow. This involves selecting an appropriate resin and linker, executing a robust coupling protocol, and finishing with an efficient cleavage and purification strategy.
Figure 1: General workflow for incorporating the nicotinate building block.
Detailed Experimental Protocols
These protocols are designed as a self-validating system, with in-process checks to ensure reaction completion before proceeding to the next step. The synthesis is described on a 0.1 mmol scale.
Protocol 1: Resin Preparation and Loading of the First Amino Acid
Rationale: The synthesis begins by anchoring the first building block (in this case, an Fmoc-protected amino acid) to a solid support. 2-Chlorotrityl chloride (2-Cl-Trt-Cl) resin is chosen for its acid lability, which allows for cleavage under conditions that preserve other acid-sensitive groups if needed.[9]
Materials:
-
2-Cl-Trt-Cl resin (loading capacity ~1.0 mmol/g)
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
Procedure:
-
Place 100 mg of 2-Cl-Trt-Cl resin in the synthesis vessel.
-
Swell the resin in 2 mL of DCM for 30 minutes with gentle agitation.
-
Drain the DCM.
-
Dissolve the Fmoc-amino acid (0.2 mmol, 2 equivalents) and DIEA (70 µL, 0.4 mmol, 4 equivalents) in 2 mL of DCM.
-
Add the solution to the resin and agitate for 2 hours at room temperature.
-
To cap any unreacted trityl chloride sites, add 0.5 mL of MeOH and agitate for 30 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
Protocol 2: Fmoc Deprotection
Rationale: The temporary Fmoc protecting group on the loaded amino acid must be removed to expose the free amine for the subsequent coupling reaction. A solution of piperidine in DMF is the standard reagent for this purpose.[10][11]
Materials:
-
Loaded resin from Protocol 1
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
Procedure:
-
Swell the resin in 2 mL of DMF for 20 minutes.
-
Drain the DMF.
-
Add 2 mL of 20% piperidine/DMF solution to the resin. Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 2 mL of 20% piperidine/DMF solution. Agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.
Protocol 3: Coupling of this compound
Rationale: This is the core step where the building block is incorporated. The hydrochloride salt is neutralized in situ with DIEA. A coupling agent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is used to activate the resin-bound carboxylic acid (in this case, from the first amino acid after Fmoc removal, though this protocol applies to any exposed carboxyl group), facilitating efficient amide bond formation.
Materials:
-
Deprotected resin from Protocol 2
-
This compound (43.3 mg, 0.2 mmol, 2 eq.)
-
HBTU (75.8 mg, 0.2 mmol, 2 eq.)
-
DIEA (105 µL, 0.6 mmol, 6 eq.)
-
DMF, anhydrous
Procedure:
-
In a separate vial, pre-activate by dissolving this compound, HBTU, and DIEA in 2 mL of DMF. Note: Add the DIEA last. Allow the mixture to stand for 5 minutes.
-
Add the pre-activated solution to the deprotected resin.
-
Agitate the reaction vessel for at least 4 hours at room temperature. For sterically hindered couplings, this time can be extended overnight.
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
Protocol 4: In-Process Reaction Monitoring (Kaiser Test)
Rationale: Before proceeding, it is crucial to verify that the coupling reaction has gone to completion. The Kaiser test detects free primary amines. A negative result (beads remain colorless/yellow) indicates a successful coupling.
Procedure:
-
Take a small sample of resin beads (~2-3 mg) from the vessel after the coupling and washing steps.
-
Wash the sample beads with ethanol and place them in a small glass test tube.
-
Add 2-3 drops each of:
-
Phenol in ethanol
-
Potassium cyanide in pyridine
-
Ninhydrin in ethanol
-
-
Heat the test tube at 100°C for 5 minutes.
-
Interpretation:
-
Positive (Blue beads): Free primary amines are present; the coupling is incomplete. Repeat Protocol 3.
-
Negative (Yellow/Colorless beads): No free primary amines detected; the reaction is complete. Proceed to cleavage.
-
Protocol 5: Cleavage from Resin and Final Deprotection
Rationale: The final step involves cleaving the synthesized molecule from the solid support and removing any remaining side-chain protecting groups. A strong acid, Trifluoroacetic acid (TFA), is used. Scavengers are included in the cleavage cocktail to prevent re-attachment of reactive cations to the product.[12][13]
Materials:
-
Fully synthesized, resin-bound product
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Wash the final resin with DCM (3x) and dry it under vacuum for 1 hour.
-
Place the dry resin in the synthesis vessel.
-
Add 2 mL of the cleavage cocktail to the resin.
-
Agitate at room temperature for 2 hours.
-
Filter the solution away from the resin beads into a clean collection tube.
-
Wash the beads with an additional 0.5 mL of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution under a gentle stream of nitrogen to about 0.2 mL.
-
Add 10 mL of cold diethyl ether to the concentrated solution to precipitate the crude product.
-
Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
-
Dry the resulting white solid under vacuum.
Product Characterization
The crude product should be analyzed to confirm its identity and purity before any further use.
| Technique | Purpose | Expected Outcome |
| LC-MS | Identity Confirmation | A major peak in the chromatogram with a mass corresponding to the [M+H]⁺ of the target molecule. |
| RP-HPLC | Purity Assessment | A single major peak, with purity typically >85% for crude product, calculated by peak area integration. |
digraph "Analysis_Flow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
edge [fontname="Arial", fontsize=9];
// Node Definitions
crude [label="Crude Product\n(from Protocol 5)", fillcolor="#F1F3F4", fontcolor="#202124"];
dissolve [label="Dissolve in\nACN/Water", fillcolor="#FFFFFF", fontcolor="#202124"];
lcms [label="LC-MS Analysis", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=2];
hplc [label="RP-HPLC Analysis", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853", penwidth=2];
identity [label="Confirm Identity\n([M+H]⁺)", shape=ellipse, fillcolor="#E8F0FE", fontcolor="#1967D2"];
purity [label="Assess Purity\n(%)", shape=ellipse, fillcolor="#E6F4EA", fontcolor="#1E8E3E"];
purify [label="Preparative HPLC\n(If necessary)", fillcolor="#FFFFFF", fontcolor="#202124", color="#FBBC05", penwidth=2];
final [label="Pure Compound", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
crude -> dissolve;
dissolve -> lcms;
dissolve -> hplc;
lcms -> identity;
hplc -> purity;
purity -> purify [label="if purity < target"];
purify -> final;
purity -> final [label="if purity ≥ target"];
}
Figure 2: Post-synthesis analysis and purification workflow.
Conclusion
This compound is a powerful and efficient building block for incorporating the pharmaceutically relevant nicotinate scaffold into diverse molecular libraries using solid-phase synthesis. The protocols detailed herein provide a robust framework for its use, from resin loading to final product analysis. By understanding the chemical principles behind each step—such as the in-situ neutralization of the hydrochloride salt and the critical role of in-process monitoring—researchers can confidently and reproducibly synthesize novel compounds for downstream applications in drug discovery and development.
Scicinski, J. J., Congreve, M. S., Kay, C., & Ley, S. V. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. --INVALID-LINK--2. Katritzky, A. R., & Rachwal, B. (1999). Solid-Phase Synthesis of 2,4,6-Trisubstituted Pyridines. Organic Letters, 1(9), 1407-1409. --INVALID-LINK--3. Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry. --INVALID-LINK--4. Creighton, C. J., Zapf, C. W., Bu, J. H., & Goodman, M. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic Letters, 1(9), 1407-9. --INVALID-LINK--5. Chem-Impex International. (n.d.). Ethyl 6-(Aminomethyl)Nicotinate Dihydrochloride. Chem-Impex. --INVALID-LINK--6. Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. ResearchGate. --INVALID-LINK--7. ChemUniverse. (n.d.). This compound. ChemUniverse. --INVALID-LINK--8. ResearchGate. (2017). Solid Phase Synthesis of Pyridine-Based Derivatives from a 2-Chloro-5-Bromopyridine Scaffold. ResearchGate. --INVALID-LINK--9. Sunway Pharm Ltd. (n.d.). This compound. Sunway Pharm. --INVALID-LINK--10. AZA Mid-Year Meeting. (n.d.). Ethyl 6-(Aminomethyl)Nicotinate Dihydrochloride. goods.com. --INVALID-LINK--11. Capot Chemical. (n.d.). Specifications of Ethyl 6-(aminomethyl)nicotinate. Capot Chemical. --INVALID-LINK--nicotinate.html)12. ChemicalBook. (n.d.). This compound. ChemicalBook. --INVALID-LINK--13. MySkinRecipes. (n.d.). This compound. MySkinRecipes. --INVALID-LINK--14. Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819. --INVALID-LINK--15. BenchChem. (2025). The Nicotinate Scaffold: A Privileged Motif in Modern Drug Discovery. BenchChem. --INVALID-LINK--16. SpiroChem. (n.d.). Solid Phase Synthesis. SpiroChem. --INVALID-LINK--17. Sigma-Aldrich. (n.d.). Solid Phase Extraction (SPE). Sigma-Aldrich. --INVALID-LINK--18. Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. --INVALID-LINK--19. Martin, W. H., & Gani, D. (2017). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. Molecules, 22(12), 2097. --INVALID-LINK--20. Wallace, T. L., & Callahan, P. M. (2011). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. Journal of cognitive neuroscience, 23(5), 1088–1103. --INVALID-LINK--21. BLD Pharm. (n.d.). 1189434-55-6|this compound. BLD Pharm. --INVALID-LINK--22. AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. --INVALID-LINK--23. AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. --INVALID-LINK--24. Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. --INVALID-LINK--25. AAPPTec. (n.d.). SYNTHESIS NOTES. AAPPTec. --INVALID-LINK--26. BenchChem. (2025). Application Notes and Protocols: Methyl 2-(aminomethyl)nicotinate Hydrochloride. BenchChem. --INVALID-LINK--27. James, I. W. (2006). Linkers and Cleavage Strategies in Solid-Phase Organic Synthesis and Combinatorial Chemistry. Tetrahedron, 55(17), 4855-4946. --INVALID-LINK--28. Taha, M. O., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 1656-1664. --INVALID-LINK--29. Sivaraman, S., & Nag, A. (2020). Applications of Pristine and Functionalized Carbon Nanotubes, Graphene, and Graphene Nanoribbons in Biomedicine. Polymers, 12(4), 859. --INVALID-LINK--30. Nowick, J.S. (2016). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. --INVALID-LINK--31. Funakoshi, S., et al. (1991). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Biochemical and Biophysical Research Communications, 178(3), 1197-1203. --INVALID-LINK--32. Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic Acid (Niacin) Receptor Agonists: Will They Be Useful Therapeutic Agents? American Journal of Cardiology, 101(8A), S38-S44. --INVALID-LINK--00155-9/fulltext)33. Boo, Y. C. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants, 10(8), 1315. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemuniverse.com [chemuniverse.com]
- 6. This compound - CAS:1189434-55-6 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound | 1189434-55-6 [amp.chemicalbook.com]
- 8. This compound [myskinrecipes.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes and Protocols for High-Throughput Screening of Ethyl 6-(aminomethyl)nicotinate Hydrochloride Derivative Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Therapeutic Potential of Nicotinic Acid Derivatives
Nicotinic acid, or vitamin B3, and its derivatives are a cornerstone in medicinal chemistry, with established roles in treating dyslipidemia and emerging applications in oncology, neurodegenerative disorders, and inflammatory diseases.[1][2][3] The ethyl 6-(aminomethyl)nicotinate hydrochloride scaffold represents a versatile starting point for the synthesis of diverse chemical libraries, offering a rich landscape for the discovery of novel therapeutic agents.[4][5] High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[6][7][8][9] This document provides a comprehensive guide to the high-throughput screening of this compound derivative libraries, from assay development and execution to data analysis and hit validation.
The Strategic Framework for Screening Nicotinate Derivatives
The success of any HTS campaign hinges on a meticulously planned and executed strategy. The unique chemical properties of the ethyl 6-(aminomethyl)nicotinate scaffold and its derivatives necessitate careful consideration in assay design to minimize artifacts and ensure the identification of genuine hits.
Diagram: High-Throughput Screening Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Part 1: Assay Development and Validation
The foundation of a successful HTS campaign is a robust and reliable assay. The choice of assay technology will depend on the biological target of interest. Given the diverse therapeutic potential of nicotinic acid derivatives, targets could range from enzymes (e.g., kinases, proteases) to G-protein coupled receptors (GPCRs).
Assay Selection and Miniaturization
For enzymatic targets, fluorescence-based assays are common due to their sensitivity and amenability to automation.[10] For GPCRs, cell-based assays measuring second messenger levels (e.g., cAMP, Ca2+) are often employed.
Protocol 1: Generic Enzyme Inhibition Assay (Fluorescence Intensity)
-
Assay Principle: This protocol describes a generic enzyme inhibition assay where the enzyme cleaves a substrate to produce a fluorescent product. Inhibitors will reduce the rate of product formation, leading to a decrease in fluorescence intensity.
-
Materials:
-
Enzyme of interest
-
Fluorogenic substrate
-
Assay buffer (optimized for pH and salt concentration)
-
Positive control inhibitor
-
384-well black, flat-bottom plates
-
Compound library (solubilized in DMSO)
-
-
Procedure:
-
Dispense 50 nL of compound from the library plate into the assay plate using an acoustic liquid handler.
-
Add 10 µL of enzyme solution (at 2x final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 10 µL of substrate solution (at 2x final concentration) to initiate the reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Controls:
-
Negative Control (0% inhibition): Enzyme, substrate, and DMSO (vehicle).
-
Positive Control (100% inhibition): Enzyme, substrate, and a known potent inhibitor.
-
Assay Validation: The Z'-Factor
A critical parameter for validating an HTS assay is the Z'-factor, which assesses the statistical separation between the positive and negative controls. An assay with a Z'-factor greater than 0.5 is considered robust for HTS.[6][11]
Z'-Factor Calculation: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos = Standard deviation of the positive control
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
Pilot Screen
Before committing to a full library screen, a pilot screen of a smaller, diverse set of compounds (e.g., ~2,000) is recommended.[12] This helps to identify potential issues with the assay, such as a high false-positive rate, and allows for final optimization of the protocol.
Part 2: Primary High-Throughput Screen
With a validated assay, the full library of this compound derivatives can be screened. This process is typically automated using robotic systems for liquid handling and plate reading.[9][13]
Data Analysis and Hit Identification
The raw data from the primary screen must be normalized to account for plate-to-plate variability. A common method is to normalize the data to the plate-specific controls, expressing the activity of each compound as a percentage of inhibition.
Hit Selection Criteria: A "hit" is a compound that demonstrates a statistically significant level of activity. A common threshold is to select compounds that show activity greater than three standard deviations from the mean of the sample population.
| Parameter | Description | Typical Value |
| Hit Threshold | The level of activity required to be considered a "hit". | > 50% inhibition |
| Z'-Factor | A measure of assay quality. | > 0.5 |
| Signal-to-Background | The ratio of the mean signal of the negative control to the positive control. | > 5 |
Part 3: Hit Confirmation and Validation
The primary HTS is designed for speed and will inevitably identify false positives.[14] Therefore, a rigorous hit confirmation and validation cascade is essential to triage the initial hits and focus on the most promising compounds.
Hit Re-test and Dose-Response
The first step is to re-test the "cherry-picked" hits from the primary screen. Compounds that show reproducible activity are then subjected to dose-response analysis to determine their potency (IC50 or EC50).
Protocol 2: Dose-Response Assay
-
Prepare serial dilutions of the confirmed hit compounds (e.g., 10-point, 3-fold dilutions).
-
Perform the same assay as in the primary screen, but with the varying concentrations of the hit compounds.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Secondary and Orthogonal Assays
To further validate the hits and eliminate artifacts, it is crucial to employ secondary and orthogonal assays.
-
Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology. For example, if the primary screen was fluorescence-based, an orthogonal assay could be based on luminescence or mass spectrometry.[10]
-
Counter-Screens: These are assays designed to identify compounds that interfere with the assay technology itself (e.g., autofluorescent compounds).
Diagram: Hit Validation Cascade
Caption: A workflow for validating hits from a primary HTS.
Part 4: Preliminary Structure-Activity Relationship (SAR) and Hit-to-Lead
The validated hits from the screening campaign provide the starting point for medicinal chemistry efforts. By analyzing the chemical structures of the active compounds, preliminary structure-activity relationships (SAR) can be established.[12] This information guides the synthesis of new analogs with improved potency, selectivity, and drug-like properties, a process known as hit-to-lead optimization.
Conclusion
The high-throughput screening of this compound derivative libraries offers a powerful approach to discovering novel drug candidates. A successful HTS campaign requires a multi-faceted strategy encompassing robust assay development, meticulous execution, and a rigorous hit validation cascade. By following the principles and protocols outlined in this guide, researchers can effectively navigate the complexities of HTS and unlock the therapeutic potential of this promising chemical scaffold.
References
- 1. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmaoffer.com [pharmaoffer.com]
- 3. researchgate.net [researchgate.net]
- 4. FCKeditor - Resources Browser [midyear.aza.org]
- 5. chemimpex.com [chemimpex.com]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 8. What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences [aragen.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. High-throughput screening - Wikipedia [en.wikipedia.org]
- 14. drugtargetreview.com [drugtargetreview.com]
The Versatile Role of Ethyl 6-(aminomethyl)nicotinate hydrochloride in Agrochemical Innovation: A Technical Guide
Introduction: The Pyridine Scaffold as a Cornerstone of Modern Agrochemicals
The relentless pursuit of enhanced crop protection and agricultural productivity hinges on the development of novel, effective, and environmentally conscious agrochemicals. Within the vast landscape of chemical synthesis, pyridine derivatives have emerged as a cornerstone in the design of modern insecticides, herbicides, and fungicides.[1] The inherent chemical versatility of the pyridine ring allows for the creation of diverse molecular architectures with a wide spectrum of biological activities. Nicotinic acid, a naturally occurring pyridine derivative, and its synthetic analogues have been instrumental in the development of numerous commercially successful agrochemicals, including herbicides like diflufenican, the insecticide flonicamid, and the fungicide boscalid.[2]
This technical guide focuses on a particularly valuable, yet underexplored, building block: Ethyl 6-(aminomethyl)nicotinate hydrochloride . This compound offers a unique combination of reactive sites—an ester, a primary amine, and a pyridine core—making it an exceptionally versatile intermediate for the synthesis of a new generation of agrochemicals.[3] Its potential applications span across the development of novel insecticides, fungicides, and herbicides, offering researchers and drug development professionals a powerful tool to innovate in the agrochemical space.[3] This guide will provide an in-depth exploration of the chemical properties, synthetic potential, and practical applications of this compound in the synthesis of advanced agrochemicals.
Chemical Profile and Synthetic Rationale
This compound (CAS No. 1189434-55-6) is a dihydrochloride salt of ethyl 6-(aminomethyl)pyridine-3-carboxylate.[3] The hydrochloride form enhances stability and simplifies handling in a laboratory setting. The true value of this molecule lies in its trifunctional nature, which provides multiple avenues for synthetic elaboration.
| Property | Value | Reference |
| Chemical Formula | C9H13ClN2O2 | [4] |
| Molecular Weight | 216.66 g/mol | [4] |
| Appearance | Solid | - |
| Key Functional Groups | Pyridine Ring, Ethyl Ester, Primary Aminomethyl Group | - |
The strategic positioning of the aminomethyl group at the 6-position and the ethyl carboxylate at the 3-position of the pyridine ring opens up a logical and efficient pathway for the synthesis of complex agrochemical candidates. The primary amine serves as a nucleophilic handle for a variety of chemical transformations, most notably acylation and alkylation, allowing for the introduction of diverse structural motifs that can modulate biological activity. The ethyl ester, while also reactive, provides a secondary point for modification, such as hydrolysis to the corresponding carboxylic acid or transesterification.
Core Application: Synthesis of Pyrazole Carboxamide Insecticides
A prominent and highly successful class of modern insecticides is the pyrazole carboxamides. These compounds, which include commercial products like chlorantraniliprole, are potent activators of insect ryanodine receptors, leading to paralysis and death of target pests. The synthesis of these complex molecules often relies on the coupling of a pyrazole carboxylic acid with a suitable amine-containing fragment. This compound is an ideal precursor for the amine component of novel pyrazole carboxamide insecticides.
The following workflow illustrates the conceptual synthetic pathway from this compound to a target pyrazole carboxamide.
Caption: Synthetic workflow for a pyrazole carboxamide.
Protocol 1: Synthesis of a Novel N-{[5-(ethoxycarbonyl)pyridin-2-yl]methyl}pyrazole-5-carboxamide
This protocol provides a detailed methodology for the acylation of this compound with a generic pyrazole-5-carbonyl chloride. This reaction forms the core amide linkage characteristic of many pyrazole-based insecticides.
Materials:
-
This compound
-
Pyrazole-5-carbonyl chloride (or corresponding carboxylic acid and a chlorinating agent like thionyl chloride)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Preparation of the Free Amine: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension with stirring. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of the free amine.
-
Acylation Reaction: In a separate flask, dissolve the pyrazole-5-carbonyl chloride (1.1 eq) in anhydrous DCM.
-
Add the solution of pyrazole-5-carbonyl chloride dropwise to the cold suspension of the free amine over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-{[5-(ethoxycarbonyl)pyridin-2-yl]methyl}pyrazole-5-carboxamide.
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
| Step | Key Parameter | Rationale |
| 1 & 2 | Use of triethylamine | Neutralizes the hydrochloride salt to generate the nucleophilic free amine required for the acylation reaction. An excess is used to also quench the HCl byproduct of the acylation. |
| 3 & 4 | Dropwise addition at 0 °C | Controls the exothermic reaction and minimizes the formation of side products. |
| 6 | Aqueous work-up | Removes the triethylamine hydrochloride salt and other water-soluble impurities. |
| 8 | Column chromatography | Purifies the target compound from unreacted starting materials and byproducts. |
Further Synthetic Transformations and Potential Applications
The versatility of this compound extends beyond the synthesis of pyrazole carboxamides. The primary amine and the ester functional groups can be independently or sequentially modified to access a wide array of agrochemical scaffolds.
Synthesis of Novel Herbicides via N-Alkylation and N-Arylation
The aminomethyl group can be functionalized through N-alkylation or N-arylation reactions to introduce moieties known to impart herbicidal activity. For instance, reaction with substituted benzyl halides or aryl halides can lead to novel compounds with potential pre- or post-emergent herbicidal properties.
Development of Fungicides through Amide and Urea Formation
The formation of amides and ureas is a common strategy in the development of fungicides. The aminomethyl group of the title compound can be reacted with various acid chlorides or isocyanates to generate a library of candidate fungicides. The resulting structures can be designed to mimic existing fungicides or to explore novel mechanisms of action.
Caption: Potential synthetic pathways from the title compound.
Conclusion and Future Outlook
This compound represents a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its trifunctional nature provides a robust platform for the creation of diverse molecular libraries targeting a wide range of pests and diseases. The application of this intermediate in the synthesis of pyrazole carboxamide insecticides is a prime example of its potential. Further exploration of its reactivity through N-alkylation, N-arylation, and reactions with other electrophiles will undoubtedly lead to the discovery of new and effective crop protection agents. For researchers and professionals in the agrochemical industry, this compound is a key intermediate that warrants significant attention for future research and development endeavors.
References
Application Note: A Step-by-Step Guide for Reductive Amination with Ethyl 6-(aminomethyl)nicotinate Hydrochloride
Abstract
Reductive amination stands as a cornerstone transformation in medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1][2][3] This application note provides a detailed, step-by-step guide for the reductive amination of Ethyl 6-(aminomethyl)nicotinate hydrochloride, a valuable pyridine-based building block, with benzaldehyde as a representative carbonyl partner. The protocol leverages sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent, ensuring high functional group tolerance and operational simplicity.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also explaining the fundamental principles, key considerations for handling amine salts, and troubleshooting strategies to ensure successful execution.
Introduction: The Significance of Reductive Amination
The synthesis of substituted amines is a central task in the creation of novel pharmaceutical agents, as the amine functional group is a key pharmacophore in a vast array of biologically active molecules.[1][2] Reductive amination, the process of forming an amine from a carbonyl compound and an amine via an intermediate imine or iminium ion, is one of the most efficient methods for constructing C-N bonds.[1][6] Its prevalence in the pharmaceutical industry is a testament to its reliability and broad applicability.[1][2][3]
This one-pot reaction avoids the common issue of overalkylation often encountered with direct alkylation of amines using alkyl halides.[7] The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB), is critical. STAB selectively reduces the protonated imine intermediate much faster than the starting aldehyde or ketone, which minimizes the formation of alcohol byproducts and allows for a one-pot procedure.[5][8]
Ethyl 6-(aminomethyl)nicotinate is a particularly useful building block in drug discovery, providing a substituted pyridine core that is present in many therapeutic agents. Its structure allows for further chemical modification to explore structure-activity relationships. This guide will demonstrate its use in a practical and reproducible synthetic protocol.
The Mechanism of Action
The reductive amination process using sodium triacetoxyborohydride proceeds through a well-defined, two-step sequence within a single pot:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, or imine. Under the typically neutral to mildly acidic reaction conditions, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[9]
-
Hydride Reduction: Sodium triacetoxyborohydride then acts as the hydride donor. The hydride selectively attacks the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final secondary amine product.[5][8]
.dot
Caption: Mechanism of Reductive Amination with NaBH(OAc)₃
Experimental Protocol: Synthesis of Ethyl 6-((benzylamino)methyl)nicotinate
This protocol details the reaction of this compound with benzaldehyde. A key consideration is the hydrochloride salt form of the starting amine, which must be neutralized in situ to liberate the free amine for reaction. This is achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA).
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (mass/vol) |
| This compound | 1189434-55-6 | 216.66 | 1.0 | 217 mg |
| Benzaldehyde | 100-52-7 | 106.12 | 1.05 | 111 mg (107 µL) |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 56553-60-7 | 211.94 | 1.5 | 318 mg |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.1 | 111 mg (153 µL) |
| 1,2-Dichloroethane (DCE), anhydrous | 107-06-2 | 98.96 | - | 10 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | For work-up |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | For work-up |
| Brine (Saturated NaCl solution) | - | - | - | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | For drying |
| Silica Gel (for column chromatography) | 7631-86-9 | - | - | For purification |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | For chromatography |
| Hexanes | 110-54-3 | - | - | For chromatography |
Equipment
-
Round-bottom flask (50 mL) with a magnetic stir bar
-
Septum and nitrogen/argon inlet
-
Syringes and needles
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glass column for chromatography
-
NMR tubes and Mass Spectrometry vials
Step-by-Step Procedure
.dot
Caption: Experimental Workflow for Reductive Amination
-
Reaction Setup: To a dry 50 mL round-bottom flask containing a magnetic stir bar, add this compound (217 mg, 1.0 mmol) and anhydrous 1,2-dichloroethane (DCE, 10 mL).
-
Addition of Reactants: Add benzaldehyde (107 µL, 1.05 mmol) to the suspension. Seal the flask with a septum and introduce an inert atmosphere (nitrogen or argon).
-
Neutralization: Add triethylamine (153 µL, 1.1 mmol) dropwise to the stirred suspension. Stir the mixture at room temperature for 15-20 minutes. The suspension should become more homogeneous as the free amine is formed.
-
Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5-10 minutes. Note: NaBH(OAc)₃ is moisture-sensitive; handle it quickly in a dry environment.
-
Reaction Progress: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (15 mL). Stir vigorously for 10 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing polarity) to afford the pure Ethyl 6-((benzylamino)methyl)nicotinate.
Analysis and Characterization
The identity and purity of the final product, Ethyl 6-((benzylamino)methyl)nicotinate, should be confirmed by spectroscopic methods.
-
¹H NMR: The spectrum should show characteristic signals for the ethyl ester (a quartet around 4.3 ppm and a triplet around 1.3 ppm), the pyridine ring protons, the benzylic protons (a singlet around 3.8 ppm), and the aromatic protons from the benzyl group (a multiplet between 7.2-7.4 ppm). The methylene bridge protons adjacent to the nitrogen will appear as a singlet.
-
¹³C NMR: The spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of both the pyridine and benzene rings, and the aliphatic carbons of the ethyl group and the methylene bridge.
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry should confirm the molecular weight of the product. The calculated exact mass for C₁₆H₁₈N₂O₂ is 270.1368. The ESI-MS in positive mode should show a prominent peak for the [M+H]⁺ ion at m/z 271.1441.
Safety and Handling Precautions
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is moisture-sensitive and can release flammable gases upon contact with water.[10][11] It is also an irritant to the skin, eyes, and respiratory system.[10][11] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][12] Store under an inert atmosphere in a cool, dry place.[10]
-
1,2-Dichloroethane (DCE): DCE is a toxic and carcinogenic solvent. All operations involving DCE must be performed in a certified chemical fume hood.
-
Benzaldehyde: Can cause skin and eye irritation. Handle with care.
-
Triethylamine (TEA): Corrosive and flammable with a strong odor. Use in a fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete neutralization of the amine hydrochloride salt. | Ensure at least 1.1 equivalents of a non-nucleophilic base like TEA or diisopropylethylamine (DIPEA) are used. Stir for an adequate time before adding the reducing agent. |
| Deactivated reducing agent (NaBH(OAc)₃). | Use a fresh bottle of NaBH(OAc)₃ or one that has been properly stored under an inert atmosphere. Handle the reagent quickly to minimize exposure to atmospheric moisture. | |
| Inefficient imine formation. | For less reactive carbonyls or amines, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium towards imine formation. Gentle heating (40-50 °C) may also be beneficial, but monitor for side reactions. | |
| Formation of Byproducts | Alcohol from aldehyde reduction. | This indicates the reducing agent is reducing the aldehyde before imine formation. Ensure the NaBH(OAc)₃ is added after the amine and aldehyde have had some time to react (e.g., 15-20 minutes). NaBH(OAc)₃ is generally selective, so this is less common unless the reagent is contaminated or conditions are too acidic. |
| Over-alkylation (formation of a tertiary amine). | This is rare with primary amines in the first alkylation but can occur if the product secondary amine reacts with another molecule of aldehyde. Using a slight excess of the primary amine can sometimes mitigate this. A stepwise procedure (forming and isolating the imine first, then reducing) can also prevent this.[3] | |
| Difficult Purification | Product co-elutes with starting materials or impurities. | Adjust the polarity of the eluent system for column chromatography. If the product is basic, an acid-base extraction can be effective during work-up. Extract the product into an acidic aqueous layer, wash the aqueous layer with an organic solvent to remove non-basic impurities, then basify the aqueous layer and re-extract the product into an organic solvent. |
| Streaking on TLC plate. | The basicity of the amine product can cause streaking on silica gel. Adding a small amount of triethylamine (e.g., 0.5-1%) to the chromatography eluent can improve the peak shape. |
Conclusion
This application note provides a comprehensive and practical guide for the successful execution of reductive amination using this compound. By employing sodium triacetoxyborohydride, this protocol offers a mild, efficient, and high-yielding route to valuable N-substituted pyridine derivatives. The detailed steps, including the crucial in situ neutralization of the amine salt, alongside the troubleshooting guide, equip researchers with the necessary tools to confidently apply this methodology in their synthetic endeavors, facilitating the advancement of drug discovery and development programs.
References
- 1. rsc.org [rsc.org]
- 2. Ethyl nicotinate(614-18-6) 1H NMR spectrum [chemicalbook.com]
- 3. Ethyl 6-methylnicotinate | C9H11NO2 | CID 281994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. shd-pub.org.rs [shd-pub.org.rs]
- 7. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. Benzyl nicotinate synthesis - chemicalbook [chemicalbook.com]
- 11. Ethyl nicotinate(614-18-6) 13C NMR spectrum [chemicalbook.com]
- 12. environmentclearance.nic.in [environmentclearance.nic.in]
Application Notes and Protocols for the Derivatization of Ethyl 6-(aminomethyl)nicotinate hydrochloride in Neurological Drug Discovery
Introduction: The Strategic Importance of the Nicotinate Scaffold in Neuroscience
The pyridine ring is a well-established "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1][2] Within this class, Ethyl 6-(aminomethyl)nicotinate hydrochloride stands out as a particularly valuable starting scaffold for neurological drug discovery. Its structure combines a modifiable primary amine for facile derivatization with a nicotinic acid ester core, a motif present in numerous neuroactive compounds. This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, with its unique structure allowing for the modulation of biological activity.[3] This application note provides a comprehensive guide to the strategic derivatization of this scaffold, detailing synthetic protocols, analytical characterization, and a tiered screening cascade to identify novel drug candidates for a range of neurological targets.
Rationale for Derivatization: Expanding Beyond Nicotinic Acetylcholine Receptors
While the nicotinic acid core suggests an inherent interaction with nicotinic acetylcholine receptors (nAChRs), the true potential of this scaffold lies in its chemical versatility. The primary amine at the 6-methyl position is a prime handle for introducing a wide array of chemical functionalities. This allows for the systematic exploration of chemical space to target other critical receptors in the central nervous system (CNS). Pyridine-based compounds have shown activity at a variety of CNS targets, and their derivatives are explored for a multitude of neurological and psychiatric conditions.[1][4]
This guide will focus on three primary derivatization strategies:
-
Acylation: To introduce amide functionalities, which can mimic peptide bonds and interact with a variety of receptor binding pockets.
-
Sulfonylation: To generate sulfonamides, which are bioisosteres of amides with altered electronic and hydrogen bonding properties, often leading to improved metabolic stability.
-
Reductive Amination: To create secondary amines, expanding the diversity of substituents and their spatial arrangement.
These modifications are designed to probe the structure-activity relationships (SAR) for not only nAChRs but also for other key players in neurotransmission, including:
-
GABA-A Receptors: The primary inhibitory neurotransmitter receptors in the CNS, crucial for regulating neuronal excitability.[3]
-
Serotonin (5-HT) Receptors: Modulators of mood, cognition, and anxiety.[5]
-
Dopamine Receptors: Involved in motor control, motivation, and reward pathways.[6][7][8][9][10]
The following diagram illustrates the strategic derivatization of the core scaffold to generate a diverse chemical library for neurological screening.
Caption: Derivatization strategy for this compound.
Experimental Protocols: Synthesis of Novel Derivatives
The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound.
Protocol 1: Acylation for Amide Library Synthesis
Objective: To synthesize a library of N-acyl derivatives of Ethyl 6-(aminomethyl)nicotinate.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid of interest
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., Triethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane, DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Free-Basing the Amine: Dissolve this compound (1.0 eq) in a minimal amount of water and add saturated aqueous sodium bicarbonate until the pH is ~8-9. Extract the free amine into dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of the starting material.
-
Amide Coupling (using acyl chloride):
-
Dissolve the free amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Amide Coupling (using carboxylic acid):
-
Dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the free amine (1.0 eq) in anhydrous DMF to the activated acid mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Sulfonylation for Sulfonamide Library Synthesis
Objective: To synthesize a library of N-sulfonyl derivatives of Ethyl 6-(aminomethyl)nicotinate.
Materials:
-
This compound (or its free base)
-
Sulfonyl chloride of interest
-
Pyridine or other suitable base
-
Anhydrous solvent (e.g., Dichloromethane)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the free base of Ethyl 6-(aminomethyl)nicotinate (1.0 eq) in anhydrous dichloromethane, add pyridine (1.5 eq).
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Work-up and Purification:
-
Dilute the reaction mixture with dichloromethane and wash with 1 M hydrochloric acid (2 x 15 mL), followed by saturated aqueous sodium bicarbonate (1 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
-
Protocol 3: Reductive Amination for Secondary Amine Library Synthesis
Objective: To synthesize a library of N-alkyl or N-aryl derivatives of Ethyl 6-(aminomethyl)nicotinate.
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve Ethyl 6-(aminomethyl)nicotinate free base (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature.[11]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Analytical Characterization of Synthesized Derivatives
Thorough characterization of each synthesized derivative is crucial for confirming its identity and purity before biological screening. The following table provides expected analytical data for representative derivatives.
| Derivative Class | Representative Structure | Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Expected MS (ESI+) m/z |
| Amide | N-acetyl | 9.1 (s, 1H), 8.2 (d, 1H), 7.4 (d, 1H), 6.5 (br s, 1H), 4.6 (d, 2H), 4.4 (q, 2H), 2.1 (s, 3H), 1.4 (t, 3H) | 169.5, 165.0, 153.0, 151.0, 137.0, 126.0, 123.5, 61.5, 43.0, 23.0, 14.5 | [M+H]⁺ |
| Sulfonamide | N-benzenesulfonyl | 9.0 (s, 1H), 8.1 (d, 1H), 7.9 (d, 2H), 7.6-7.5 (m, 3H), 7.3 (d, 1H), 5.5 (br t, 1H), 4.4 (q, 2H), 4.3 (d, 2H), 1.4 (t, 3H) | 165.0, 153.5, 151.0, 140.0, 137.0, 133.0, 129.0, 127.0, 126.0, 123.5, 61.5, 47.0, 14.5 | [M+H]⁺ |
| Secondary Amine | N-benzyl | 9.1 (s, 1H), 8.2 (d, 1H), 7.4-7.2 (m, 6H), 4.4 (q, 2H), 3.9 (s, 2H), 3.8 (s, 2H), 2.5 (br s, 1H), 1.4 (t, 3H) | 165.5, 154.0, 151.0, 139.0, 137.0, 128.5, 128.0, 127.0, 126.0, 123.0, 61.0, 54.0, 53.0, 14.5 | [M+H]⁺ |
Screening Cascade for Neurological Activity
A tiered screening approach is recommended to efficiently identify promising compounds and elucidate their mechanism of action.
References
- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. innoprot.com [innoprot.com]
- 8. innoprot.com [innoprot.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Framework for the Parallel Solution-Phase Synthesis of an Ethyl 6-(Aminomethyl)nicotinate Amide Library
Introduction: The Strategic Value of Nicotinate Scaffolds in Drug Discovery
The nicotinic acid framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, derivatives of Ethyl 6-(aminomethyl)nicotinate serve as versatile building blocks for pharmaceuticals targeting a range of conditions, including neurological disorders.[3][4][5] To accelerate the discovery of novel therapeutic agents, the generation of diverse chemical libraries from such high-value scaffolds is paramount.[6] High-throughput screening (HTS) of these libraries allows for the rapid identification of "hit" compounds that can be further optimized into lead candidates.[7][8]
Parallel synthesis has emerged as a cornerstone of modern drug discovery, enabling the rapid and simultaneous preparation of hundreds to thousands of discrete compounds.[9] This application note provides a detailed experimental framework for the parallel solution-phase synthesis of a diverse amide library based on the Ethyl 6-(aminomethyl)nicotinate core. Solution-phase synthesis was selected for its direct translation from traditional organic chemistry, simplified purification strategies, and the absence of challenges associated with solid-phase synthesis, such as linker cleavage and resin-related artifacts.[10][11] The protocols herein are designed to be robust, reproducible, and adaptable for implementation in drug discovery and medicinal chemistry laboratories.
Overall Synthetic Strategy and Workflow
The central strategy involves the derivatization of the primary amine of the Ethyl 6-(aminomethyl)nicotinate scaffold via amide bond formation with a diverse library of carboxylic acids. This approach was chosen for its reliability, broad functional group tolerance, and the vast commercial availability of carboxylic acid building blocks.
The workflow is designed for a 96-well plate format to maximize throughput and is divided into four key stages: Reagent Preparation, Parallel Synthesis, High-Throughput Purification, and Quality Control.
Caption: High-level workflow for parallel library synthesis.
Detailed Experimental Protocols
Causality Behind Reagent Selection
-
Scaffold: Ethyl 6-(aminomethyl)nicotinate dihydrochloride is a common salt form. It must be neutralized in situ or pre-treated to liberate the free amine for the reaction. Using an excess of a non-nucleophilic base like Diisopropylethylamine (DIPEA) achieves this.
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the starting materials, reagents, and intermediates.
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient peptide coupling reagent that rapidly activates carboxylic acids, minimizing side reactions and leading to high yields of the desired amides.
-
Base: DIPEA is a sterically hindered, non-nucleophilic organic base. It serves two critical roles: neutralizing the dihydrochloride salt of the amine scaffold and scavenging the acid produced during the coupling reaction, driving the equilibrium towards product formation.
Protocol 1: Stock Solution and Reagent Plate Preparation
-
Scaffold Stock Solution (0.2 M):
-
Accurately weigh the appropriate amount of Ethyl 6-(aminomethyl)nicotinate dihydrochloride.
-
Dissolve in high-purity DMF to a final concentration of 0.2 M.
-
Note: This solution will be used for all 96 reactions.
-
-
Building Block Master Plate (0.2 M):
-
In a 96-well master plate, dispense 100 µL of a 0.2 M solution of each unique carboxylic acid in DMF into separate wells.
-
This plate serves as the source of diverse building blocks for the reaction.
-
-
Reagent Stock Solutions:
-
HATU Solution (0.2 M): Prepare a fresh solution of HATU in DMF. Rationale: HATU can degrade upon prolonged exposure to moisture; fresh preparation ensures maximum activity.
-
DIPEA Solution (0.6 M): Prepare a solution of DIPEA in DMF. Rationale: Three equivalents of base are used—two to neutralize the dihydrochloride salt and one for the coupling reaction itself.
-
Protocol 2: Parallel Amide Coupling in 96-Well Format
This protocol assumes a final reaction volume of 500 µL per well in a 96-well deep-well reaction block.
-
Building Block Addition: Using a liquid handler or multichannel pipette, transfer 100 µL of each 0.2 M carboxylic acid solution from the Building Block Master Plate to the corresponding wells of the reaction block (0.02 mmol, 1.0 eq).
-
Scaffold Addition: Add 100 µL of the 0.2 M Ethyl 6-(aminomethyl)nicotinate stock solution to each well of the reaction block (0.02 mmol, 1.0 eq).
-
HATU Addition: Add 100 µL of the 0.2 M HATU solution to each well (0.02 mmol, 1.0 eq).
-
Base Addition & Initiation: Add 100 µL of the 0.6 M DIPEA solution to each well (0.06 mmol, 3.0 eq). This addition initiates the reaction.
-
Reaction Incubation:
-
Seal the reaction block securely with a pierceable cap mat.
-
Place the block on an orbital shaker and agitate at room temperature for 12-16 hours.
-
Rationale: Overnight reaction ensures the coupling proceeds to completion for a wide range of sterically and electronically diverse carboxylic acids.
-
Caption: Core amide coupling reaction scheme.
Protocol 3: High-Throughput Purification
The goal is to remove unreacted starting materials, coupling reagents, and byproducts. Mass-directed preparative HPLC is the gold standard for library purification.[12]
-
Quenching: Add 100 µL of water to each well to quench any remaining active reagents.
-
Sample Preparation: Add 400 µL of DMSO to each well to ensure solubility for injection. Centrifuge the plate to pellet any precipitates.
-
Automated Purification:
-
Utilize an automated mass-directed preparative HPLC system equipped with a 96-well autosampler and fraction collector.
-
Develop a generic gradient method (e.g., Water/Acetonitrile with 0.1% Formic Acid) suitable for a broad range of compound polarities.
-
The system injects a sample from each well, separates the components, and uses the mass spectrometer to detect the target product's molecular weight.
-
Fractions containing the desired product (based on its m/z) are automatically collected into a clean 96-well collection plate.
-
-
Solvent Evaporation: Place the collection plate in a centrifugal evaporator to remove the HPLC solvents, yielding the purified compounds as a residue in each well.
Protocol 4: Library Quality Control (QC)
QC is a non-negotiable step to ensure the integrity of the library and the validity of subsequent screening data.[13]
-
Sample Preparation for QC: Re-dissolve the purified compounds in a known volume of a suitable solvent (e.g., DMSO). Transfer a small aliquot (e.g., 5 µL) from each well to a new 96-well analysis plate, diluting further with solvent.
-
LC-MS Analysis: Analyze each well of the QC plate using a rapid-gradient analytical LC-MS system.
-
Data Analysis: For each compound, record the following:
-
Identity Confirmation: Observed m/z should match the calculated exact mass of the expected product.
-
Purity Assessment: Purity is determined by integrating the area of the product peak relative to all other peaks in the chromatogram (typically UV at 214 nm and 254 nm). A common purity threshold for screening libraries is >90%.
-
Data Presentation and Expected Results
The following tables represent a subset of a potential library and the expected QC data.
Table 1: Representative Carboxylic Acid Building Blocks
| ID | Structure | Name | MW ( g/mol ) |
| R1 | 4-Fluorobenzoic acid | 140.11 | |
| R2 | Cyclohexanecarboxylic acid | 128.17 | |
| R3 | Thiophene-2-carboxylic acid | 128.15 | |
| R4 | 1-Methyl-1H-pyrazole-4-carboxylic acid | 126.11 |
Table 2: Expected Quality Control Data for a Subset of the Final Library
| Compound ID | Structure | Calculated Mass (M+H)⁺ | Observed Mass (M+H)⁺ | Purity (%) |
| L1-R1 | 303.12 | 303.1 | >95 | |
| L1-R2 | 291.17 | 291.2 | >95 | |
| L1-R3 | 291.09 | 291.1 | >95 | |
| L1-R4 | 289.14 | 289.1 | >95 |
Conclusion
This application note details a robust and high-throughput methodology for the parallel solution-phase synthesis of an Ethyl 6-(aminomethyl)nicotinate amide library. By leveraging automated liquid handling, efficient coupling chemistry, and mass-directed purification, this workflow enables the rapid generation of high-quality compound libraries. The emphasis on rigorous in-process and final quality control ensures the integrity of the library, providing reliable compounds for downstream drug discovery screening campaigns. This strategic approach significantly shortens the design-synthesis-test cycle, accelerating the identification of novel bioactive molecules.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FCKeditor - Resources Browser [midyear.aza.org]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. news-medical.net [news-medical.net]
- 9. ijpsr.com [ijpsr.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. Solution-phase library generation: methods and applications in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tarosdiscovery.com [tarosdiscovery.com]
- 13. High-throughput characterization and quality control of small-molecule combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Application Notes & Protocols: The Strategic Use of Ethyl 6-(aminomethyl)nicotinate Hydrochloride in the Synthesis of Potent Kinase Inhibitors
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active molecules.[1][2] Ethyl 6-(aminomethyl)nicotinate hydrochloride has emerged as a particularly valuable and versatile building block in the rational design of targeted kinase inhibitors.[3] Its unique trifunctional architecture—a primary amine for chain extension, a pyridine core for hinge region binding, and an ethyl ester for further modification—offers a robust platform for generating diverse chemical libraries. This guide provides an in-depth exploration of its application, detailing not only the synthetic protocols but also the underlying chemical principles and strategic considerations for researchers, medicinal chemists, and drug development professionals aiming to discover next-generation targeted therapies.
Introduction: Why This Scaffold?
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] Consequently, small molecule kinase inhibitors have become a major focus of modern drug discovery.[5][6] The design of these inhibitors often relies on molecular scaffolds that can effectively mimic the adenine ring of ATP, enabling them to compete for the enzyme's ATP-binding site.[7][8]
The pyridine ring, present in Ethyl 6-(aminomethyl)nicotinate, is a bioisostere of the purine scaffold and is central to many potent kinase inhibitors targeting key oncogenic drivers like Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptors (FGFRs), and Cyclin-Dependent Kinases (CDKs).[1][7][9][10] this compound serves as an ideal starting material by providing:
-
A Primary Amine Handle: This is the key reactive site, most commonly utilized for forming stable amide bonds. This allows for the coupling of various carboxylic acids, introducing diverse chemical functionalities to explore the structure-activity relationship (SAR).
-
A Pyridine Core: The nitrogen atom and the aromatic system of the pyridine ring are crucial for forming hydrogen bonds and π-π interactions with the "hinge region" of the kinase ATP-binding pocket, a foundational interaction for many potent inhibitors.[4][11]
-
An Ethyl Ester Group: This group offers a secondary point for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing another handle for improving properties like solubility and cell permeability.[9]
Physicochemical Properties and Safe Handling
Before proceeding with synthesis, it is crucial to understand the properties and handling requirements of the starting material.
| Property | Value | Reference |
| CAS Number | 1189434-55-6 | [3][12][13] |
| Molecular Formula | C₉H₁₂N₂O₂·2HCl (Dihydrochloride) | [3] |
| Molecular Weight | 253.13 g/mol (Dihydrochloride) | [3] |
| Appearance | White to gray solid | [3] |
| Purity | ≥95% (Typically by HPLC) | [3][12] |
| Storage | Store at 0-8°C in a dry, cool, well-ventilated place. Keep container tightly closed. | [3][14] |
Safety and Handling:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15]
-
Handling: Avoid breathing dust. Use only in a well-ventilated area, preferably under a chemical fume hood.[14] Wash hands thoroughly after handling.[14]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[14] If on skin, wash with plenty of soap and water.[14] If inhaled, move the person to fresh air.
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[14]
Core Application: Amide Bond Formation
The most direct and powerful application of this compound is its use as the amine component in an amide coupling reaction. This reaction forms the backbone of many kinase inhibitor syntheses.
Causality Behind the Protocol:
The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the "activation" of the carboxylic acid.[16] This is achieved using a coupling reagent, which converts the hydroxyl group of the acid into a better leaving group, making it highly susceptible to nucleophilic attack by the primary amine of the nicotinate derivative.
-
Choice of Coupling Reagent: Reagents like EDC (a carbodiimide) or HATU (a uronium salt) are commonly used.[17] The addition of HOBt can suppress side reactions and improve yields, particularly with challenging substrates.[18]
-
Choice of Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is essential.[19] Its primary role is to neutralize the hydrochloride salt of the starting material, liberating the free primary amine for the reaction. It also scavenges any acid generated during the reaction, driving the equilibrium towards product formation.
-
Choice of Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used as they effectively dissolve the reactants and do not interfere with the reaction mechanism.[19]
General Workflow for Kinase Inhibitor Synthesis
The following diagram illustrates the typical workflow from the starting material to a fully characterized potential kinase inhibitor.
Caption: General workflow for synthesis and validation.
Detailed Step-by-Step Protocol: Amide Coupling
This protocol describes a general procedure for coupling a generic carboxylic acid (R-COOH) with this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) or HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 eq).
-
Solvent Addition: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
-
Activation: Add the coupling reagent (e.g., EDC, 1.2 eq) to the stirred solution. Allow the mixture to stir at room temperature for 20-30 minutes to pre-activate the carboxylic acid.[19]
-
Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add DIPEA (2.5-3.0 eq).
-
Coupling: Add the amine/DIPEA solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x), water (1x), and brine (1x).[9][19]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or DCM/methanol) to yield the pure amide product.[9][19]
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[9] Assess final purity using HPLC.[20]
Biological Context: Targeting Kinase Signaling Pathways
The synthesized inhibitors are designed to interfere with specific kinase signaling pathways implicated in disease. For example, many pyridine-based inhibitors target VEGFR-2, a key receptor tyrosine kinase that drives angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.[10][21]
Simplified VEGFR-2 Signaling Pathway
The diagram below shows a simplified representation of the VEGFR-2 signaling cascade and the point of inhibition.
Caption: Inhibition of the VEGFR-2 signaling pathway.
In Vitro Validation: Measuring Inhibitor Potency
To validate the efficacy of a newly synthesized compound, an in vitro kinase assay is performed to determine its IC₅₀ value—the concentration of inhibitor required to reduce the kinase activity by 50%.
Protocol: ADP-Glo™ Kinase Assay (General)
This protocol is a common luminescent-based assay to measure kinase activity.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute in the appropriate kinase assay buffer.
-
Reaction Setup: In a multi-well assay plate, add the kinase enzyme, the specific peptide substrate for that kinase, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding an ATP solution. The final ATP concentration should ideally be near the Km value for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-120 minutes).[9][21]
-
Termination & ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and eliminate any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[9]
-
Signal Generation: Add Kinase Detection Reagent. This converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase enzyme to generate a luminescent signal proportional to the initial kinase activity. Incubate for 30 minutes.[9]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[7]
Illustrative Data
The following table presents representative IC₅₀ values for different classes of kinase inhibitors to provide context for expected potencies.
| Compound Class | Core Scaffold | Representative IC₅₀ (nM) vs. VEGFR-2 | Reference |
| Pyridine-based | 4-Anilino-6-chloronicotinate derivative | ~50-100 | [21] |
| Pyrimidine-based | 4-Anilino-2-thiopyrimidine derivative | 120 | [21] |
| Quinazoline-based | 4-Anilinoquinazoline derivative | 64.8 | [21] |
| Note: Values are for illustrative purposes; direct comparison between studies may be limited by varying experimental conditions.[21] |
Conclusion
This compound is a high-value, versatile starting material for the synthesis of pyridine-based kinase inhibitors. Its strategically positioned functional groups allow for straightforward and modular synthesis via robust amide coupling reactions. By following the detailed protocols for synthesis, purification, and characterization outlined in this guide, researchers can efficiently generate novel compounds. Subsequent validation with in vitro kinase assays provides a clear path to identifying potent inhibitors, accelerating the discovery and development of new targeted therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 1189434-55-6 this compound AKSci 3754DN [aksci.com]
- 13. 1189434-55-6|this compound|BLD Pharm [bldpharm.com]
- 14. fishersci.com [fishersci.com]
- 15. chemdmart.com [chemdmart.com]
- 16. benchchem.com [benchchem.com]
- 17. growingscience.com [growingscience.com]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Synthesis of Novel Insecticidal Compounds from Ethyl 6-(aminomethyl)nicotinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed protocols for the synthesis of two classes of potential insecticidal compounds—amides and thioureas—derived from the versatile building block, Ethyl 6-(aminomethyl)nicotinate. The protocols are designed to be a practical resource for researchers in agrochemical discovery and development, offering step-by-step instructions and insights into the chemical transformations.
Introduction: The Potential of Ethyl 6-(aminomethyl)nicotinate in Agrochemical Synthesis
Ethyl 6-(aminomethyl)nicotinate is a valuable scaffold in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyridine ring, an aminomethyl group, and an ethyl ester, offers multiple points for chemical modification, making it an ideal starting material for the creation of diverse compound libraries for screening. In the context of insecticide development, the aminomethylpyridine core is a key pharmacophore in several commercial neonicotinoid insecticides, which act on the nicotinic acetylcholine receptors of insects.[2] By modifying the amine functionality of Ethyl 6-(aminomethyl)nicotinate, novel compounds with potential insecticidal activity can be synthesized and evaluated.
This application note details the synthesis of two such derivatives: an amide and a thiourea. Amide-containing compounds are a well-established class of insecticides, and their synthesis via acylation of primary amines is a robust and well-understood reaction.[3][4] Similarly, thiourea derivatives have shown promise as insect growth regulators and insecticides.[5] The protocols provided herein are based on established chemical principles and are designed to be readily implemented in a standard laboratory setting.
Synthetic Pathways
The following diagram illustrates the two synthetic pathways described in this guide, starting from Ethyl 6-(aminomethyl)nicotinate.
Caption: Synthetic routes for the preparation of insecticidal amide and thiourea derivatives from Ethyl 6-(aminomethyl)nicotinate.
Protocol 1: Synthesis of N-((6-(ethoxycarbonyl)pyridin-3-yl)methyl)benzamide
This protocol describes the synthesis of an amide derivative by reacting Ethyl 6-(aminomethyl)nicotinate with benzoyl chloride in the presence of a base.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Ethyl 6-(aminomethyl)nicotinate | C₉H₁₂N₂O₂ | 180.21 | 1.80 g |
| Benzoyl chloride | C₇H₅ClO | 140.57 | 1.41 g |
| Triethylamine | C₆H₁₅N | 101.19 | 1.52 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | 20 mL |
| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 20 mL |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 20 mL |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | 5 g |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.80 g (10 mmol) of Ethyl 6-(aminomethyl)nicotinate and 1.52 g (15 mmol) of triethylamine in 50 mL of dichloromethane.
-
Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of 1.41 g (10 mmol) of benzoyl chloride in 10 mL of dichloromethane dropwise over 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-((6-(ethoxycarbonyl)pyridin-3-yl)methyl)benzamide.
Characterization
The structure of the synthesized compound can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of Ethyl 6-(((phenylcarbamothioyl)amino)methyl)nicotinate
This protocol details the synthesis of a thiourea derivative through the reaction of Ethyl 6-(aminomethyl)nicotinate with phenyl isothiocyanate.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |
| Ethyl 6-(aminomethyl)nicotinate | C₉H₁₂N₂O₂ | 180.21 | 1.80 g |
| Phenyl isothiocyanate | C₇H₅NS | 135.19 | 1.35 g |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 40 mL |
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.80 g (10 mmol) of Ethyl 6-(aminomethyl)nicotinate in 40 mL of ethanol.
-
Addition of Isothiocyanate: To the stirred solution, add 1.35 g (10 mmol) of phenyl isothiocyanate dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. A precipitate may form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to obtain the pure Ethyl 6-(((phenylcarbamothioyl)amino)methyl)nicotinate.
Characterization
The identity and purity of the synthesized thiourea derivative can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Insecticidal Activity
The synthesized compounds can be evaluated for their insecticidal activity against a range of common agricultural pests. A common method for preliminary screening is the leaf-dip bioassay.
General Bioassay Protocol
-
Preparation of Test Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., acetone or DMSO) and then make serial dilutions with water containing a surfactant (e.g., Triton X-100) to achieve the desired test concentrations.
-
Treatment: Leaf discs from a suitable host plant (e.g., cabbage for diamondback moth larvae) are dipped into the test solutions for a set period (e.g., 10-30 seconds).
-
Drying: The treated leaf discs are allowed to air dry.
-
Infestation: Place the dried leaf discs into petri dishes containing a moist filter paper and introduce a known number of test insects (e.g., 10-20 third-instar larvae).
-
Incubation: The petri dishes are incubated under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Assess insect mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC₅₀ (lethal concentration required to kill 50% of the test population) using probit analysis.
Expected Activity
Based on the insecticidal activity of structurally related compounds, the synthesized amides and thioureas are expected to show activity against various pests. For instance, amide derivatives of Ethyl 6-(trifluoromethyl)nicotinate have demonstrated significant insecticidal activity against Mythimna separata and Plutella xylostella, with some compounds exhibiting LC₅₀ values comparable to commercial insecticides.[3]
Structure-Activity Relationship (SAR) Insights
The synthesis of a library of amide and thiourea derivatives from Ethyl 6-(aminomethyl)nicotinate allows for the exploration of structure-activity relationships. Key modifications to consider include:
-
Varying the Acyl/Aryl Group: In the amide synthesis, using different acyl chlorides (aliphatic, aromatic, heterocyclic) will probe the effect of this moiety on insecticidal potency. Similarly, in the thiourea synthesis, employing various substituted phenyl isothiocyanates or other isothiocyanates will provide insights into the optimal substitution pattern.
-
Modification of the Pyridine Ring: While the current protocols use the ethyl ester of nicotinic acid, modification of this group or the introduction of other substituents on the pyridine ring could further modulate the biological activity.
Conclusion
Ethyl 6-(aminomethyl)nicotinate is a readily accessible and versatile starting material for the synthesis of novel insecticidal compounds. The protocols provided in this application note offer a straightforward approach to generating amide and thiourea derivatives for biological screening. By systematically exploring the chemical space around this scaffold, researchers can identify new lead compounds for the development of next-generation insecticides.
References
- 1. ijacskros.com [ijacskros.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine Derivatives as Insecticides. Part 7. Synthesis, Characterization and Insecticidal Activity of Some New 1-Amino- N-substituted-6,7,8,9-tetrahydro-thieno[2,3- c]isoquinoline-2-carboxamides and Their 1-(1-Pyrrolyl) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification challenges of Ethyl 6-(aminomethyl)nicotinate hydrochloride and its derivatives
Technical Support Center: Ethyl 6-(aminomethyl)nicotinate Hydrochloride
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for this compound and its derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but often challenging molecule. As a key building block in pharmaceutical synthesis, particularly for agents targeting neurological disorders, achieving high purity is paramount.[1][2]
This guide moves beyond simple step-by-step instructions. It is structured to provide a deep, mechanistic understanding of the purification challenges you may face and to equip you with robust, field-tested strategies to overcome them. We will explore the "why" behind each technique, empowering you to troubleshoot effectively and adapt these methods to your specific derivative.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses common foundational questions about the properties and handling of this compound.
Q1: What are the recommended storage conditions for this compound and why is it important?
A1: this compound should be stored in a cool, dry place, typically between 0-8°C, under an inert atmosphere if possible.[1][3] The rationale is twofold:
-
Hydrolytic Stability: The ethyl ester group is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of moisture. Cool and dry conditions significantly slow this degradation pathway.[4]
-
General Stability: Like many complex organic molecules, lower temperatures reduce the rate of any potential side reactions or degradation over long-term storage.
Q2: What are the most common process-related impurities I should anticipate during purification?
A2: Impurities are almost always a reflection of the synthetic route. Based on common pathways, you should look for:
-
Unreacted Starting Materials: For instance, if the aminomethyl group is introduced via reduction of a nitrile or phthalimide displacement, residual starting materials may persist.
-
Incomplete Deprotection: A very common strategy involves using a Boc-protected amine intermediate (Ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate).[3] Incomplete removal of the Boc group during the final acidic deprotection step is a frequent source of a high-molecular-weight, less polar impurity.
-
Hydrolyzed Product: The corresponding carboxylic acid, 6-(aminomethyl)nicotinic acid hydrochloride, can form if the compound is exposed to acidic or basic aqueous conditions for extended periods, especially at elevated temperatures.[4]
-
Byproducts from Synthesis: Depending on the specific reagents used, byproducts like over-alkylated or rearranged isomers can occur. For example, syntheses involving chlorination of pyridine rings can sometimes lead to di-chlorinated impurities.[5]
Q3: What are the most effective analytical techniques for assessing the purity of my final product?
A3: A multi-pronged approach is always recommended for comprehensive purity analysis.[6]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for quantitative purity assessment. A reverse-phase method (e.g., using a C18 column) is typically the most effective for separating the polar product from less polar impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural identity of your compound and identifying any structurally similar impurities that might co-elute in HPLC.[6][7]
-
Mass Spectrometry (MS): Used in conjunction with LC (LC-MS), it is crucial for identifying the molecular weights of unknown impurity peaks, providing vital clues to their structure.
Section 2: Troubleshooting Guide - Common Purification Hurdles
This section is formatted to address specific experimental problems with probable causes and validated solutions.
Problem 1: My compound "oils out" or forms a gum during recrystallization instead of precipitating as a solid.
-
Probable Cause: This common issue arises from a few factors. The solvent system may be inappropriate, causing the compound's solubility to be too high even when cooled. Alternatively, the solution may be supersaturated, or significant impurities are present, which inhibit crystal lattice formation.
-
Causality: Amine hydrochloride salts are often highly soluble in protic solvents like methanol and ethanol, making them poor choices for recrystallization as the compound remains in solution.[8] Oiling out occurs when the compound's solubility limit is exceeded at a temperature above its melting point (or the melting point of the solvated complex), causing it to separate as a liquid phase.
-
Solution Strategy:
-
Re-evaluate Your Solvent System: Switch to a solvent in which the salt has lower solubility. Isopropanol is an excellent starting point.[8] Often, a binary system is required. Dissolve the compound in a minimum of a "good" solvent (like methanol) and then slowly add a "poor" or "anti-solvent" (like diethyl ether or ethyl acetate) at an elevated temperature until the solution becomes faintly turbid.[8]
-
Control the Cooling Rate: Cool the solution very slowly. A rapid temperature drop promotes supersaturation and oiling. Let the flask cool to room temperature undisturbed, then transfer it to a 0-4°C refrigerator.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can serve as nucleation sites. If you have a pure sample, adding a single seed crystal is the most effective method.
-
| Table 1: Recommended Solvent Systems for Amine Hydrochloride Recrystallization | |
| Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) |
| Methanol | Diethyl Ether |
| Methanol | Ethyl Acetate |
| Isopropanol | Diethyl Ether |
| Ethanol | Isopropanol |
| Water | Acetone / Isopropanol |
Problem 2: My compound streaks severely or remains stuck at the origin during silica gel column chromatography.
-
Probable Cause: The protonated amine (R-NH3+) is highly polar and binds very strongly to the acidic silanol groups (Si-OH) on the surface of the silica gel via an acid-base interaction.
-
Causality: Silica gel is an acidic stationary phase. A basic compound, especially in its cationic salt form, will have an extremely high affinity for it, resulting in poor mobility (low Rf), significant tailing (streaking), and often, irreversible adsorption.
-
Solution Strategy:
-
Workflow A: Purify as the Free Base (Recommended): This is the most robust method. First, neutralize the hydrochloride salt to its corresponding free base, which is significantly less polar. Purify this free base using standard silica gel chromatography, and then reform the clean hydrochloride salt. This workflow breaks the problematic acid-base interaction with the silica. (See Protocol 2 for a detailed method).
-
Workflow B: Use a Modified Mobile Phase: If you must run the column on the salt form, you must neutralize the silica's acidity in situ. This is done by adding a small amount of a basic modifier to the eluent. A common system is Dichloromethane/Methanol with 0.5-2% ammonium hydroxide.[9] The ammonia acts as a competitive base, occupying the acidic sites on the silica and allowing your compound to elute more cleanly. Caution: This can sometimes cause degradation of sensitive compounds.
-
Problem 3: My overall yield is very low after an aqueous work-up and extraction.
-
Probable Cause: this compound is a salt with significant water solubility. During extraction with a standard organic solvent like ethyl acetate or DCM, a large portion of the product remains in the aqueous layer.
-
Causality: The partitioning coefficient (logP) of the hydrochloride salt heavily favors the aqueous phase. Simple liquid-liquid extraction is inefficient for highly water-soluble compounds.
-
Solution Strategy:
-
"Salting Out": Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic salt and promoting its partition into the organic layer.
-
Increase Solvent Polarity/Volume: Use a more polar extraction solvent like a 9:1 mixture of Chloroform/Isopropanol. Perform numerous extractions (5-7 times) with smaller volumes rather than a few extractions with large volumes.
-
pH Adjustment: If your compound is stable as the free base, you can adjust the aqueous layer to a basic pH (~9-10) to form the free amine. The free amine will be much more soluble in organic solvents like ethyl acetate. After extraction, you can reform the salt. This is essentially the first step of the purification workflow described in Problem 2.
-
Section 3: Detailed Experimental Protocols
These protocols are designed as self-validating systems with integrated checkpoints.
Protocol 1: Purification via Optimized Recrystallization
-
Solvent Selection: Place ~10-20 mg of your crude material in a small vial. Add a solvent from Table 1 dropwise. First, test single solvents at room temperature and with gentle heating. The ideal single solvent will dissolve your compound when hot but show poor solubility when cold. If no single solvent works, find a "good" solvent that dissolves the material readily and a "poor" (anti-solvent) in which it is insoluble.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the minimum amount of the chosen "good" solvent (or single solvent) required to fully dissolve the compound at reflux temperature. Checkpoint: Ensure all solid is dissolved. If not, add more solvent portion-wise.
-
Decolorization (Optional): If the solution is highly colored, add a very small amount of activated charcoal and reflux for 5-10 minutes. Caution: Charcoal can adsorb your product, leading to yield loss.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (or the charcoal). This step prevents premature crystallization.
-
Crystallization:
-
If using an anti-solvent: Add the "poor" solvent dropwise to the hot, clear filtrate until a persistent cloudiness appears. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask.
-
Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least 1 hour to maximize crystal formation.
-
-
Isolation & Drying: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent. Dry the crystals under high vacuum.
-
Validation: Check the purity of the crystals by HPLC and melting point. The melting point should be sharp and match the literature value. The HPLC should show a significant reduction in impurities.
Protocol 2: Purification via Free-Base Chromatography
This workflow is visualized in the diagram below.
Caption: Workflow for purification via free-basing and chromatography.
-
Neutralization (Free-Basing): Dissolve the crude hydrochloride salt in water. Add an immiscible organic solvent like ethyl acetate (EtOAc). While stirring vigorously, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH of the aqueous layer is ~9-10. Checkpoint: Test the pH with litmus paper or a pH meter.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with fresh EtOAc. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude free base.
-
Column Chromatography: Dissolve the crude free base in a minimal amount of dichloromethane. Adsorb it onto a small amount of silica gel ("dry loading")[10] or load it directly onto a pre-packed silica gel column. Elute the column with an appropriate solvent system (e.g., a gradient of Hexane/EtOAc or DCM/MeOH) determined by prior TLC analysis.
-
Salt Reformation: Combine the fractions containing the pure free base (validated by TLC/HPLC). Concentrate to dryness. Dissolve the purified free base in a minimal amount of a suitable organic solvent (e.g., diethyl ether, EtOAc). Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in ether or dioxane.
-
Isolation: The pure hydrochloride salt should precipitate immediately. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash with cold diethyl ether and dry under high vacuum.
-
Validation: Confirm purity and identity using HPLC, NMR, and MS.
Section 4: Visual Logic and Data
Visual aids can simplify complex decision-making processes in the lab.
Caption: Decision tree for selecting a purification strategy.
| Table 2: Typical Starting Parameters for RP-HPLC Analysis | |
| Parameter | Recommended Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 30 °C |
Rationale: A standard C18 column provides good retention for moderately polar compounds.[6] The acidic mobile phase (TFA) ensures that the amine is protonated and gives sharp peak shapes. A gradient elution is necessary to elute both polar and potential non-polar impurities from the column.
References
- 1. chemimpex.com [chemimpex.com]
- 2. FCKeditor - Resources Browser [midyear.aza.org]
- 3. chemimpex.com [chemimpex.com]
- 4. veeprho.com [veeprho.com]
- 5. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Optimizing reaction conditions for coupling with Ethyl 6-(aminomethyl)nicotinate hydrochloride
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for optimizing coupling reactions with Ethyl 6-(aminomethyl)nicotinate hydrochloride. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve optimal results in your research.
Introduction to the Reagent: Key Physicochemical Properties
This compound (CAS: 1189434-55-6) is a bifunctional molecule featuring a primary aliphatic amine, an ethyl ester, and a pyridine ring.[1][2][3][4] Its hydrochloride salt form ensures stability and improves handling, but it also necessitates specific considerations during reaction setup, primarily the need for a base to liberate the free, nucleophilic amine.[5] This molecule is a valuable building block in medicinal chemistry, often used in the synthesis of nicotinic acid derivatives targeting various biological pathways.[6]
Molecular Structure:
-
Primary Amine (-CH₂NH₂·HCl): The reactive nucleophile for amide bond formation. The hydrochloride salt must be neutralized in situ.
-
Ethyl Nicotinate Core: A pyridine ring with an ethyl ester. This part of the molecule is relatively stable but can be susceptible to hydrolysis under harsh basic conditions.
-
Molecular Weight: 216.67 g/mol [1]
Part 1: Troubleshooting Guide
This section addresses the most common issues encountered when using this compound in amide coupling reactions.
Problem: Low or No Product Yield
This is the most frequent challenge and can stem from several root causes.[7]
| Potential Cause | Explanation & Troubleshooting Steps |
| Incomplete Amine Neutralization | The primary amine is supplied as a hydrochloride salt, meaning it is protonated (R-NH₃⁺) and non-nucleophilic.[5][7] Without a sufficient amount of base, the amine cannot attack the activated carboxylic acid. Solution: 1. Use sufficient base: Add at least 2.0 equivalents of a non-nucleophilic organic base (e.g., DIPEA, Et₃N). One equivalent neutralizes the amine hydrochloride, and the second neutralizes the acid byproduct from the coupling reaction (e.g., HCl from an acid chloride or the proton from the carboxylic acid itself).[8][9] 2. Staggered Addition: Consider pre-stirring the amine hydrochloride with the base in the reaction solvent for 15-30 minutes before adding the activated carboxylic acid to ensure complete neutralization. |
| Inefficient Carboxylic Acid Activation | The carboxylic acid must be converted into a more electrophilic species (like an active ester or acyl chloride) to react with the amine.[8][10] If the coupling reagent is degraded, used in insufficient quantity, or is unsuitable for the substrate, activation will be incomplete.[7] Solution: 1. Choose the Right Reagent: For standard couplings, carbodiimides like EDC·HCl are effective and produce a water-soluble urea byproduct, simplifying purification.[10] For more challenging or sterically hindered substrates, stronger uronium/aminium salt reagents like HATU or HBTU are recommended as they lead to faster, more efficient couplings.[11][12] 2. Check Reagent Quality: Coupling reagents, especially carbodiimides and uronium salts, can be moisture-sensitive. Use fresh, high-quality reagents and store them under inert gas in a desiccator. 3. Use Stoichiometry: Use at least 1.1-1.2 equivalents of the coupling reagent relative to the carboxylic acid. |
| Hydrolysis of Activated Species | The activated carboxylic acid intermediate is highly susceptible to hydrolysis by water.[7] This reverts it to the starting carboxylic acid and prevents amide formation. Solution: 1. Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMF, DCM) and dry glassware. Run the reaction under an inert atmosphere (Nitrogen or Argon). |
| Steric Hindrance | If either the carboxylic acid or the amine has bulky groups near the reaction center, the coupling can be slow or incomplete.[7] Solution: 1. Elevate Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often overcome the activation energy barrier. Monitor for potential side reactions. 2. Switch to a More Potent Activator: Reagents like HATU are often more effective for sterically hindered couplings compared to EDC.[11][12] |
Problem: Formation of Significant Side Products
Unwanted peaks in your LC-MS or TLC? The structure of the reagent and reactants can lead to predictable side reactions.
| Potential Cause | Explanation & Troubleshooting Steps |
| Ester Hydrolysis | The ethyl ester on the nicotinate ring can be hydrolyzed to the corresponding carboxylic acid if conditions are too basic, especially if inorganic bases (like NaOH, K₂CO₃) or water are present. Solution: 1. Use Non-Nucleophilic Organic Bases: Prefer tertiary amines like Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) over inorganic bases.[12] 2. Limit Water: Ensure anhydrous conditions. 3. Avoid High Temperatures: Prolonged heating in the presence of base can promote hydrolysis. |
| N-Acylurea Formation | When using carbodiimide reagents (like EDC or DCC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which consumes the activated acid.[11] Solution: 1. Use Additives: The addition of 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is strongly recommended.[11] These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine, also reducing racemization risk.[10][13] |
| Dimerization/Polymerization | If your carboxylic acid partner also contains an amine, or if there is any unreacted starting amine, self-coupling can occur. Solution: 1. Controlled Addition: Add the coupling reagent to a solution of the carboxylic acid, allow pre-activation for 5-15 minutes, and then add this mixture to the solution of the amine and base. This ensures the amine's primary target is the desired activated acid. |
Part 2: Frequently Asked Questions (FAQs)
Q1: Which base should I choose and how much?
Answer: The choice of base is critical. You need a base strong enough to deprotonate the amine hydrochloride (pKa ~8-9) but not so strong or nucleophilic that it causes side reactions like ester hydrolysis.
-
Recommended: Non-nucleophilic tertiary amines like Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) . DIPEA is often preferred due to its greater steric bulk, which further reduces its nucleophilicity.
-
Amount: A minimum of 2.0 equivalents is required.
-
1.0 eq. to neutralize the R-NH₂·HCl to the free R-NH₂.
-
1.0 eq. to neutralize the acid generated during the coupling.
-
-
Avoid: Inorganic bases like NaOH, K₂CO₃, or NaHCO₃ in organic solvents, as they have poor solubility and can promote hydrolysis of the ethyl ester.
Q2: What is the best solvent for this reaction?
Answer: The ideal solvent should be anhydrous, inert to the reaction conditions, and capable of dissolving all reactants.
| Solvent | Pros | Cons |
| DMF (Dimethylformamide) | Excellent solvating power for a wide range of substrates, including polar salts. High boiling point allows for heating if necessary. | Can be difficult to remove during workup. Must be high purity (anhydrous). |
| DCM (Dichloromethane) | Easy to remove under vacuum. Good for reactions at or below room temperature. | Lower boiling point limits reaction temperature. Less effective at dissolving highly polar starting materials. |
| Acetonitrile (CH₃CN) | Good solvent for many coupling reactions.[14] Relatively easy to remove. | May not be suitable for all substrates. |
| THF (Tetrahydrofuran) | Good general-purpose solvent. | Can form peroxides; should be used from a fresh, anhydrous source. |
General Recommendation: Start with DMF for its broad solubility profile, especially given the salt nature of the starting material.
Q3: EDC, HATU, or something else? How do I select a coupling reagent?
Answer: Your choice depends on the reactivity of your carboxylic acid and the desired reaction efficiency.
-
For routine couplings (EDC·HCl): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride is a great starting point.[10] It's cost-effective, and its urea byproduct is water-soluble, which greatly simplifies aqueous workup and purification.[10] Always use it with an additive like HOBt or OxymaPure. [11]
-
For difficult or rapid couplings (HATU): [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] is a highly efficient uronium salt reagent.[12] It activates acids rapidly and is excellent for sterically hindered substrates or less nucleophilic amines, often resulting in higher yields and faster reaction times.[11] It is, however, more expensive.
-
For acid chloride formation (SOCl₂, Oxalyl Chloride): Converting the carboxylic acid to an acyl chloride is another classic strategy.[8][] This creates a very reactive electrophile. However, this is a two-step process and the generated HCl must be scavenged by a base.[9] This method is often harsher and less suitable for complex molecules with sensitive functional groups.[16]
Q4: How do I monitor the reaction progress?
Answer: In-process monitoring is crucial to avoid over-running the reaction, which can lead to side product formation.
-
Thin-Layer Chromatography (TLC): A quick and easy method. Spot the starting amine, the carboxylic acid, and the reaction mixture. Use a mobile phase that gives good separation (e.g., Ethyl Acetate/Hexanes or DCM/Methanol). Visualize under UV light and/or with a stain like ninhydrin (to detect the primary amine). The reaction is complete when the starting amine spot has been fully consumed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for accurate monitoring. It allows you to track the disappearance of starting materials and the appearance of the desired product mass, while also revealing any side products being formed.[7]
Q5: What is the best way to purify the final product?
Answer: The purification strategy depends on the properties of your final amide product.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is often the first step. Quench the reaction with water or saturated NH₄Cl, and extract the product into an organic solvent like Ethyl Acetate or DCM.[7] Wash the organic layer with brine to remove residual water.
-
Flash Column Chromatography: This is the most common method for purification.
-
Normal Phase (Silica Gel): If your product is moderately polar, a silica gel column with a gradient of Ethyl Acetate in Hexanes or Methanol in DCM is effective.[17] Note that the pyridine nitrogen in your product can cause tailing on silica. Adding a small amount of triethylamine (0.1-1%) to the eluent can help mitigate this.[18]
-
Reverse Phase (C18): If your product is highly polar, reverse-phase chromatography using a Water/Acetonitrile or Water/Methanol gradient may be more suitable.[19]
-
-
Crystallization: If the product is a stable solid, crystallization can be an excellent method to obtain highly pure material.[20] Experiment with solvent/anti-solvent systems like Ethyl Acetate/Hexane or Ethanol/Water.
Part 3: Experimental Protocols & Visualizations
Standard Amide Coupling Protocol using EDC/HOBt
This protocol provides a reliable starting point for coupling this compound with a generic carboxylic acid.
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and EDC·HCl (1.2 eq.).
-
Dissolution & Activation: Dissolve the solids in anhydrous DMF. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the HOBt active ester.
-
Amine Addition: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF. Add DIPEA (2.2 eq.) and stir for 10 minutes to ensure the free amine is generated.
-
Coupling: Add the activated ester solution from step 2 to the amine solution from step 3.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 4-16 hours.
-
Workup: Once complete, pour the reaction mixture into water and extract with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography.
Visual Diagrams
Diagram 1: General Amide Coupling Workflow
Caption: Workflow for a standard EDC/HOBt mediated amide coupling.
References
- 1. This compound [myskinrecipes.com]
- 2. 1189434-55-6|this compound|BLD Pharm [bldpharm.com]
- 3. 1189434-55-6 this compound AKSci 3754DN [aksci.com]
- 4. 1189434-55-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. benchchem.com [benchchem.com]
- 8. Amide Synthesis [fishersci.dk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. nbinno.com [nbinno.com]
- 11. bachem.com [bachem.com]
- 12. growingscience.com [growingscience.com]
- 13. peptide.com [peptide.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hepatochem.com [hepatochem.com]
- 17. labex.hu [labex.hu]
- 18. biotage.com [biotage.com]
- 19. biotage.com [biotage.com]
- 20. benchchem.com [benchchem.com]
Identification and removal of byproducts in Ethyl 6-(aminomethyl)nicotinate hydrochloride synthesis
Welcome to the technical support center for the synthesis of Ethyl 6-(aminomethyl)nicotinate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the identification and removal of process-related byproducts. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the synthesis and purification of this compound.
Q1: What are the most common byproducts I should expect during the synthesis of this compound?
A1: The byproduct profile is heavily dependent on the synthetic route, but the most common pathway involves the reduction of an Ethyl 6-cyanonicotinate precursor. In this case, the primary impurities are:
-
Secondary and Tertiary Amines: These are the most prevalent byproducts, formed during the nitrile reduction step.[1][2] The secondary amine results from the reaction of the primary amine product with an intermediate imine.
-
Unreacted Starting Material: Incomplete conversion will leave residual Ethyl 6-cyanonicotinate in your crude product.
-
Over-reduced Species: Depending on the reducing agent's strength and reaction conditions, the ethyl ester group can be reduced to a primary alcohol, yielding (6-(aminomethyl)pyridin-3-yl)methanol. This is more common with powerful hydride reagents like LiAlH₄.[3][4]
-
Starting Material Impurities: The purity of the initial ethyl nicotinate derivative is critical, as impurities can carry through the synthetic sequence.[5][6]
Q2: My analysis consistently shows a significant peak corresponding to a secondary amine. What is the mechanism of its formation and how can I prevent it?
A2: The formation of secondary amines is a classic side reaction in the catalytic hydrogenation or chemical reduction of nitriles.[2]
-
Mechanism: The reduction of a nitrile (R-CN) to a primary amine (R-CH₂NH₂) proceeds through an imine intermediate (R-CH=NH). The desired product, the primary amine, is nucleophilic and can attack this imine intermediate. This addition, followed by the elimination of ammonia and subsequent reduction, leads to the formation of a secondary amine, ((R-CH₂)₂NH).[2]
-
Prevention Strategy: The most effective way to suppress this side reaction is to add a large excess of ammonia (or ammonium hydroxide) to the reaction mixture during catalytic hydrogenation.[1] The high concentration of ammonia competitively inhibits the product amine from reacting with the imine intermediate, thereby promoting the formation of the desired primary amine.
Diagram: Byproduct Formation Pathway
Caption: Nitrile reduction pathway and competing secondary amine formation.
Q3: What analytical methods are best for identifying and quantifying these byproducts?
A3: A multi-pronged analytical approach is essential for a comprehensive purity assessment.[7]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity analysis. A reverse-phase method can effectively separate the starting material, product, and polar byproducts. UV detection is suitable as the pyridine ring is a chromophore.
-
Gas Chromatography (GC): Useful for assessing volatile impurities and can also be used for purity determination of the free base form.[7]
-
Mass Spectrometry (MS): Indispensable for identifying unknown peaks. When coupled with HPLC (LC-MS), it allows you to obtain the molecular weight of each separated component, which is crucial for confirming the identity of byproducts like the secondary amine dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for structural confirmation of the final product and for characterizing isolated impurities.[8] The presence of a secondary amine, for instance, would introduce new signals and alter the integration of the aminomethyl protons relative to the aromatic protons.
Q4: What is the most effective strategy for purifying the final this compound?
A4: Purification is typically a multi-step process:
-
Workup: After the reaction, an initial acid-base extraction of the free-base can remove non-basic organic impurities.
-
Chromatography (Optional): If significant, closely-related impurities are present, column chromatography of the free-base on silica gel may be necessary before salt formation.
-
Salt Formation & Recrystallization: The most critical step. The crude amine free-base is dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with hydrochloric acid (e.g., as a solution in isopropanol or dioxane). The resulting hydrochloride salt is often poorly soluble and will precipitate. Recrystallization from a suitable solvent system (e.g., ethanol/water, methanol/ether) is a powerful technique for removing remaining impurities and achieving high purity.
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems in a direct question-and-answer format.
Problem: My HPLC analysis shows multiple impurity peaks. How do I begin to identify them?
-
Probable Cause: Incomplete reaction, side reactions, or contaminated starting materials.
-
Solution Workflow:
-
Run an LC-MS Analysis: This is the most direct first step. Determine the molecular weight of each impurity peak.
-
Compare with Expected Byproducts: Check if the observed molecular weights match those of potential byproducts (see table below).
-
Analyze Starting Materials: Inject your starting materials (e.g., Ethyl 6-cyanonicotinate) into the HPLC to see if any impurity peaks co-elute.
-
Force Degradation: Subject a small sample of your pure product to harsh conditions (e.g., strong acid/base, high heat) to see if you can intentionally generate any of the unknown impurities, which can help in their identification.
-
| Potential Impurity | Expected [M+H]⁺ | Identification Notes |
| Ethyl 6-cyanonicotinate | 177.06 | Unreacted starting material. |
| Ethyl 6-(aminomethyl)nicotinate (Product) | 181.09 | Desired Product (as free base). |
| Bis-(5-(ethoxycarbonyl)pyridin-2-ylmethyl)amine | 344.16 | Common secondary amine byproduct. |
| (6-(aminomethyl)pyridin-3-yl)methanol | 139.08 | Over-reduction of the ethyl ester. |
| 6-(aminomethyl)nicotinic acid | 153.06 | Hydrolysis of the ethyl ester. |
Problem: My reaction yield is high, but the purity of the primary amine is low, with a major byproduct at a higher molecular weight.
-
Probable Cause: You are likely forming the secondary amine dimer in significant quantities due to the reaction conditions of your nitrile reduction.[1][2]
-
Solutions:
-
Immediate Protocol Change: For your next catalytic hydrogenation (e.g., using Raney Nickel or Pd/C), perform the reaction in a solvent saturated with ammonia, such as ethanolic ammonia.[1] This will dramatically suppress the formation of the secondary amine.
-
Purification Strategy:
-
Column Chromatography: The secondary amine is significantly less polar than the primary amine. Separate the crude free-base using silica gel chromatography with a gradient elution, for example, starting with dichloromethane (DCM) and gradually increasing the percentage of methanol.
-
Fractional Recrystallization: The hydrochloride salts of the primary and secondary amines may have different solubilities. A careful, multi-crop recrystallization may allow for their separation, although this can be challenging.
-
-
Diagram: General Troubleshooting Workflow
Caption: A logical workflow for identifying and addressing impurities.
Problem: I am using LiAlH₄ for the nitrile reduction and my MS analysis shows a byproduct with a mass corresponding to the loss of the ethoxy group and addition of a proton.
-
Probable Cause: Lithium aluminum hydride (LiAlH₄) is a very powerful reducing agent and can readily reduce both nitriles and esters.[3] You are simultaneously reducing the nitrile to the amine and the ethyl ester to a primary alcohol.
-
Solutions:
-
Change Reducing Agent: Switch to a milder reducing agent that is more selective for nitriles in the presence of esters. Catalytic hydrogenation (e.g., H₂, Pd/C, or Raney Nickel) is an excellent and scalable choice.[2] Borane complexes like BH₃-THF can also be used, but conditions must be carefully controlled.[1]
-
Modify Reaction Conditions: If you must use LiAlH₄, performing the reaction at very low temperatures (e.g., -78 °C to 0 °C) can sometimes improve selectivity, but this is often difficult to control. The recommended approach is to change the reagent.
-
Section 3: Experimental Protocols
Protocol: HPLC Purity Analysis
This protocol provides a general starting point for the analysis of Ethyl 6-(aminomethyl)nicotinate and its related impurities. Method optimization may be required.[7]
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV at 260 nm |
| Injection Vol. | 10 µL |
| Sample Prep | Dissolve ~1 mg of sample in 1 mL of 50:50 Water:Acetonitrile. |
Protocol: Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to a clean flask. Add a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture, until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a further 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the resulting crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. reynoldsscience.com [reynoldsscience.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability and degradation issues of Ethyl 6-(aminomethyl)nicotinate hydrochloride
Welcome to the technical support resource for Ethyl 6-(aminomethyl)nicotinate hydrochloride (CAS: 1189434-55-6). This guide is designed for researchers, medicinal chemists, and formulation scientists to navigate the potential stability and degradation challenges associated with this versatile bifunctional molecule. Drawing from established principles in organic chemistry and pharmaceutical stability testing, we provide field-proven insights to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Molecule's Reactivity
This compound is a valuable building block, incorporating three key functional groups: a primary amine, an ethyl ester, and a pyridine ring. This combination, while synthetically useful, also presents inherent stability risks. The primary amine is a nucleophile and a base, the ester is susceptible to hydrolysis, and the pyridine ring, while aromatic, can undergo oxidation and participate in various side reactions. As a hydrochloride salt, its solubility and the pH of its aqueous solutions are critical factors to control. This guide will address the most common issues arising from this structural arrangement.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, storage, and properties of this compound.
Q1: How should I properly store this compound?
A1: Proper storage is critical to prevent premature degradation. Based on data for the dihydrochloride salt and related aminomethylnicotinate compounds, the following conditions are recommended[1][2]:
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | 0-8°C | Refrigeration slows down the rates of potential hydrolytic and oxidative degradation reactions. |
| Atmosphere | Tightly sealed container, under an inert gas (e.g., Argon, Nitrogen) | The primary amine and pyridine ring are susceptible to oxidation. An inert atmosphere minimizes contact with oxygen. The hydrochloride salt is hygroscopic; a tight seal prevents moisture absorption, which can initiate hydrolysis. |
| Light | Amber vial or protection from light | Pyridine derivatives can be photosensitive and may undergo photochemical degradation upon exposure to UV or visible light[3]. |
| Location | Cool, dry, well-ventilated area | Standard best practice for chemical storage to prevent accidental exposure to heat or moisture. |
Q2: What are the initial signs of degradation?
A2: Visual inspection can provide the first clues. The pure compound is typically a white to off-white or gray solid[2]. Any significant color change (e.g., to yellow or brown), clumping (due to moisture absorption), or a change in odor could indicate degradation. For solutions, the appearance of cloudiness or precipitation in a previously clear solution is a red flag. However, many degradation pathways may not produce visual changes, necessitating analytical confirmation.
Q3: In which solvents is the compound soluble and stable?
A3: As a hydrochloride salt, it is expected to be soluble in polar protic solvents like water and methanol. It is soluble in common organic solvents like ethanol and dichloromethane, but has low solubility in water. When preparing solutions, consider the pH. In unbuffered water, the solution will be acidic due to the hydrochloride salt. While this acidity can suppress the nucleophilicity of the free amine, it can also promote acid-catalyzed hydrolysis of the ester over time. For reactions, anhydrous, degassed aprotic solvents (e.g., DMF, DMSO, Dioxane) are often suitable, provided they are free of nucleophilic impurities.
Q4: What are the primary incompatible materials?
A4: Avoid strong bases, strong acids, and strong oxidizing agents.
-
Strong Bases: (e.g., NaOH, KOtBu) will deprotonate the hydrochloride salt to the free amine, which can increase its reactivity and susceptibility to oxidation. Excess strong base will readily catalyze the saponification (hydrolysis) of the ethyl ester.
-
Strong Acids: (e.g., concentrated H₂SO₄, HCl) can accelerate the hydrolysis of the ester group, especially at elevated temperatures[4].
-
Strong Oxidizing Agents: (e.g., peroxides, permanganates) can oxidize the aminomethyl group or the pyridine ring, leading to N-oxides or other undesired byproducts[5].
Part 2: Troubleshooting Guide for Experimental Setbacks
This section is formatted to address specific problems you may encounter during your experiments, providing causal explanations and actionable solutions.
Issue 1: Low Yield or Incomplete Reaction in Amide Coupling
-
Symptom: When using the primary amine for an amide coupling reaction (e.g., with a carboxylic acid and a coupling agent like HATU or EDC), you observe a low yield of the desired amide, with starting material remaining.
-
Causality & Explanation: The aminomethyl group on the pyridine ring has reduced nucleophilicity compared to a simple alkylamine due to the electron-withdrawing effect of the pyridine ring. The reaction may be sluggish, or side reactions could be consuming the starting material.
-
Troubleshooting Steps:
-
Pre-activation of Carboxylic Acid: If using a coupling agent, ensure you are pre-activating the carboxylic acid (e.g., with HATU/DIPEA for 15-20 minutes) before adding the Ethyl 6-(aminomethyl)nicotinate[1]. This ensures the activated species is readily available to react with the less nucleophilic amine.
-
Convert to Acid Chloride: For a more robust reaction, convert the carboxylic acid partner to its more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Add this dropwise to a solution of your amine and a non-nucleophilic base (like triethylamine or DIPEA) at a low temperature (e.g., 0°C) to control the reaction's exothermicity[1].
-
Increase Temperature: Gently heating the reaction to 40-60°C can increase the reaction rate. However, monitor carefully by TLC or LC-MS for any signs of product degradation, especially ester hydrolysis.
-
Check Reagent Quality: Ensure all reagents, particularly the coupling agents and any bases, are fresh and anhydrous. Moisture can quench activated intermediates and hydrolyze the ester.
-
Issue 2: Unexpected Side Product Identified as a Carboxylic Acid
-
Symptom: Your post-reaction analysis (e.g., LC-MS, NMR) shows a significant peak corresponding to the mass of 6-(aminomethyl)nicotinic acid or its amide-coupled derivative.
-
Causality & Explanation: The ethyl ester has undergone hydrolysis. This is a common degradation pathway and can be catalyzed by acidic or basic conditions, often inadvertently introduced during the reaction or workup[4][6].
-
Troubleshooting Steps:
-
Analyze Your Workup: Aqueous acidic or basic washes are common culprits. If your desired product is stable, test its stability separately by exposing a small sample to the planned workup conditions and analyzing the outcome by TLC or LC-MS[7].
-
Use a Milder Base: If a base is required, use a non-nucleophilic, hindered base like DIPEA or 2,6-lutidine instead of aqueous hydroxides or carbonates during the reaction. For workup, consider a mild bicarbonate wash over a stronger carbonate or hydroxide wash, and keep contact time to a minimum.
-
Control Reaction pH: If running the reaction in an aqueous or protic solvent system, buffer the solution to a neutral or slightly acidic pH (e.g., pH 5-7) where ester stability is often maximal. Be aware that some buffer salts can catalyze degradation[8][9]. Phosphate buffers are often a good starting point.
-
Anhydrous Conditions: The most effective way to prevent hydrolysis is to run the reaction under strictly anhydrous conditions, using dry solvents and an inert atmosphere.
-
Issue 3: Product Discoloration and Multiple Impurity Spots on TLC After Purification
-
Symptom: The product, which appeared clean after the initial reaction, becomes yellow or brown and shows multiple new spots on TLC after workup or column chromatography.
-
Causality & Explanation: This often points to oxidative degradation. The free amine form of the molecule is particularly susceptible to air oxidation, which can be accelerated by exposure to silica gel (which is acidic and has a large surface area) and light.
-
Troubleshooting Steps:
-
Workup Under Inert Atmosphere: If possible, perform extractions and solvent removal steps under a blanket of nitrogen or argon to minimize air exposure.
-
Deactivated Silica Gel: If using column chromatography, consider deactivating the silica gel. This can be done by preparing a slurry of silica in the eluent and adding 1-2% of a base like triethylamine or ammonia solution, then removing the excess solvent. This neutralizes acidic sites that can catalyze degradation.
-
Alternative Purification: Consider purification by crystallization if possible, as it is often a gentler method than chromatography.
-
Protect from Light: Cover flasks and vials with aluminum foil during workup and storage to prevent photodegradation[3][10][11][12].
-
Part 3: Stability Indicating Analysis & Forced Degradation Protocols
To develop a robust analytical method and understand the potential degradation products, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions[13][14][15][16].
Protocol: Forced Degradation Study
Objective: To identify the primary degradation products of this compound and establish a stability-indicating analytical method.
Analytical Method: A reverse-phase HPLC method with UV detection is recommended. A C18 column with a gradient elution using a mobile phase of phosphate buffer/methanol or acetonitrile is a good starting point[4][17][18]. Detection can be set at the λmax of the pyridine ring (e.g., ~260 nm).
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of methanol and water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Include a control sample (1 mL stock + 1 mL water).
-
Acid Hydrolysis: 0.1 M HCl. Heat at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Keep at room temperature for 1, 4, 8, and 12 hours. (Base hydrolysis is typically much faster than acid hydrolysis[4]).
-
Oxidation: 3% H₂O₂. Keep at room temperature, protected from light, for 6, 12, 24, and 48 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 1 week. Also, heat a stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for 24 hours. Keep a control sample wrapped in foil.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (e.g., acid-stressed sample with NaOH, base-stressed with HCl), and dilute to a suitable concentration for HPLC analysis.
-
Data Evaluation:
-
Monitor for the appearance of new peaks and a decrease in the area of the parent peak.
-
A good stability-indicating method will show baseline resolution between the parent peak and all major degradation peaks.
-
Aim for 5-20% degradation of the parent compound to ensure that secondary degradation is minimized[14].
-
Visualization of Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways based on the chemical structure of the molecule.
Caption: Key degradation pathways for Ethyl 6-(aminomethyl)nicotinate.
Experimental Workflow for Troubleshooting
This workflow provides a logical sequence for diagnosing issues in a chemical reaction involving the title compound.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of Stability Indicating Uv and Rp-Hplc Method for the Estimation of Flupritine Maleate in Bulk and Formulations – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. Effects of buffer composition on water stability of alkylating agents. The example of N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. heraldopenaccess.us [heraldopenaccess.us]
- 12. pure.uva.nl [pure.uva.nl]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptfarm.pl [ptfarm.pl]
- 18. helixchrom.com [helixchrom.com]
Technical Support Center: Strategies for Regioselective Reactions of Ethyl 6-(aminomethyl)nicotinate
Welcome to the technical support center for Ethyl 6-(aminomethyl)nicotinate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this versatile building block. Ethyl 6-(aminomethyl)nicotinate is a valuable intermediate, but its multiple reactive sites—the primary aliphatic amine, the pyridine ring nitrogen, the ester, and the aromatic C-H bonds—present significant challenges in achieving regioselectivity.[1][2]
This document, structured as a series of frequently asked questions and troubleshooting guides, provides field-proven insights and detailed protocols to help you control your reaction outcomes with precision.
Frequently Asked Questions (FAQs)
Q1: I'm attempting to N-acylate the primary aminomethyl group, but my yields are low and I'm seeing multiple side products. What is the most common cause and how can I fix it?
A1: This is a classic chemoselectivity challenge. While the primary aliphatic amine is the most nucleophilic site on the molecule, several side reactions can occur if conditions are not optimized.
Common Pitfalls and Solutions:
-
Cause 1: Over-acylation or Reaction at Pyridine Nitrogen. If you are using highly reactive acylating agents (like acyl chlorides) with a strong, non-hindered base, you risk reaction at both the primary amine and the pyridine nitrogen, or di-acylation if the initial product is deprotonated.
-
Solution: Control your stoichiometry carefully, using 1.0 to 1.1 equivalents of the acylating agent. Employ a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid byproduct without competing in the reaction. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly improve selectivity.[3]
-
-
Cause 2: Ester Hydrolysis or Amidation. If your reaction conditions are too harsh (e.g., high temperatures, strong aqueous base, or prolonged reaction times), you can hydrolyze the ethyl ester or, in some cases, form an amide with another molecule of the starting material. The ester is susceptible to both acid and base-catalyzed hydrolysis.[2][4]
-
Solution: Use anhydrous solvents and mild reaction conditions. If using a standard coupling reagent like EDC/HOBt for amide bond formation, ensure the reaction is not heated unnecessarily and is worked up promptly upon completion.[5]
-
-
Cause 3: Low Reactivity of Acylating Agent. If you are using a less reactive acylating agent to improve selectivity, the reaction may stall.
-
Solution: For less reactive systems, you can use peptide coupling reagents (e.g., HATU, PyBOP) which generate a highly reactive acylating intermediate in situ under mild conditions, often leading to clean, high-yield conversions.[5]
-
Troubleshooting N-Acylation Reactions:
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| Multiple spots on TLC, including a higher polarity spot. | Ester hydrolysis. | Use anhydrous solvents; avoid strong aqueous bases during workup until the reaction is complete. |
| Product mass corresponding to di-acylation. | Over-acylation; reaction too vigorous. | Use only 1.0-1.1 eq. of acylating agent; run the reaction at 0 °C. |
| Incomplete conversion. | Insufficiently reactive acylating agent or conditions. | Switch to a more robust coupling reagent like HATU or HBTU; allow the reaction to stir longer at room temperature. |
| Side product with mass indicating reaction with solvent. | Reactive solvent (e.g., using an alcohol as a solvent with an acyl chloride). | Use an inert solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). |
Q2: How can I reliably differentiate the primary aminomethyl group from the pyridine nitrogen for selective functionalization?
A2: This is a critical step for many synthetic routes. The key is to exploit the differences in basicity and nucleophilicity between the aliphatic primary amine and the aromatic pyridine nitrogen. The most robust and common strategy is the use of protecting groups.[6]
Strategy: Selective Protection of the Aminomethyl Group
The primary amine is more nucleophilic and generally more basic than the pyridine nitrogen. This allows for its selective protection under mild conditions, "masking" it from subsequent reactions and leaving the pyridine ring as the primary site for further modification. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation and clean, acid-labile removal.[7][8]
Detailed Protocol: Boc Protection of Ethyl 6-(aminomethyl)nicotinate
-
Dissolution: Dissolve Ethyl 6-(aminomethyl)nicotinate (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add a mild base such as triethylamine (TEA) (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Reagent Addition: Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in the same solvent to the reaction mixture at 0 °C (ice bath).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can often be used directly, but if necessary, it can be purified by column chromatography on silica gel.
Once the Boc group is installed, the pyridine nitrogen and the ring itself are available for reactions such as N-oxidation, quaternization, or C-H functionalization without interference from the highly reactive aminomethyl group.[8]
Visualization of the Protection Strategy
Caption: Workflow for regioselective functionalization using a protecting group strategy.
Q3: I need to introduce a substituent onto the pyridine ring, specifically at the C4 or C5 position. What are the most effective strategies?
A3: Functionalizing the C4 and C5 positions of this substituted pyridine is challenging due to the directing effects of the existing groups and the inherent reactivity of the pyridine ring. The pyridine nitrogen and electron-withdrawing ester group activate the C2 and C4 positions for nucleophilic or radical attack, while deactivating the entire ring to electrophilic substitution.[9][10]
Decision Workflow for Pyridine C-H Functionalization
Caption: Decision-making workflow for regioselective C-H functionalization of the pyridine ring.
Strategies for C4-Functionalization:
-
Minisci Reaction: This radical-based method is highly effective for alkylating electron-deficient pyridine rings, with a strong preference for the C2 and C4 positions.[11][12] With the C6 position blocked and the C2 position sterically hindered by the C3-ester, the Minisci reaction offers a promising route to C4-alkylation. Crucially, the aminomethyl group must be protected first to prevent unwanted side reactions. A typical protocol involves reacting the N-protected substrate with a carboxylic acid, a silver nitrate catalyst, and an oxidant like ammonium persulfate.[12]
-
Metalation-Capture: Overriding the intrinsic directing effect of the ring nitrogen can be achieved with specific metalating agents. For instance, strong bases like n-butylsodium have been shown to selectively deprotonate the C4 position of pyridines, allowing the resulting organosodium intermediate to be trapped with an electrophile.[9] This method offers a direct path to C4-functionalized products.
Strategies for C5-Functionalization (meta-position):
-
Directed Metalation (via a Directing Group): This is a less direct route. It would likely require modifying the existing ester to a group capable of directing ortho-metalation (e.g., an amide or oxazoline), which would target the C4 position. Accessing C5 directly is difficult.
-
Dearomatization-Rearomatization Sequence: Advanced, directing-group-free methods for meta-C-H functionalization have been developed.[13] These strategies involve temporarily converting the pyridine into a more electron-rich dihydropyridine or other dearomatized intermediate, which then undergoes a regioselective electrophilic functionalization at the desired position, followed by rearomatization.[14] This approach is powerful for complex molecules but requires specialized conditions.
For most applications, a halogenation/cross-coupling sequence is a more practical, albeit two-step, approach if selective C5-halogenation can be achieved. However, controlling the regioselectivity of pyridine halogenation can be challenging in itself.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridine CH functionalization | PPTX [slideshare.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preventing dimer formation in Ethyl 6-(aminomethyl)nicotinate hydrochloride reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimer Formation
Welcome to the technical support center for Ethyl 6-(aminomethyl)nicotinate hydrochloride. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during its use, with a primary focus on the prevention of unwanted dimer formation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant impurity in my reaction with a mass double that of my expected product. Is this a dimer, and why does it form?
A: Yes, an impurity with approximately double the expected molecular weight is very likely a dimer. Ethyl 6-(aminomethyl)nicotinate possesses a nucleophilic primary amine and an electrophilic ester carbonyl group within the same molecule. Dimerization, or self-coupling, occurs when the free primary amine of one molecule attacks the ester group of another molecule, forming a new amide bond. This results in a dimeric structure.
This reaction is particularly prevalent under conditions where the primary amine is deprotonated and thus highly nucleophilic. The use of a base to free the amine from its hydrochloride salt form is necessary for most desired reactions, but it simultaneously activates the amine for this undesired self-reaction.
Q2: My starting material is the hydrochloride salt. Doesn't that protect the amine?
A: The hydrochloride salt form means the primary amine is protonated as an ammonium salt (-NH₃⁺). In this state, it is not nucleophilic and cannot initiate reactions. However, to engage the amine in a desired reaction (e.g., amide coupling, reductive amination), you must add a base to deprotonate it to the free amine (-NH₂). This deprotection step is precisely when the amine becomes reactive enough to potentially cause dimerization. Therefore, the salt form is a storage and stability feature, not a true protecting group in the context of the reaction itself.
Troubleshooting Guide: Dimer Formation
This section provides direct answers to specific experimental problems.
Issue 1: Significant dimer formation is observed even with slow addition of reagents.
Underlying Cause: The primary amine is deprotonated and active in the reaction mixture for too long before it can react with your desired electrophile. This gives it ample opportunity to react with another molecule of the starting material.
Solution 1: Amine Protection Strategy
The most robust method to prevent dimerization is to "mask" the amine with a protecting group before performing the main reaction. The protecting group renders the amine non-nucleophilic, and it can be removed in a later step to reveal the desired functionality. Carbamates are the most common and effective protecting groups for amines.[1]
Recommended Protecting Groups for Ethyl 6-(aminomethyl)nicotinate:
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA in DCM) | Stable to most nucleophiles and hydrogenation; easy to remove.[1] |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic conditions; orthogonal to Boc.[1] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., Piperidine in DMF) | Stable to acidic conditions; useful if product is acid-sensitive.[2] |
dot
Caption: Amine protection workflow to prevent dimerization.
Solution 2: Reaction Condition Optimization (If Protection is Not Feasible)
If a protection/deprotection sequence is undesirable, careful control of reaction conditions is critical.
-
pH Control: The reactivity of amines is highly pH-dependent. At basic pH values (>8), amines are deprotonated and highly nucleophilic, which can accelerate undesired side reactions like oxidation or, in this case, dimerization.[3] Maintaining a slightly acidic to neutral pH (if the reaction allows) can suppress the concentration of the free amine at any given moment, thus reducing the rate of dimerization.
-
Temperature Control: While higher temperatures generally increase reaction rates, they can sometimes favor side reactions.[4] For amide coupling, running the reaction at a lower temperature (e.g., 0 °C to room temperature) often provides a better balance between the desired reaction rate and the suppression of dimer formation.[5]
-
Order of Addition for Amide Coupling: When forming an amide bond with a carboxylic acid, always pre-activate the acid before introducing the amine.[6] This involves reacting the carboxylic acid with a coupling agent (like HATU, EDC, or DCC) and a base for a short period (15-30 minutes) to form a highly reactive intermediate.[7][8] The Ethyl 6-(aminomethyl)nicotinate (as the free base or generated in situ) should then be added to this mixture. This ensures the activated acid has an immediate, high-concentration partner to react with, outcompeting the self-coupling reaction.
dot
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH control of nucleophilic/electrophilic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Validation & Comparative
A Comparative Guide to the Biological Activity of Ethyl 6-(aminomethyl)nicotinate Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, the pyridine ring of the nicotinate structure is a well-established and versatile scaffold in medicinal chemistry, known for yielding compounds with a wide range of biological activities. Ethyl 6-(aminomethyl)nicotinate hydrochloride, in particular, serves as a crucial intermediate in the synthesis of novel therapeutic agents, especially those targeting neurological disorders.[1][2][3] This guide provides an in-depth comparison of the biological activities of various derivatives stemming from this core structure, supported by experimental data from multiple studies. While a direct head-to-head comparative study is not available in the current literature, this guide synthesizes available data to offer valuable insights into the structure-activity relationships and therapeutic potential of these compounds.
The modifications of the Ethyl 6-(aminomethyl)nicotinate scaffold have led to the discovery of derivatives with promising anticancer, GABA receptor modulatory, antimicrobial, and vasodilatory properties. This guide will delve into these activities, presenting the available quantitative data and the experimental context necessary for its interpretation.
Anticancer Activity of Nicotinamide Derivatives
Recent studies have focused on modifying the nicotinamide scaffold to develop potent and selective anticancer agents. One area of interest has been the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.
VEGFR-2 Inhibitory Activity
A series of novel nicotinic acid-based compounds were designed and synthesized to target VEGFR-2.[4][5] The general structure of these derivatives involves the modification of the nicotinoyl chloride with various aromatic amines.
Table 1: Comparative Anticancer Activity of Selected Nicotinamide Derivatives
| Compound ID | Structure | Target Cell Line | IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference |
| Compound 5c | N-(4-chlorophenyl)-6-(furan-2-yl)nicotinamide | HCT-15 (Colon) | Not specified, but potent | 0.068 | [4] |
| PC-3 (Prostate) | Higher than doxorubicin | [4] | |||
| Compound D-1 | N-(4-(1-(2-phenylhydrazono)ethyl)phenyl)nicotinamide | HCT-116 (Colon) | 3.08 | Not specified, but potent | [5] |
| HepG-2 (Liver) | 4.09 | [5] | |||
| Sorafenib | Reference Drug | HCT-116 (Colon) | 7.28 | Potent inhibitor | [5] |
| HepG-2 (Liver) | 5.28 | [5] |
Note: The data presented is compiled from different studies and is not the result of a direct comparative experiment.
Experimental Insight: The causality behind choosing VEGFR-2 as a target lies in its critical role in angiogenesis, a process essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds aim to cut off the blood supply to the tumor, thereby impeding its growth. The anti-proliferative activity of these compounds was evaluated using the standard MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.[5]
Experimental Protocol: In Vitro Anti-proliferative MTT Assay
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, HepG-2) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO and diluted with media to various concentrations. The cells are then treated with these concentrations and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[5]
General Synthetic Workflow for Nicotinamide Derivatives
The synthesis of these anticancer derivatives typically starts from nicotinic acid.
Caption: General synthesis of nicotinamide derivatives.
GABA-A Receptor Agonist Activity
Derivatives of 6-aminonicotinic acid have been investigated as novel agonists for the GABA-A receptor, a key target in the treatment of anxiety, epilepsy, and other neurological disorders.[2][6]
Structure-Activity Relationship at the GABA-A Receptor
A study on a series of 6-aminonicotinic acid analogues revealed important structural requirements for binding to and activating the GABA-A receptor.
Table 2: Binding Affinities of 6-Aminonicotinic Acid Analogues at Native GABA-A Receptors
| Compound ID | R2-Substituent | R4-Substituent | Ki (µM) | Reference |
| 3 | H | H | 24 | [2][6] |
| 9 | CH3 | H | 1.1 | [2][6] |
| 10 | CH2CH3 | H | 1.8 | [2][6] |
| 11 | (CH2)3CH3 | H | 2.0 | [2][6] |
| 14 | H | CH3 | 1.8 | [2][6] |
| 15 | H | CH2CH3 | 1.8 | [2][6] |
| 16 | H | (CH2)2CH3 | 2.1 | [2][6] |
| 22 | Tetrahydropyridine analogue of 3 | 0.044 | [2][6] |
Note: Ki values represent the binding affinity of the compounds to the receptor.
Expertise & Experience: The data suggests that small, unbranched alkyl groups at the 2- and 4-positions of the pyridine ring are well-tolerated and can even enhance binding affinity compared to the unsubstituted parent compound.[2] Phenyl and chloro substituents at the 2-position were found to be detrimental to binding.[2] The significantly increased affinity of the tetrahydropyridine analogue (22) highlights the importance of the conformation of the amino group for optimal receptor interaction.[2][6]
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptors
-
Membrane Preparation: Rat cortical membranes are prepared and stored at -80°C.
-
Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl (pH 7.4).
-
Incubation: Membranes are incubated with the radioligand (e.g., [3H]GABA or [3H]muscimol) and various concentrations of the test compounds.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
GABA-A Receptor Signaling Pathway
Caption: Simplified GABA-A receptor signaling pathway.
Antimicrobial and Other Biological Activities
Derivatives of nicotinic acid and nicotinamide have also been explored for a variety of other biological activities.
Antimicrobial Activity
Newly synthesized nicotinamides have been tested for their in vitro antimicrobial activity against a panel of bacteria and fungi.[7] The results indicate that some of these compounds exhibit promising activity, particularly against Pseudomonas aeruginosa.[7]
Vasodilatory and Antioxidant Effects
Certain thionicotinic acid derivatives have demonstrated considerable vasodilatory properties in vitro on the contractile response of vascular thoracic aorta smooth muscle from Wistar rats.[8][9] Some of these compounds also exhibit antioxidant activity.[8]
Conclusion and Future Directions
The Ethyl 6-(aminomethyl)nicotinate scaffold is a promising starting point for the development of a diverse range of therapeutic agents. The available data, though fragmented, clearly indicates that modifications to this core structure can lead to potent and selective compounds with anticancer, neurological, and antimicrobial activities. The structure-activity relationships discussed in this guide provide a foundation for the rational design of new derivatives with improved pharmacological profiles. Future research should focus on systematic modifications of the lead compounds identified in these studies and their evaluation in more comprehensive preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel vasodilatory active nicotinate esters with amino acid function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for the Analysis of Ethyl 6-(Aminomethyl)nicotinate Hydrochloride
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 6-(aminomethyl)nicotinate hydrochloride. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. This document will delve into the rationale behind the chosen HPLC methodology, offer a comparative analysis with alternative techniques, and provide detailed, step-by-step protocols for a full validation in accordance with international regulatory guidelines.
Introduction: The Analytical Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a precise and accurate analytical method is paramount for its characterization.
This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of small molecules.[2][3] We will explore the validation of this method based on the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <621>.[4][5]
The Chosen Methodology: Reversed-Phase HPLC
The proposed analytical method utilizes RP-HPLC with UV detection. The rationale for this choice is grounded in the physicochemical properties of this compound. The molecule possesses both a polar primary amine and a moderately non-polar ethyl nicotinate backbone, making it amenable to separation on a non-polar stationary phase (like C18) with a polar mobile phase.
Hypothetical HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately polar to non-polar compounds. The dimensions and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70 v/v) | The combination of an organic modifier (acetonitrile) and an aqueous buffer allows for the fine-tuning of retention time. The acidic pH ensures the primary amine is protonated, leading to a single, well-defined chromatographic peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive pressure. |
| Detection | UV at 265 nm | The pyridine ring in the molecule is expected to have a strong UV absorbance, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC systems. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Comparative Analysis of Analytical Techniques
While RP-HPLC is the workhorse for this type of analysis, it is essential to understand its position relative to other available techniques.
| Technique | Principle | Advantages for this compound | Disadvantages |
| Reversed-Phase HPLC (RP-HPLC) | Partitioning between a polar mobile phase and a non-polar stationary phase. | High resolution, good reproducibility, widely available, suitable for polar and non-polar compounds. | Requires solvent consumption, potential for silanol interactions with the amine. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | High sensitivity for volatile compounds. | The hydrochloride salt is non-volatile and would require derivatization, which adds complexity and potential for error. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of ions in an electric field. | High efficiency, low sample and reagent consumption.[6] | Can have lower reproducibility of migration times compared to HPLC, lower sensitivity for some applications. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase. | Faster separations and reduced organic solvent consumption compared to HPLC.[6] | Less common instrumentation, may require more specialized method development. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic techniques, more complex instrumentation and data analysis. |
| Titrimetric Methods | Measurement of the volume of a reagent of known concentration that is required to react completely with the analyte. | Simple, inexpensive. | Non-specific; it would titrate any acidic or basic species present, not just the target analyte.[7] |
Based on this comparison, RP-HPLC emerges as the most suitable technique for routine quality control, offering a balance of specificity, sensitivity, and practicality.
Validation of the HPLC Method: A Comprehensive Protocol
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][9] The following validation parameters will be assessed in accordance with ICH Q2(R2) guidelines.[4]
System Suitability
Before initiating the validation, the suitability of the chromatographic system must be established. This is not a validation parameter itself but a prerequisite for valid analytical results.[5]
Experimental Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution (at the target concentration) six times.
-
Calculate the following parameters:
-
Tailing Factor (T): Should be ≤ 2.0.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Relative Standard Deviation (%RSD) of Peak Area: Should be ≤ 2.0%.
-
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10]
Experimental Protocol:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Inject a solution of the this compound standard.
-
Inject a sample of the drug substance that has been subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Assess the resolution between the main peak and any degradation product peaks. The resolution should be ≥ 2.0.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[10]
Experimental Protocol:
-
Prepare samples of a known concentration (e.g., a placebo spiked with the analyte) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each concentration level.
-
Analyze the samples and calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is addressed at two levels: repeatability and intermediate precision.
4.5.1. Repeatability (Intra-assay Precision)
Experimental Protocol:
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the %RSD of the results. The %RSD should be ≤ 2.0%.
4.5.2. Intermediate Precision (Inter-assay Precision)
Experimental Protocol:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both sets of experiments. The %RSD should be ≤ 2.0%.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
This can be achieved by injecting a series of diluted solutions of the analyte.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[10]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Column temperature (e.g., ± 2 °C)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
Analyze the system suitability parameters after each change. The system suitability criteria should still be met.
Data Presentation and Visualization
Table 1: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| System Suitability | Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000, %RSD of Peak Area ≤ 2.0% |
| Specificity | No interference at the analyte retention time, Resolution ≥ 2.0 from degradation products |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Range | 50% - 150% of target concentration |
| Accuracy | Mean Recovery: 98.0% - 102.0% |
| Precision (Repeatability & Intermediate) | %RSD ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 |
| Robustness | System suitability criteria met after deliberate small changes |
Caption: A diagram showing the core validation parameters that contribute to a fully validated analytical method.
Conclusion
The validation of an HPLC method for this compound is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. The RP-HPLC method outlined in this guide, when subjected to the rigorous validation protocol described, will provide a reliable and robust analytical tool for its intended purpose. By following the principles of scientific integrity and adhering to established regulatory guidelines, researchers and drug developers can have high confidence in the data generated by this method.
References
- 1. chemimpex.com [chemimpex.com]
- 2. hovione.com [hovione.com]
- 3. Small Molecules Analysis & QC [sigmaaldrich.com]
- 4. fda.gov [fda.gov]
- 5. agilent.com [agilent.com]
- 6. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
- 7. Different Techniques of Analysis | Pharmaguideline [pharmaguideline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. propharmagroup.com [propharmagroup.com]
A Comparative Guide to the Efficacy of Ethyl 6-(aminomethyl)nicotinate Hydrochloride Analogs Versus Standard Nicotinic Acetylcholine Receptor Agonists
This guide provides an in-depth technical comparison of the potential efficacy of novel analogs derived from Ethyl 6-(aminomethyl)nicotinate hydrochloride against established standard compounds targeting nicotinic acetylcholine receptors (nAChRs). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for neurological disorders.
Introduction: The Significance of the Nicotinic Scaffold
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a critical role in a wide array of physiological processes in both the central and peripheral nervous systems.[1][2] Their dysfunction is implicated in a variety of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][3] Consequently, the development of novel ligands that can selectively modulate nAChR subtypes is of significant therapeutic interest.
This compound has emerged as a valuable and versatile building block in medicinal chemistry.[4][5][6][7][8] Its structure, featuring a substituted pyridine ring, provides a key scaffold for the synthesis of a diverse range of potential nAChR modulators.[4][6][7] This guide will explore the rationale for designing analogs from this precursor and provide a framework for evaluating their efficacy in comparison to well-characterized standard compounds.
Understanding the Target: Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are pentameric structures composed of various combinations of α (α1–α10) and β (β1–β4) subunits, which can form either homomeric or heteromeric receptors.[1][2] This subunit diversity gives rise to a wide range of receptor subtypes with distinct pharmacological and physiological properties. The agonist binding site is located at the interface between subunits, typically an α and a non-α subunit.[1]
The interaction of an agonist with the nAChR triggers a conformational change, leading to the opening of a central ion channel and a subsequent influx of cations, primarily Na+ and Ca2+.[9] This influx results in membrane depolarization and the initiation of downstream signaling cascades.[9]
Structure-Activity Relationships (SAR) of Nicotinic Agonists: A Foundation for Analog Design
The design of novel nAChR agonists from the this compound scaffold is guided by established structure-activity relationships. Key molecular features that govern the affinity and efficacy of nicotinic ligands include:
-
A Positively Charged Nitrogen: A protonated nitrogen atom is crucial for the interaction with an anionic site in the receptor binding pocket.[10][11]
-
Hydrogen Bond Acceptor: A hydrogen bond acceptor, such as the pyridine nitrogen or a carbonyl group, is essential for binding.[10]
-
Aromatic/Heteroaromatic Ring System: A π-system, like the pyridine ring, participates in cation-π interactions with aromatic residues in the binding site.[10]
-
Appropriate Stereochemistry and Conformation: The spatial arrangement of functional groups significantly influences binding affinity and subtype selectivity.[11][12]
By systematically modifying the this compound structure—for instance, by derivatizing the aminomethyl group or altering the ester moiety—it is possible to synthesize a library of analogs with potentially diverse pharmacological profiles.
Experimental Workflow for Efficacy Evaluation
A robust and systematic approach is essential for evaluating the efficacy of novel this compound analogs. The following experimental workflow provides a comprehensive framework for characterizing their pharmacological properties and comparing them to standard compounds.
Caption: A generalized workflow for the in vitro and in vivo evaluation of novel nAChR agonists.
Detailed Experimental Protocols
Objective: To determine the binding affinity (Ki) of the test compounds for specific nAChR subtypes.
Methodology:
-
Preparation of Receptor Source: Utilize cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest (e.g., α4β2, α7) or rodent brain membrane preparations.
-
Competitive Binding: Incubate the receptor preparation with a known high-affinity radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-epibatidine) and varying concentrations of the unlabeled test compound.[3][13]
-
Separation and Quantification: Separate the bound and free radioligand using vacuum filtration. Quantify the bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.[13]
Objective: To measure the functional potency (EC₅₀) and efficacy of the test compounds as nAChR agonists.
Methodology:
-
Cell Preparation: Use cells expressing the nAChR subtype of interest.
-
Whole-Cell Recording: Establish a whole-cell voltage-clamp configuration at a holding potential of -70 mV.[14]
-
Compound Application: Rapidly apply varying concentrations of the test compound to the cell using a perfusion system.[13]
-
Current Measurement: Record the resulting inward currents, which are indicative of receptor activation.
-
Data Analysis: Measure the peak current amplitude for each concentration. Construct a dose-response curve by plotting the normalized current amplitude against the log of the agonist concentration to determine the EC₅₀ and maximal response.[13][14]
Objective: To assess the physiological and behavioral effects of the compounds in living organisms.
Methodology (Example: Antinociception Assay):
-
Animal Acclimation: Acclimate rodents (e.g., rats or mice) to the testing environment.
-
Baseline Measurement: Measure the baseline response to a noxious stimulus (e.g., tail-flick or hot-plate test).
-
Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection).
-
Post-Treatment Measurement: Measure the response to the noxious stimulus at various time points after compound administration.
-
Data Analysis: An increase in the latency to respond to the stimulus indicates an antinociceptive effect.[9][15]
Comparative Analysis: this compound Analogs vs. Standard Compounds
The ultimate goal is to develop analogs with improved efficacy, selectivity, and pharmacokinetic properties compared to existing standard compounds. The table below provides a framework for comparing the key parameters of novel analogs with well-established nAChR agonists.
| Parameter | Novel Analogs (Hypothetical) | Nicotine | Varenicline | Epibatidine |
| Binding Affinity (Ki, nM) | To be determined | ~1-10 (α4β2) | ~0.1-1 (α4β2) | ~0.01-0.1 (non-selective) |
| Functional Potency (EC₅₀, µM) | To be determined | ~1-10 (α4β2) | Partial agonist | Full agonist |
| Subtype Selectivity | Desired: High for a specific subtype (e.g., α7 or α4β2) | Moderate | High for α4β2 | Non-selective |
| Brain Penetration | To be determined | High | High | High |
| In Vivo Efficacy | To be determined | Analgesic, cognitive enhancement | Smoking cessation | Potent analgesic (toxic) |
| Adverse Effects | To be determined | Addictive, cardiovascular effects | Nausea, insomnia | High toxicity |
Note: The values for standard compounds are approximate and can vary depending on the specific assay conditions and nAChR subtype.
Signaling Pathway Visualization
The activation of nAChRs by an agonist initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting experimental data.
References
- 1. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. FCKeditor - Resources Browser [midyear.aza.org]
- 6. This compound [myskinrecipes.com]
- 7. This compound [myskinrecipes.com]
- 8. This compound - CAS:1189434-55-6 - Sunway Pharm Ltd [3wpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Agonists at the alpha4beta2 nicotinic acetylcholine receptors: structure-activity relationships and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy180.com [pharmacy180.com]
- 12. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Nicotinic Acetylcholine Receptor Agonists in Assays of Acute Pain-Stimulated and Pain-Depressed Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity and Selectivity Profiling of Ethyl 6-(aminomethyl)nicotinate Derivatives
In the landscape of modern drug discovery, the development of targeted therapies is paramount. The initial promise of a novel chemical scaffold, such as the versatile Ethyl 6-(aminomethyl)nicotinate, is only the first step in a long and rigorous journey. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate the cross-reactivity and selectivity of derivatives from this chemical series. We will move beyond mere protocol recitation to delve into the causality behind experimental choices, ensuring a self-validating system for robust and reliable data generation.
The nicotinic acid backbone, a well-established pharmacophore, has given rise to compounds with a wide array of biological activities, from anti-inflammatory to antimicrobial effects[1][2][3]. The Ethyl 6-(aminomethyl)nicotinate scaffold, in particular, serves as a valuable starting point for creating libraries of compounds aimed at novel therapeutic targets[4][5]. However, with therapeutic potential comes the risk of off-target effects, which can lead to toxicity or confound the interpretation of biological outcomes[6][7]. Therefore, a thorough understanding of a compound's selectivity profile is not just a regulatory hurdle but a fundamental aspect of its scientific validation.
This guide will present a tiered approach to selectivity profiling, starting with broad, cost-effective screening and progressing to more complex, physiologically relevant assays. We will use a hypothetical case study of three Ethyl 6-(aminomethyl)nicotinate derivatives to illustrate the application and interpretation of these methods.
The Challenge of Selectivity in Kinase Inhibition
A significant portion of modern drug discovery efforts focuses on the development of protein kinase inhibitors. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets[6]. This homology presents a significant challenge for designing selective inhibitors. A compound that inhibits the target kinase may also interact with numerous other kinases, leading to unforeseen biological consequences[6][8]. Therefore, kinome-wide selectivity profiling has become an indispensable tool in the development of kinase inhibitors[7][9][10].
Hypothetical Case Study Compounds
To illustrate the principles and protocols in this guide, we will refer to three hypothetical Ethyl 6-(aminomethyl)nicotinate derivatives, designed to target a specific kinase, "Kinase X."
-
Derivative A (EN-A): The parent compound with a simple aminomethyl side chain.
-
Derivative B (EN-B): A modification of EN-A with a cyclopropyl group on the amine, intended to improve potency and fill a specific hydrophobic pocket in Kinase X.
-
Derivative C (EN-C): A further modification with a phenyl group attached to the aminomethyl nitrogen, exploring a larger chemical space.
Tier 1: Broad Kinome-Wide Biochemical Screening
The first step in assessing selectivity is to cast a wide net. Large-scale biochemical screens against a panel of purified kinases provide a direct measure of a compound's inhibitory activity against a significant portion of the kinome.[6][11] This approach is efficient for identifying the most likely off-targets early in the discovery process.
Experimental Protocol: Large-Panel Kinase Inhibition Assay
-
Compound Preparation: Prepare stock solutions of EN-A, EN-B, and EN-C in 100% DMSO.
-
Assay Concentration: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is often used to identify any potential interactions.[6]
-
Kinase Panel: Select a comprehensive kinase panel, such as those offered by commercial vendors, covering all major branches of the human kinome tree.[12]
-
Assay Format: A common format is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate peptide or protein.[12] Alternatively, fluorescence- or luminescence-based assays can be used.[7]
-
Execution: The test compounds are incubated with each kinase, ATP, and the appropriate substrate.
-
Data Analysis: The percentage of remaining kinase activity relative to a DMSO control is calculated. A common threshold for a "hit" is >70-80% inhibition.[6]
Data Presentation: Interpreting the Results
The results from the initial screen can be summarized in a table to provide a clear overview of the compounds' selectivity.
| Derivative | Target Kinase X (% Inhibition @ 1µM) | Number of Off-Targets (>80% Inhibition) | Most Potent Off-Targets |
| EN-A | 95% | 15 | Kinase Y, Kinase Z |
| EN-B | 98% | 3 | Kinase Y |
| EN-C | 99% | 35 | Kinase A, Kinase B, Kinase C |
-
All three derivatives are potent inhibitors of the intended target, Kinase X.
-
EN-B appears to be the most selective derivative, with only three off-targets at a high concentration.
-
EN-C , despite its high potency for Kinase X, is the most promiscuous, suggesting the phenyl group may be making non-specific interactions.
This initial screen guides the next step: determining the potency (IC50) for the identified off-targets.
Tier 2: Potency Determination for On- and Off-Targets
Once the initial off-targets have been identified, the next logical step is to determine the half-maximal inhibitory concentration (IC50) for both the intended target and the most significant off-targets. This provides a quantitative measure of selectivity.
Experimental Workflow: IC50 Determination
Caption: Workflow for IC50 determination of kinase inhibitors.
Data Presentation: Selectivity Score
The IC50 values allow for a more nuanced comparison of selectivity. A simple selectivity score can be calculated by dividing the IC50 of an off-target by the IC50 of the on-target.
| Derivative | IC50 Kinase X (nM) | IC50 Kinase Y (nM) | Selectivity Score (Kinase Y / Kinase X) |
| EN-A | 10 | 150 | 15 |
| EN-B | 5 | 500 | 100 |
| EN-C | 2 | 20 | 10 |
This quantitative data reinforces our initial findings. EN-B is 100-fold more selective for Kinase X over Kinase Y, a significant improvement over both EN-A and EN-C.
Tier 3: Confirming Target Engagement in a Cellular Context
Biochemical assays are invaluable, but they do not fully replicate the complex environment inside a cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity and selectivity.[8] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target in intact cells.[13][14][15]
The principle behind CETSA is that when a protein binds to a ligand (such as one of our derivatives), it becomes more stable and resistant to heat-induced denaturation.[13][16]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with the test compound (e.g., EN-B) or a vehicle control (DMSO) for a specified time.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[15]
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[14][17]
-
Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating target engagement and stabilization.[16]
Visualizing the CETSA Workflow
Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).
A successful CETSA experiment with EN-B would show that at higher temperatures, more Kinase X remains soluble in the EN-B-treated cells compared to the vehicle-treated cells. This provides strong evidence that EN-B is engaging Kinase X in a physiologically relevant setting.
Tier 4: Unbiased Proteome-Wide Selectivity Profiling
While CETSA confirms on-target engagement, it does not provide a global view of off-targets within the cell. For this, more advanced techniques like chemical proteomics can be employed. Activity-Based Protein Profiling (ABPP), coupled with mass spectrometry, can globally map the targets of a covalent inhibitor.[18] For reversible inhibitors like our hypothetical derivatives, a similar approach using immobilized promiscuous kinase inhibitors (kinobeads) can be used to assess which cellular kinases compete for binding with the test compound.[19]
This method involves incubating a cell lysate with our test compound, followed by the addition of kinobeads. The proteins captured by the beads are then identified and quantified by mass spectrometry. If our compound binds to a particular kinase in the lysate, that kinase will be less available to bind to the beads. By comparing the bead-bound proteome from treated and untreated lysates, we can infer the cellular targets of our compound.[19]
Conclusion: Building a Self-Validating Selectivity Profile
The journey from a promising chemical scaffold to a validated therapeutic candidate is one of iterative testing and refinement. By employing a tiered approach to selectivity profiling, researchers can build a comprehensive and self-validating data package for their Ethyl 6-(aminomethyl)nicotinate derivatives.
-
Start Broad: Use large-scale biochemical panels to identify potential off-targets.
-
Quantify Potency: Determine IC50 values for on- and off-targets to calculate selectivity scores.
-
Confirm in-cell Engagement: Use CETSA to ensure the compound reaches and binds to its intended target in a cellular environment.
-
Profile Globally: For lead candidates, employ advanced proteomics methods to gain an unbiased view of the compound's interactions across the proteome.
This systematic approach, grounded in sound scientific principles, allows for the confident selection of the most promising candidates for further development. It minimizes the risk of late-stage failures due to unforeseen off-target effects and ensures that the biological activity observed is indeed a result of modulating the intended target. The Ethyl 6-(aminomethyl)nicotinate scaffold holds considerable promise, and through the rigorous application of the principles and protocols outlined in this guide, its full therapeutic potential can be responsibly and effectively explored.
References
- 1. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. FCKeditor - Resources Browser [midyear.aza.org]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics | MRC PPU [ppu.mrc.ac.uk]
- 10. Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assayquant.com [assayquant.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. scispace.com [scispace.com]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 18. A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to Ethyl 6-(aminomethyl)nicotinate: A Guide for Researchers
Ethyl 6-(aminomethyl)nicotinate is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a pyridine ring with an aminomethyl group and an ethyl ester, allows for diverse functionalization and derivatization. For researchers and process chemists, the selection of an optimal synthetic route is paramount, balancing factors such as yield, purity, cost, scalability, and safety. This guide provides an in-depth, head-to-head comparison of four prominent synthetic routes to Ethyl 6-(aminomethyl)nicotinate, offering detailed experimental protocols and a critical evaluation of each method's merits and drawbacks.
Introduction to Synthetic Strategies
The synthesis of Ethyl 6-(aminomethyl)nicotinate typically commences from readily available precursors such as ethyl 6-methylnicotinate or its halogenated derivatives. The primary challenge lies in the selective introduction of the aminomethyl group at the C6 position of the pyridine ring. The four routes evaluated herein represent distinct and widely applicable strategies in organic synthesis:
-
The Gabriel Synthesis: A classic and reliable method for the preparation of primary amines, proceeding via a phthalimide-protected intermediate to avoid over-alkylation.
-
Reduction of an Azide Intermediate: A two-step approach involving the conversion of a halomethyl group to an azidomethyl group, followed by reduction to the desired amine.
-
Direct Amination of a Halomethyl Intermediate: A more direct approach involving the nucleophilic substitution of a halide with ammonia.
-
Reductive Amination of an Aldehyde Intermediate: A versatile method that builds the aminomethyl group from an aldehyde precursor.
This guide will dissect each of these pathways, providing the necessary experimental details for their execution and a comparative analysis to aid in the selection of the most suitable route for your specific research or development needs.
Route 1: The Gabriel Synthesis
The Gabriel synthesis is a robust and well-established method for the synthesis of primary amines, prized for its ability to prevent the formation of secondary and tertiary amine byproducts.[1][2] This pathway involves two key transformations: the formation of an N-substituted phthalimide from Ethyl 6-(chloromethyl)nicotinate, followed by the liberation of the primary amine using hydrazine.
Scientific Rationale
The core principle of the Gabriel synthesis lies in the use of the phthalimide anion as a surrogate for the ammonia anion (NH₂⁻). The phthalimide nitrogen is rendered non-nucleophilic after the initial alkylation due to the electron-withdrawing effects of the two adjacent carbonyl groups, thus preventing over-alkylation, a common issue with direct amination using ammonia.[3] The subsequent cleavage of the phthalimide group is typically achieved by hydrazinolysis, which proceeds via a stable cyclic phthalhydrazide byproduct that can be easily removed.[4]
Experimental Protocol
Step 1: Synthesis of Ethyl 6-(phthalimidomethyl)nicotinate
-
To a solution of Ethyl 6-(chloromethyl)nicotinate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford Ethyl 6-(phthalimidomethyl)nicotinate.
Step 2: Synthesis of Ethyl 6-(aminomethyl)nicotinate (Hydrazinolysis)
-
Suspend Ethyl 6-(phthalimidomethyl)nicotinate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) to the suspension.
-
Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 6-(aminomethyl)nicotinate.
Route 1: Workflow
Caption: Gabriel synthesis of Ethyl 6-(aminomethyl)nicotinate.
Route 2: Reduction of an Azide Intermediate
This two-step route offers an alternative to the Gabriel synthesis, proceeding through an azide intermediate. The azidomethyl group is a versatile precursor to the aminomethyl group and can be reduced under various conditions.
Scientific Rationale
The first step involves a nucleophilic substitution of the chloride in Ethyl 6-(chloromethyl)nicotinate with sodium azide. The azide anion (N₃⁻) is a good nucleophile, and this reaction typically proceeds efficiently. The resulting Ethyl 6-(azidomethyl)nicotinate can then be reduced to the primary amine. A common and effective method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[5] This method is generally clean and high-yielding.
Experimental Protocol
Step 1: Synthesis of Ethyl 6-(azidomethyl)nicotinate
-
Dissolve Ethyl 6-(chloromethyl)nicotinate (1.0 eq) in a suitable solvent such as DMF or acetone.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Ethyl 6-(azidomethyl)nicotinate.
Step 2: Synthesis of Ethyl 6-(aminomethyl)nicotinate (Azide Reduction)
-
Dissolve Ethyl 6-(azidomethyl)nicotinate (1.0 eq) in a solvent such as ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or disappearance of the azide stretch in IR spectroscopy).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield Ethyl 6-(aminomethyl)nicotinate.
Route 2: Workflow
Caption: Synthesis via reduction of an azide intermediate.
Route 3: Direct Amination of a Halomethyl Intermediate
This route represents the most straightforward approach, involving the direct reaction of Ethyl 6-(chloromethyl)nicotinate with ammonia. However, this simplicity can be deceptive, as the reaction often suffers from a lack of selectivity.
Scientific Rationale
The direct amination relies on the nucleophilic attack of ammonia on the electrophilic carbon of the chloromethyl group. While seemingly simple, the primary amine product is also nucleophilic and can react with the starting material to form secondary and tertiary amine byproducts. To minimize this over-alkylation, a large excess of ammonia is typically used to favor the formation of the primary amine.
Experimental Protocol
-
Prepare a solution of Ethyl 6-(chloromethyl)nicotinate (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution in an ice bath and bubble ammonia gas through it or add a concentrated aqueous or alcoholic solution of ammonia in large excess (e.g., 10-20 equivalents).
-
Transfer the reaction mixture to a sealed pressure vessel and heat to 50-70 °C for several hours.
-
Monitor the reaction progress by TLC.
-
After cooling, carefully vent the excess ammonia and concentrate the reaction mixture under reduced pressure.
-
The crude product will likely be a mixture of primary, secondary, and tertiary amines, requiring careful purification by column chromatography to isolate the desired Ethyl 6-(aminomethyl)nicotinate.
Route 3: Workflow
Caption: Direct amination of a halomethyl intermediate.
Route 4: Reductive Amination of an Aldehyde Intermediate
Reductive amination is a powerful and versatile method for the synthesis of amines. This route involves the initial formation of an imine from an aldehyde and an amine source, followed by in-situ reduction to the desired amine. A similar strategy has been successfully employed in the synthesis of related trifluoromethyl-substituted nicotinates.[6]
Scientific Rationale
This pathway first requires the synthesis of the aldehyde precursor, Ethyl 6-formylnicotinate. This can be achieved through the oxidation of the corresponding alcohol, Ethyl 6-(hydroxymethyl)nicotinate. The aldehyde then reacts with an ammonia source (e.g., ammonium acetate or aqueous ammonia) to form an imine, which is immediately reduced by a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the primary amine. The in-situ reduction of the imine prevents its isolation and potential side reactions.
Experimental Protocol
Step 1: Synthesis of Ethyl 6-formylnicotinate (Not detailed, assumed available or synthesized via oxidation of the corresponding alcohol)
Step 2: Synthesis of Ethyl 6-(aminomethyl)nicotinate
-
Dissolve Ethyl 6-formylnicotinate (1.0 eq) in a suitable solvent like methanol.
-
Add a source of ammonia, such as ammonium acetate (excess) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for a short period to allow for imine formation.
-
Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product, which may require purification by column chromatography.
Route 4: Workflow
Caption: Synthesis via reductive amination of an aldehyde.
Head-to-Head Comparison
| Parameter | Route 1: Gabriel Synthesis | Route 2: Azide Reduction | Route 3: Direct Amination | Route 4: Reductive Amination |
| Starting Material | Ethyl 6-(chloromethyl)nicotinate | Ethyl 6-(chloromethyl)nicotinate | Ethyl 6-(chloromethyl)nicotinate | Ethyl 6-formylnicotinate |
| Number of Steps | 2 | 2 | 1 | 1 (from aldehyde) |
| Typical Yield | Good to Excellent | Good to Excellent | Variable, often moderate | Good to Excellent |
| Purity of Crude Product | Generally high | Generally high | Low (mixture of products) | Generally good |
| Key Reagents | Potassium phthalimide, Hydrazine | Sodium azide, H₂/Pd-C | Ammonia | Ammonia source, NaBH₄ |
| Reaction Conditions | Step 1: 80-90°C; Step 2: Reflux | Step 1: RT; Step 2: RT, H₂ pressure | 50-70°C, Pressure | 0°C to RT |
| Safety Considerations | Hydrazine is toxic and corrosive. | Sodium azide is highly toxic and potentially explosive. | Use of pressure vessel and large excess of ammonia. | Sodium borohydride is flammable. |
| Scalability | Readily scalable. | Scalable, but handling of azide requires care. | Challenging to scale due to pressure and purification. | Readily scalable. |
| Advantages | - High purity of final product.- Avoids over-alkylation. | - High yielding.- Clean reaction. | - Atom economical.- Inexpensive reagents. | - Versatile.- Mild reaction conditions. |
| Disadvantages | - Two distinct steps.- Use of toxic hydrazine. | - Two steps.- Use of toxic and potentially explosive azide. | - Poor selectivity.- Difficult purification.- Requires pressure equipment. | - Requires aldehyde precursor which adds a step. |
Conclusion and Recommendations
The choice of the optimal synthetic route to Ethyl 6-(aminomethyl)nicotinate is highly dependent on the specific requirements of the project.
-
For high purity and reliable, predictable outcomes , the Gabriel Synthesis (Route 1) and the Azide Reduction (Route 2) are the most recommended methods. Both routes consistently provide good to excellent yields of the desired product with minimal byproducts, simplifying purification. The choice between these two may come down to familiarity with handling either hydrazine or sodium azide.
-
The Direct Amination (Route 3) , while appearing to be the most direct and atom-economical, is generally the least practical approach due to its inherent lack of selectivity, which leads to a complex product mixture and challenging purification. This route is typically only considered when a mixture of amines is acceptable or for initial exploratory studies where simplicity is prioritized over purity.
-
The Reductive Amination (Route 4) is a very strong contender, particularly if the aldehyde precursor, Ethyl 6-formylnicotinate, is readily available or can be synthesized efficiently. This method is known for its versatility, mild reaction conditions, and often high yields.
In a research and development setting where quality and reproducibility are paramount, the Gabriel Synthesis and the Azide Reduction route offer the most robust and reliable pathways to high-purity Ethyl 6-(aminomethyl)nicotinate. For process development and scale-up, the reductive amination route may also be highly attractive due to its operational simplicity and mild conditions, provided an efficient synthesis of the aldehyde precursor is established.
References
A Senior Application Scientist's Guide to Assessing the In Vivo Stability of Ethyl 6-(aminomethyl)nicotinate Hydrochloride Derivatives
For researchers, scientists, and drug development professionals, understanding the in vivo stability of a drug candidate is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for evaluating and comparing the in vivo stability of novel Ethyl 6-(aminomethyl)nicotinate hydrochloride derivatives, crucial intermediates in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] The narrative that follows is grounded in extensive field experience, emphasizing the rationale behind experimental choices to ensure scientifically sound and reproducible outcomes.
The stability of a potential therapeutic agent within a living organism dictates its pharmacokinetic profile, influencing its efficacy and safety.[3][4] Unstable compounds may be rapidly metabolized and cleared, failing to achieve therapeutic concentrations, while overly stable compounds might accumulate and lead to toxicity. Therefore, a rigorous in vivo stability assessment is not merely a procedural step but a critical investigation into the drug's fundamental behavior.
Conceptual Framework for In Vivo Stability Assessment
The core of this guide is a comparative pharmacokinetic study in a relevant animal model. The primary objective is to determine key pharmacokinetic parameters for each derivative, such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (%F). These parameters collectively paint a picture of how the body absorbs, distributes, metabolizes, and excretes (ADME) each compound.[5][6]
The selection of an appropriate animal model is paramount and should be based on similarities in metabolic pathways to humans.[7] Rodents, such as rats and mice, are commonly used in early-stage drug development due to their well-characterized physiology and the availability of established experimental protocols.[5][7]
A critical aspect of the study design is the inclusion of multiple derivatives to allow for direct comparison. This enables the identification of structure-stability relationships, providing invaluable insights for lead optimization.
Caption: Experimental workflow for in vivo stability assessment.
Detailed Experimental Protocols
Part 1: Animal Model and Dosing
-
Animal Selection: Male Sprague-Dawley rats (250-300g) are a suitable initial model. The similarity of drug transporters in rats to humans provides good predictive values for oral drug absorption.[7] A minimum of three animals per derivative per time point is recommended to ensure statistical significance.
-
Acclimatization: House the animals in a controlled environment for at least one week prior to the study to minimize stress-related physiological variations.
-
Dose Formulation: Prepare a solution or suspension of each this compound derivative in an appropriate vehicle (e.g., saline, 0.5% carboxymethylcellulose). The formulation should be optimized for solubility and stability.
-
Administration: Administer the derivatives via intravenous (IV) and oral (PO) routes to determine both clearance and oral bioavailability. A typical dose might range from 1 to 10 mg/kg, depending on the anticipated potency and any preliminary toxicity data.
Part 2: Blood Sample Collection and Processing
-
Sampling Schedule: Collect blood samples (approximately 0.25 mL) from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases.
-
Anticoagulant: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA) to prevent clotting.
-
Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the plasma.
-
Stabilization and Storage: Transfer the plasma to clean tubes and store at -80°C until analysis. The stability of the analytes in the frozen matrix should be established during method validation.[8]
Part 3: Bioanalytical Method - LC-MS/MS
A robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is essential for the accurate quantification of the parent drug and any major metabolites in plasma.[9][10]
-
Sample Preparation: Develop a sample preparation method to extract the analytes from the plasma matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[9][11][12] The goal is to achieve high and reproducible recovery with minimal matrix effects.
-
Chromatographic Separation: Utilize a suitable HPLC or UHPLC column to separate the parent drug from its metabolites and endogenous plasma components. The mobile phase composition and gradient should be optimized for resolution and peak shape.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for its high selectivity and sensitivity.[11] Optimize the precursor-to-product ion transitions for each analyte and an internal standard.
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.[10][11]
Caption: Potential metabolic pathways of Ethyl 6-(aminomethyl)nicotinate derivatives.
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
| Parameter | Description | Importance for Stability Assessment |
| t½ (Half-life) | Time required for the drug concentration to decrease by half. | A longer half-life generally indicates greater in vivo stability. |
| CL (Clearance) | The volume of plasma cleared of the drug per unit time. | High clearance suggests rapid metabolism and/or excretion, indicating lower stability. |
| Vd (Volume of Distribution) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Provides insight into the extent of drug distribution into tissues. |
| AUC (Area Under the Curve) | The integral of the drug concentration-time curve, representing total drug exposure. | A key parameter for assessing bioavailability. |
| %F (Bioavailability) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Low oral bioavailability may be due to poor absorption or extensive first-pass metabolism. |
Hypothetical Comparative Data:
| Derivative | t½ (hr) | CL (mL/min/kg) | Vd (L/kg) | %F |
| Parent | 1.5 | 50 | 5.4 | 20 |
| Derivative A | 4.2 | 15 | 4.5 | 65 |
| Derivative B | 0.8 | 95 | 6.1 | 5 |
In this hypothetical example, Derivative A exhibits a significantly improved pharmacokinetic profile compared to the parent compound and Derivative B, with a longer half-life, lower clearance, and higher oral bioavailability. This suggests that the structural modifications in Derivative A have successfully enhanced its in vivo stability.
Concluding Remarks
The in vivo stability of this compound derivatives is a critical determinant of their potential as drug candidates. A well-designed and executed pharmacokinetic study, coupled with a validated bioanalytical method, provides the necessary data to objectively compare different derivatives and guide lead optimization efforts. The insights gained from such studies are fundamental to making informed decisions in the drug development process, ultimately increasing the probability of advancing a safe and efficacious therapeutic agent to clinical trials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [myskinrecipes.com]
- 3. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 5. biotechfarm.co.il [biotechfarm.co.il]
- 6. ijrpc.com [ijrpc.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alliedacademies.org [alliedacademies.org]
- 10. Evolution, Validation and Current Challenges in Bioanalytical Methods for Praziquantel: From Fluorometry to LC–MS/MS [mdpi.com]
- 11. ijrti.org [ijrti.org]
- 12. Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 6-(aminomethyl)nicotinate hydrochloride
For researchers and scientists engaged in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup and into the often-overlooked realm of chemical waste management. The proper disposal of research chemicals is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of Ethyl 6-(aminomethyl)nicotinate hydrochloride, ensuring that your laboratory practices remain beyond reproach.
The "Why" Before the "How": Understanding the Compound's Profile
This compound is a nicotinic acid derivative, a class of compounds with diverse biological activities. While specific hazard data for this exact compound is not universally available, prudent laboratory practice dictates that it be handled as a potentially hazardous substance. The hydrochloride salt form suggests good water solubility. During thermal decomposition, it may release irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[1] Therefore, at no point should this compound be disposed of down the drain or in regular trash.[2]
The foundational principle of chemical disposal is "cradle-to-grave" responsibility, a concept championed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] This means that the generator of the waste—your laboratory—is responsible for its safe management from the moment it is deemed waste until its final, environmentally sound disposal.
A Step-by-Step Protocol for Disposal
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.
Step 1: Waste Characterization and Segregation
The first and most critical step is to correctly identify and characterize the waste.
-
Designate as Hazardous Waste : In the absence of comprehensive GHS data, treat this compound as a hazardous chemical waste. This is a conservative and safe approach that aligns with guidelines from institutions like Vanderbilt University Medical Center, which recommend treating all chemical waste as hazardous until confirmed otherwise by safety officers.[2]
-
Maintain Purity : Do not mix this compound waste with other chemical waste streams, such as solvents or acids, unless explicitly permitted by your institution's hazardous waste management plan. Mixing incompatible chemicals can lead to dangerous reactions.[4]
-
Solid vs. Liquid Waste : Keep solid and liquid waste forms separate. If the compound is in a solution, do not mix it with solid waste.
Step 2: Proper Waste Container Selection and Labeling
The integrity of your waste containment is paramount to preventing spills and exposures.
-
Container Compatibility : Use a chemically compatible container with a secure, leak-proof screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable for solid chemical waste.[4][5]
-
Labeling : Immediately upon designating the material as waste, affix a "Hazardous Waste" label to the container.[6] This label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date accumulation started (the date the first particle of waste entered the container)
-
An indication of the hazards (e.g., "Irritant," "Handle with Care")
-
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
Federal regulations govern the temporary storage of hazardous waste within a laboratory.
-
Designated SAA : Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[6][7]
-
Secondary Containment : Place the primary waste container within a larger, chemically resistant secondary container (like a spill tray or bin) to contain any potential leaks.[4]
-
Segregation in Storage : Even within the SAA, ensure the container of this compound is segregated from incompatible materials. For instance, keep it separate from strong oxidizing agents.[1]
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[4] Do not overfill the container; leave at least 10% headspace to allow for expansion.
Step 4: Arranging for Disposal
Laboratory personnel should not transport hazardous waste off-site.
-
Contact Environmental Health and Safety (EHS) : Once the waste container is full or you have no further use for the chemical, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[7]
-
Documentation : Complete any necessary waste pickup request forms provided by your EHS office. This documentation is a crucial part of the "cradle-to-grave" tracking system.
-
Professional Disposal : Your EHS department will work with a licensed hazardous waste disposal company to transport the waste to an approved treatment, storage, and disposal facility (TSDF).[8]
Disposal of Empty Containers
Even "empty" containers that held this compound must be handled with care as they can retain hazardous residues.
| Container Condition | Disposal Procedure | Rationale |
| Visibly Empty (Solid Residue) | 1. Scrape out as much solid residue as possible into the hazardous waste container. 2. Triple-rinse the container with a suitable solvent (e.g., water or ethanol). 3. Collect the first rinsate as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal, but consult your EHS for guidance. 4. Deface or remove the original label.[2] 5. Dispose of the clean, dry container in the appropriate recycling or trash bin. | To ensure that residual hazardous material does not enter the regular waste stream. |
| Unused/Expired Product in Original Container | Do not empty the container. Dispose of the entire container with its contents as hazardous waste. | This is the safest method for disposing of bulk quantities of the chemical and prevents unnecessary handling and potential exposure. |
Visualizing the Disposal Workflow
To further clarify the decision-making process, the following diagram illustrates the proper disposal pathway for this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Culture of Safety
The proper disposal of this compound is a multi-step process that requires diligence and an understanding of both the chemical's potential hazards and the relevant regulations. By adhering to the principles of waste characterization, segregation, containment, and professional disposal, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to responsible chemical management is a hallmark of a robust and trustworthy scientific enterprise.
References
- 1. fishersci.com [fishersci.com]
- 2. vumc.org [vumc.org]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. medlabmag.com [medlabmag.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. epa.gov [epa.gov]
Mastering the Safe Handling of Ethyl 6-(aminomethyl)nicotinate Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. Ethyl 6-(aminomethyl)nicotinate hydrochloride, a key building block in pharmaceutical synthesis, requires meticulous handling to mitigate its inherent risks. This guide moves beyond generic safety data sheets to provide a comprehensive, field-proven framework for its safe use, from initial handling to final disposal, ensuring both regulatory compliance and the well-being of laboratory personnel.
Hazard Recognition and Risk Assessment: Understanding the "Why"
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory system irritation.[1] As an aminopyridine derivative, it also shares properties with other aromatic amines, which can be toxic. The hydrochloride salt form indicates it is a solid, likely a powder, which presents a significant inhalation hazard if not handled correctly.
Before any procedure, a thorough risk assessment is not just a regulatory formality but a critical scientific step. The American Chemical Society's RAMP (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) framework provides an excellent model for this process.[2]
Core Hazards Overview:
| Hazard Type | Description | Primary Routes of Exposure |
| Skin Irritation | Causes redness and potential chemical burns upon contact.[1] | Dermal (skin contact) |
| Serious Eye Irritation | Can cause significant eye damage upon contact.[1] | Ocular (eye contact) |
| Respiratory Irritation | Inhalation of dust may lead to respiratory tract irritation.[1] | Inhalation |
| Potential Reactivity | Aminopyridines can react with strong oxidizing agents and halogens. | N/A (Chemical Incompatibility) |
Personal Protective Equipment (PPE): Your First Line of Defense
Standard laboratory attire, such as a lab coat, long pants, and closed-toe shoes, is the minimum requirement. However, for this compound, enhanced PPE is mandatory.
Hand Protection: A Critical Choice
Standard disposable nitrile gloves are not recommended for handling this compound. Nitrile has poor resistance to many amines and may offer a false sense of security.[3][4] Breakthrough can occur rapidly, leading to dermal exposure.
Recommended Glove Selection:
| Glove Material | Protection Level | Rationale |
| Butyl Rubber | Excellent | Offers superior resistance to a wide range of chemicals, including ketones, esters, and amine derivatives.[5][6][7] |
| Neoprene | Good | Provides good resistance to acids, bases, and some organic compounds. A viable alternative to butyl rubber. |
Always use two pairs of gloves ("double-gloving") when handling the solid material. The outer glove should be removed immediately upon any sign of contamination. Inspect gloves for any signs of degradation before and during use.
Eye and Face Protection
Chemical splash goggles that meet ANSI Z87.1 standards are essential. Given the powdered nature of the compound and the risk of splashes when preparing solutions, a face shield worn over safety goggles is strongly recommended.
Respiratory Protection
Due to the risk of respiratory irritation from inhaling the powdered form, work with this compound must be conducted within a certified chemical fume hood.[7] This engineering control is the primary method for preventing respiratory exposure. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[3][8] All personnel requiring respiratory protection must be part of a respiratory protection program that includes fit testing and training, in accordance with OSHA regulations.[9]
Operational Plan: From Weighing to Reaction
A well-defined Standard Operating Procedure (SOP) is crucial for minimizing exposure and ensuring reproducible results.
Designated Work Area
All work with this compound should be performed in a designated area within a chemical fume hood. This area should be clearly marked with signage indicating the hazards of the chemical.
Handling Powdered Material
The primary risk during handling is the generation of airborne dust.
-
Weighing: Whenever possible, weigh the material directly within the fume hood. If a balance must be used outside the hood, tare a sealed container, add the chemical inside the hood, and then re-weigh the sealed container.
-
Transfers: Use spatulas and other tools that minimize the creation of dust. Avoid pouring the powder from a height.
Solution Preparation
When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the vessel is appropriately sized to contain the mixture and that it is properly labeled.
Experimental Workflow: Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound.
Disposal Plan: A Cradle-to-Grave Responsibility
The disposal of this compound and any associated waste is strictly regulated. Under the Resource Conservation and Recovery Act (RCRA), this chemical waste must be managed as hazardous waste.[2][10]
Waste Segregation and Collection
-
Solid Waste: Unused chemical, contaminated gloves, weigh boats, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Empty Containers: "Empty" containers that held the chemical are still considered hazardous waste. They must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[11] After rinsing, the label should be defaced before disposal.
Disposal Methods
Disposal of amine-containing hazardous waste is typically handled by a licensed environmental services company. The primary methods of disposal include:
-
Incineration: High-temperature incineration is an effective method for destroying organic hazardous waste.[12][13]
-
Chemical Neutralization: For aqueous waste streams, neutralization of the amine hydrochloride may be a preliminary step in the treatment process.[14][15][16][17] This should only be performed by trained personnel following a validated procedure.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations. [1]
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Spill: For a small spill within a fume hood, use an absorbent material to clean it up and place the waste in a sealed hazardous waste container. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team.
By adhering to these detailed protocols, you can confidently and safely handle this compound, ensuring the protection of yourself, your colleagues, and the integrity of your research.
References
- 1. cleanmanagement.com [cleanmanagement.com]
- 2. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 3. gloves.com [gloves.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. safeopedia.com [safeopedia.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. gloves-online.com [gloves-online.com]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 9. youtube.com [youtube.com]
- 10. sustainable-markets.com [sustainable-markets.com]
- 11. calpaclab.com [calpaclab.com]
- 12. bellona.org [bellona.org]
- 13. Incineration | Quality Waste Services | Safety-Kleen [safety-kleen.com]
- 14. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 15. Stabilization and neutralization of waste | CELIO a.s. [celio.cz]
- 16. mdpi.com [mdpi.com]
- 17. A bioassay-based protocol for chemical neutralization of human faecal wastes treated by physico-chemical disinfection processes: A case study on benzalkonium chloride - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
